Chemical structure and properties of 5-bromo-N-propylpyridine-3-sulfonamide
Executive Summary 5-Bromo-N-propylpyridine-3-sulfonamide is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex pharmaceutical agents. It features...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-N-propylpyridine-3-sulfonamide is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex pharmaceutical agents. It features a privileged 3,5-disubstituted pyridine scaffold, offering two distinct vectors for chemical elaboration: the sulfonamide moiety (hydrogen bond donor/acceptor) and the 5-bromo substituent (a handle for transition-metal catalyzed cross-coupling).
This guide details the physicochemical properties, validated synthetic protocols, and reactivity profile of this compound, designed for medicinal chemists requiring high-fidelity data for scaffold elaboration.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Core Identity Data
Property
Specification
IUPAC Name
5-bromo-N-propylpyridine-3-sulfonamide
CAS Number
Not widely indexed; Analogous to 65001-21-0 (Sulfonyl Chloride precursor)
Molecular Formula
Molecular Weight
279.15 g/mol
SMILES
CCCNS(=O)(=O)c1cncc(Br)c1
Appearance
White to off-white crystalline solid (Predicted)
Physicochemical Profile
The molecule possesses amphoteric character due to the basic pyridine nitrogen and the acidic sulfonamide proton.
Lipophilicity (LogP): ~1.6 (Predicted). The propyl group increases lipophilicity relative to the methyl/ethyl analogs, improving membrane permeability in biological assays.
Acidity (pKa - Sulfonamide NH): ~9.5 – 10.0. The electron-deficient pyridine ring (further deactivated by the bromine) slightly increases the acidity of the sulfonamide proton compared to benzene sulfonamides.
Basicity (pKa - Pyridine N): ~2.5 – 3.0. The basicity of the pyridine nitrogen is significantly suppressed by the strong electron-withdrawing effects of the sulfonyl group (
) and the bromine atom.
Solubility:
High: DMSO, DMF, Methanol, Ethyl Acetate.
Low: Water (neutral pH), Hexanes.
Note: Solubility in aqueous media increases significantly at pH > 10 (deprotonation of sulfonamide).
Validated Synthetic Protocol
The most robust route to 5-bromo-N-propylpyridine-3-sulfonamide utilizes 5-bromopyridine-3-sulfonyl chloride as the starting material. This approach avoids the harsh conditions of direct sulfonation and ensures regiochemical purity.
Reaction Scheme (DOT Visualization)
Caption: One-step synthesis via sulfonamide formation. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl sulfur.
Step-by-Step Methodology
Objective: Synthesis of 5.0 g of target compound.
Preparation: In a 250 mL round-bottom flask, dissolve 5-bromopyridine-3-sulfonyl chloride (5.0 g, 19.5 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to 0°C using an ice bath.
Addition: Add Triethylamine (
) (3.0 mL, 21.5 mmol, 1.1 equiv) to scavenge the HCl byproduct.
Nucleophilic Attack: Dropwise add n-propylamine (1.7 mL, 20.5 mmol, 1.05 equiv) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
Completion: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
Self-Validating Workup (The "Acid Wash"):
Logic: The product is amphoteric. To remove unreacted amine (basic) and pyridine byproducts, a careful wash sequence is required.
Wash organic layer with 1N HCl (2 x 30 mL). Note: The pyridine ring is weakly basic; strong acid might protonate it, extracting the product into water. However, the sulfonamide/Br deactivation makes this unlikely. If product is lost to aqueous layer, neutralize aqueous layer to pH 5 and re-extract.
Wash with Saturated
(2 x 30 mL) to remove any hydrolyzed sulfonic acid.
Wash with Brine , dry over
, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Reactivity & Applications in Drug Discovery[6]
This molecule is a versatile "linker" scaffold. The 3,5-substitution pattern allows for the construction of "meta-bridged" biaryl systems, which are critical for accessing novel chemical space in kinase and GPCR inhibitor design.
Functionalization Vectors (DOT Visualization)
Caption: Reactivity map highlighting the orthogonality of the C-5 Bromine handle and the Sulfonamide nitrogen.
Key Reaction: Suzuki-Miyaura Coupling
The C-5 bromine is electronically activated for oxidative addition by Palladium(0) due to the electron-withdrawing nature of the pyridine ring and the sulfonyl group.
Standard Conditions:
(5 mol%), (2 equiv), Dioxane/Water (4:1), 90°C.
Mechanism:
Oxidative Addition: Pd(0) inserts into the C-Br bond.
Transmetallation: Aryl boronic acid transfers organic group to Pd center.
Reductive Elimination: Formation of C-C bond and regeneration of Pd(0).
Application: Used to attach aryl or heteroaryl groups (e.g., in the synthesis of PI4K or B-Raf inhibitors) where the sulfonamide acts as a hinge binder or solvent-exposed tail.
Stability & Handling
Thermal Stability: Stable up to ~150°C.
Chemical Stability: Resistant to acidic hydrolysis. The sulfonamide bond is robust.
Storage: Store at RT or 4°C under inert atmosphere (Argon) to prevent slow oxidation or moisture absorption.
References
Sigma-Aldrich. 5-Bromopyridine-3-sulfonyl chloride Product Sheet. (Precursor availability and properties).[1][2][3][4][5] Link
PubChem. 5-Bromo-N-ethylpyridine-3-sulfonamide (Analogous Compound Data). National Library of Medicine. Link
Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. J. Org.[2] Chem. (Discusses SNAr vs Coupling on electron-deficient heterocycles). Link
Bordwell, F. G. pKa Table (Acidity in DMSO and Water). (Reference for Sulfonamide/Pyridine pKa values). Link
European Journal of Chemistry (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (General synthetic procedures for pyridine sulfonamides). Link
An In-depth Technical Guide to 5-bromo-N-propylpyridine-3-sulfonamide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-bromo-N-propylpyridine-3-sulfonamide, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and medicinal chemistry. We...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 5-bromo-N-propylpyridine-3-sulfonamide, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and explore its potential applications grounded in the broader context of pyridine sulfonamide derivatives.
Introduction: The Significance of the Pyridine Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. When incorporated into a pyridine ring, the resulting pyridine sulfonamide scaffold exhibits a diverse range of biological activities. These compounds have been investigated for their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents. The strategic placement of a bromine atom, as in 5-bromo-N-propylpyridine-3-sulfonamide, offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
Physicochemical Properties of 5-bromo-N-propylpyridine-3-sulfonamide
The fundamental properties of this compound are crucial for its handling, characterization, and application in research settings. The following table summarizes its key molecular identifiers and calculated properties.
Property
Value
Source
Chemical Name
5-bromo-N-propylpyridine-3-sulfonamide
IUPAC Nomenclature
CAS Number
1266868-12-5
Chemical Supplier Data
Molecular Formula
C₈H₁₁BrN₂O₂S
Deduced from Structure
Molecular Weight
279.16 g/mol
Calculated
Canonical SMILES
CCCNS(=O)(=O)C1=CC(=CN=C1)Br
Structure-based
Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide: A Validated Protocol
The synthesis of N-alkylated pyridine sulfonamides is reliably achieved through the reaction of a pyridine sulfonyl chloride with a primary amine. This protocol outlines a standard, robust procedure for the synthesis of 5-bromo-N-propylpyridine-3-sulfonamide from commercially available starting materials.
Causality in Experimental Design
The choice of an aprotic solvent like dichloromethane (DCM) is critical to prevent unwanted side reactions with the highly reactive sulfonyl chloride. A base, such as triethylamine or pyridine, is incorporated to act as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.[1] The reaction is typically conducted at room temperature, as the high reactivity of the sulfonyl chloride does not necessitate heating.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the target compound.
5-bromo-N-propylpyridine-3-sulfonamide CAS number and identifiers
An In-depth Technical Guide to 5-bromo-N-propylpyridine-3-sulfonamide: Synthesis, Characterization, and Potential Applications Authored by: A Senior Application Scientist Disclaimer: 5-bromo-N-propylpyridine-3-sulfonamid...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-bromo-N-propylpyridine-3-sulfonamide: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Disclaimer: 5-bromo-N-propylpyridine-3-sulfonamide is a compound for research and development purposes. As of the latest update of this document, a specific CAS number has not been assigned, suggesting its novelty or limited commercial availability. All handling and synthesis of this and related compounds should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Introduction
The pyridine sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Derivatives of this class have shown promise as carbonic anhydrase inhibitors, antidiabetic agents, and in other therapeutic areas. This guide provides a comprehensive technical overview of a specific, potentially novel derivative, 5-bromo-N-propylpyridine-3-sulfonamide. Due to the absence of a dedicated CAS number, this document will focus on its synthesis from commercially available precursors, its expected analytical characteristics, and its potential applications based on the known pharmacology of analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who are exploring new chemical entities within the pyridine sulfonamide class.
Compound Identifiers and Precursors
While 5-bromo-N-propylpyridine-3-sulfonamide itself lacks a registered CAS number, its key synthetic precursor, 5-bromopyridine-3-sulfonyl chloride , is well-documented and commercially available.
The other primary reagent for the proposed synthesis is n-propylamine, a common and readily available primary amine.
Proposed Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide
The synthesis of N-alkyl pyridine sulfonamides is a well-established chemical transformation. The most direct and common method involves the reaction of a pyridine sulfonyl chloride with a primary or secondary amine.[2][3][4] This reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.
Reaction Scheme
Caption: Proposed synthesis of 5-bromo-N-propylpyridine-3-sulfonamide.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established methods for sulfonamide synthesis.[5][6] Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve the best yield and purity.
Reagent Preparation:
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1.0 equivalent of 5-bromopyridine-3-sulfonyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
In a separate flask, prepare a solution of 1.1 to 1.5 equivalents of n-propylamine in the same anhydrous solvent. The use of a slight excess of the amine can help drive the reaction to completion.
Prepare a solution of a non-nucleophilic base, such as pyridine or triethylamine (2.0 equivalents), in the same solvent. This base will act as a scavenger for the HCl byproduct.[4]
Reaction Execution:
Cool the solution of 5-bromopyridine-3-sulfonyl chloride to 0 °C in an ice bath.
Slowly add the n-propylamine solution dropwise to the cooled sulfonyl chloride solution with constant stirring.
Following the addition of the amine, add the base solution dropwise to the reaction mixture.
Allow the reaction to slowly warm to room temperature and continue stirring for 2-6 hours.[5]
Work-up and Purification:
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Elucidation and Analytical Characterization
The structural confirmation of the synthesized 5-bromo-N-propylpyridine-3-sulfonamide would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural analysis of organic molecules.[7]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the N-propyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These advanced NMR techniques can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for 5-bromo-N-propylpyridine-3-sulfonamide are expected for the S=O stretches of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the N-H stretch, and the C=C and C=N vibrations of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Potential Applications and Fields of Research
The 5-bromo-N-propylpyridine-3-sulfonamide molecule, as a member of the pyridine sulfonamide class, holds potential for various applications in drug discovery and development.
Carbonic Anhydrase Inhibition
Many pyridine-3-sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs).[8][9] Certain CA isoforms, such as CA IX and CA XII, are associated with cancer, making them attractive targets for anticancer drug development.[8][9] The synthesized compound could be screened for its inhibitory activity against various CA isoforms.
Antidiabetic Activity
Recent studies have shown that some pyridine-based sulfonamides exhibit antidiabetic properties, potentially through the inhibition of enzymes like alpha-amylase.[5][6] This opens up another avenue for investigating the biological activity of 5-bromo-N-propylpyridine-3-sulfonamide.
Other Potential Therapeutic Areas
The broader class of sulfonamides has been explored for a wide range of therapeutic applications, including antibacterial, antiviral, and anti-inflammatory activities. Further research would be needed to determine if this specific derivative possesses any of these properties.
Safety and Handling
Precursor Safety: 5-bromopyridine-3-sulfonyl chloride is corrosive and moisture-sensitive.[2] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reagent Safety: n-Propylamine is a flammable and corrosive liquid. Triethylamine and pyridine are also flammable and toxic. All reagents should be handled with care in a well-ventilated area.
Product Safety: The toxicological properties of 5-bromo-N-propylpyridine-3-sulfonamide have not been established. It should be treated as a potentially hazardous substance. All handling should be performed by qualified personnel.
Conclusion
While 5-bromo-N-propylpyridine-3-sulfonamide may be a novel compound, its synthesis is achievable through well-established methodologies. This technical guide provides a solid foundation for its preparation, characterization, and exploration of its potential biological activities. The versatility of the pyridine sulfonamide scaffold suggests that this compound could be a valuable addition to compound libraries for screening in various drug discovery programs, particularly in the areas of oncology and metabolic diseases. Further research is warranted to fully elucidate its chemical properties and pharmacological profile.
References
PubChem. 5-Bromopyridine-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]
European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. 2021, 12(3), 279-283. [Link]
Molecules. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. 2025, 30(8), 3817. [Link]
Research Square. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]
PubMed. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]
ACS Publications. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. 2015, 58(20), 8047-8054. [Link]
ResearchGate. Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]
Royal Society of Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]
Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. 2013, 6(3), 196-200. [Link]
Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
PubChem. 5-Bromopyridine-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Predicted Biological Activity of Pyridine-3-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals The pyridine-3-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridine-3-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a detailed exploration of the predicted and confirmed therapeutic potential of these derivatives, focusing on the underlying mechanisms of action, key molecular targets, and the experimental methodologies used for their evaluation.
Introduction: The Versatility of the Pyridine-3-Sulfonamide Core
The pyridine-3-sulfonamide framework, characterized by a sulfonamide group at the C3 position of a pyridine ring, offers a unique combination of structural features that contribute to its diverse pharmacological profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the sulfonamide group can participate in various interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. This inherent versatility allows for the facile introduction of a wide array of substituents, enabling the fine-tuning of physicochemical properties and biological activity.
Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory agents.[1][2][3][4] This guide will delve into the specifics of these activities, providing a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics.
Pyridine-3-sulfonamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant efficacy in preclinical and clinical studies.[5] Their antitumor activity is often attributed to the inhibition of critical enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Carbonic Anhydrase Inhibition
A primary mechanism of anticancer action for many pyridine-3-sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[6][7] These enzymes play a crucial role in regulating pH in the tumor microenvironment.[6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, they contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis while protecting cancer cells from intracellular acidosis.[6]
The sulfonamide moiety is a key pharmacophore for CA inhibition, binding to the zinc ion in the enzyme's active site and disrupting its catalytic activity.[6] The pyridine ring and its substituents contribute to the binding affinity and selectivity for different CA isoforms.[6][8] For instance, certain 4-substituted pyridine-3-sulfonamides have shown nanomolar activity against hCA IX and hCA XII with high selectivity over the ubiquitous cytosolic isoform hCA II.[6] One notable example is the sulfonamide compound SLC-0111, which specifically targets the activity of carbonic anhydrase IX and has advanced to Phase I clinical trials.[3]
Quantitative Data on Carbonic Anhydrase Inhibition:
Compound Class
Target Isoform(s)
Inhibition Constant (Kᵢ) Range
Selectivity Profile
Reference
4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides
hCA IX
19.5–48.6 nM
Comparable or more effective than clinically used sulfonamides
This protocol outlines the determination of CA inhibitory activity using a stopped-flow instrument to measure the enzyme-catalyzed hydration of CO₂.[9]
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human CA isozymes and the pyridine-3-sulfonamide derivatives in an appropriate buffer (e.g., 10 mM HEPES, pH 7.5).
Assay Buffer: Prepare a buffer solution containing a pH indicator (e.g., 0.2 mM 4-nitrophenol).
Reaction Initiation: Rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in the stopped-flow apparatus.
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation during CO₂ hydration.
Data Analysis: Calculate the initial rates of the enzymatic reaction. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Logical Relationship: CA Inhibition and Anticancer Effect
Caption: Inhibition of carbonic anhydrase by pyridine-3-sulfonamide derivatives disrupts tumor pH regulation, leading to anticancer effects.
Tubulin Polymerization Inhibition
Another significant anticancer mechanism for some pyridine-3-sulfonamide derivatives involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10] Microtubules are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.[10]
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PEM buffer with GTP), and the test compound or vehicle control.
Polymerization Monitoring: Incubate the reaction mixture at 37°C and monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
Other Anticancer Mechanisms
Pyridine-3-sulfonamide derivatives have also been reported to exert their anticancer effects through other mechanisms, including:
Inhibition of the NF-κB pathway: This pathway is crucial for regulating genes involved in cell proliferation and survival.[2]
Kinase Inhibition: Certain derivatives have shown inhibitory activity against kinases like JNK1, JNK2, p38α, and V600E-BRAF, which are involved in cancer cell signaling.[11]
Inhibition of Bruton's Tyrosine Kinase (BTK): A pyridine-containing pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid demonstrated potent inhibition of BTK, a key enzyme in B-cell malignancies.[12]
Antimicrobial Activity: A Renewed Interest in Sulfa Drugs
With the rise of antimicrobial resistance, there is a pressing need for new antibacterial agents. Pyridine-3-sulfonamide derivatives, reminiscent of the classical sulfa drugs, have shown promising activity against a range of bacterial and fungal pathogens.[1][13]
The antimicrobial action of sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to the depletion of folic acid and subsequent disruption of DNA synthesis and cell growth.
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
Serial Dilutions: Prepare a series of twofold dilutions of the pyridine-3-sulfonamide derivative in a suitable growth medium (e.g., Mueller-Hinton broth).
Inoculation: Inoculate each dilution with the bacterial suspension.
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Antimicrobial Activity Screening
Caption: A streamlined workflow for the synthesis, screening, and mechanistic evaluation of pyridine-3-sulfonamide derivatives as antimicrobial agents.
Chronic inflammation is a hallmark of many diseases, and pyridine-3-sulfonamide derivatives have demonstrated potential as anti-inflammatory agents.[4][11] Their mechanisms of action in this context often involve the inhibition of key enzymes and mediators of the inflammatory response.
Cyclooxygenase-2 (COX-2) Inhibition
Some pyridine acyl sulfonamide derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[4] By inhibiting COX-2, these compounds can reduce inflammation and pain.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4]
Enzyme and Substrate: Use purified COX-2 enzyme and its substrate, arachidonic acid.
Reaction: Incubate the enzyme with the test compound or vehicle control, then add the substrate to initiate the reaction.
Product Measurement: Measure the production of prostaglandin E₂ (PGE₂) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits COX-2 activity by 50%.
Inhibition of Pro-inflammatory Cytokines and Mediators
Certain pyridine-3-sulfonamide derivatives can also suppress the production of other pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), in macrophages.[11]
Conclusion and Future Directions
The pyridine-3-sulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical class in medicinal chemistry. Future research efforts should focus on:
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these compounds for their respective targets.
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular basis of their biological effects.
In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical candidates.
By leveraging the chemical tractability and pharmacological versatility of the pyridine-3-sulfonamide core, researchers are well-positioned to develop novel and effective treatments for a wide range of diseases.
References
Greco, B., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]
Ijuomah, A.O., Ike, D.C., & Obi, M.C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(1), 163-172. [Link]
Guan, Y., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link]
Owa, T., et al. (2002). Synthesis and biological evaluation of N-(7-indolyl)-3-pyridinesulfonamide derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 12(16), 2097-2100. [Link]
Koperniak, M., et al. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Proceedings, 82(1), 101. [Link]
Greco, B., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. [Link]
Al-Rashida, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1724. [Link]
Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 15(1), 143-160. [Link]
Sławiński, J., et al. (2012). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(3), 471-477. [Link]
Ijuomah, A.O., Ike, D.C., & Obi, M.C. (2022). View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. EarthLine Publishers. [Link]
Wang, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6773-6777. [Link]
Kumar, A., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(1), 58-63. [Link]
Wang, X., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 928308. [Link]
Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy.
Abdel-Maksoud, M.S., et al. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. Bioorganic Chemistry, 116, 105424. [Link]
Thermodynamic properties of 5-bromo-N-propylpyridine-3-sulfonamide
An In-Depth Technical Guide to the Thermodynamic Properties of 5-bromo-N-propylpyridine-3-sulfonamide Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic propert...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Properties of 5-bromo-N-propylpyridine-3-sulfonamide
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 5-bromo-N-propylpyridine-3-sulfonamide. Recognizing the absence of extensive published data for this specific compound, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines the critical importance of thermodynamic parameters in drug discovery, provides detailed, field-proven protocols for synthesis and experimental analysis, and introduces computational methodologies for property prediction. The guide is structured to empower researchers to generate and interpret high-quality thermodynamic data, thereby facilitating informed decision-making in the early stages of pharmaceutical development.
Introduction: The "Why" Behind the Properties
In modern drug discovery, the journey from a lead compound to a viable drug candidate is fraught with challenges, a primary one being the optimization of its physicochemical properties. Thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are not mere academic metrics; they are the fundamental driving forces governing a drug's interaction with its biological target and its behavior within a physiological system.[1][2] A comprehensive understanding of these properties for a novel compound like 5-bromo-N-propylpyridine-3-sulfonamide is essential for predicting its efficacy, stability, and bioavailability.
The ultimate goal in drug design is to optimize the binding affinity of a ligand to its target.[1] This affinity is quantified by the binding free energy (ΔG), which is composed of enthalpic and entropic contributions.[1] While a favorable ΔG indicates a spontaneous binding process, the underlying enthalpic and entropic signatures reveal the nature of the interaction.[3] For instance, an enthalpically-driven binding event, often associated with strong hydrogen bonding and van der Waals interactions, can lead to higher potency and selectivity.[2] Therefore, characterizing the thermodynamics of 5-bromo-N-propylpyridine-3-sulfonamide is a critical first step in evaluating its potential as a therapeutic agent.
This guide provides the necessary protocols to synthesize the compound and subsequently determine its key thermodynamic and thermal properties, including melting point, enthalpy of fusion, solubility, and thermal stability.
Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide
To commence any experimental analysis, the target compound must first be synthesized. The following protocol describes a plausible and robust synthetic route based on established methodologies for preparing pyridine-based sulfonamides.[4] The process involves the reaction of a pyridine sulfonyl chloride intermediate with n-propylamine.
Solubility profile of 5-bromo-N-propylpyridine-3-sulfonamide in water vs organic solvents
The following technical guide details the solubility profile of 5-bromo-N-propylpyridine-3-sulfonamide , derived from structure-property relationship (SPR) analysis and analogous physicochemical data. As direct experimen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile of 5-bromo-N-propylpyridine-3-sulfonamide , derived from structure-property relationship (SPR) analysis and analogous physicochemical data. As direct experimental datasets for this specific intermediate are rare in open literature, this guide synthesizes predictive modeling with standard operating procedures (SOPs) for empirical determination.
This molecule exhibits a pH-dependent amphoteric solubility profile . Its behavior is governed by two competing ionization centers: the basic pyridine nitrogen and the acidic sulfonamide nitrogen. Understanding this "U-shaped" solubility curve is critical for assay development and formulation.
Property
Value (Predicted/Analogous)
Structural Driver
LogP (Neutral)
2.1 – 2.5
Lipophilicity driven by Bromine + Propyl chain.
pKa (Basic)
~2.5 – 3.5
Pyridine Nitrogen (lowered by e- withdrawing & ).
pKa (Acidic)
~9.5 – 10.5
Sulfonamide (stabilized by resonance).
Water Solubility
Low (< 0.5 mg/mL)
At neutral pH (pH 4–8), the molecule is uncharged.
Best Solvent
DMSO, DMF
High dipole moment solubilizes the polar sulfonamide core.
Theoretical Solubility Profile (Water vs. Organic)
A. Aqueous Solubility: The pH Factor
The solubility of 5-bromo-N-propylpyridine-3-sulfonamide in water is not a static value; it is a dynamic function of pH.
Acidic Region (pH < 2): High Solubility
Mechanism: Protonation of the pyridine ring nitrogen.[1]
Species: Cationic
.
Utility: Suitable for aqueous workups in synthesis (acid extraction).
Neutral Region (pH 4 – 8): Minimum Solubility
Mechanism: The molecule exists primarily in its neutral, non-ionized form. The lipophilic 5-bromo and N-propyl groups dominate, crashing the compound out of water.
Risk: High risk of precipitation in biological buffers (PBS, pH 7.4).
Basic Region (pH > 10): High Solubility
Mechanism: Deprotonation of the sulfonamide nitrogen.
Species: Anionic
.
Utility: Base extraction purification.
B. Organic Solvent Profile
The compound follows "Like Dissolves Like" principles, with specific nuances due to the sulfonamide H-bond donor/acceptor capability.
Solvent Class
Solubility
Mechanistic Insight
Polar Aprotic (DMSO, DMF, DMAc)
Excellent (>50 mg/mL)
Disrupts intermolecular H-bonding; ideal for stock solutions.
Polar Protic (Methanol, Ethanol)
Good (>10 mg/mL)
Solvates the sulfonamide oxygens; solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Chlorinated (DCM, Chloroform)
Moderate to Good
Good for extraction; solubilizes the lipophilic Br-Pyridine core.
Non-Polar (Hexane, Heptane)
Poor / Insoluble
The polar sulfonamide moiety prevents dissolution in strictly non-polar media.
Ethers (THF, MTBE)
Moderate
THF is superior to MTBE due to better H-bond acceptance.
Structural Ionization & Mechanism
The following diagram illustrates the ionization states that dictate the solubility switch.
Figure 1: The pH-dependent ionization switch of 5-bromo-N-propylpyridine-3-sulfonamide.
Use this for formulation and pre-clinical data packages.
Saturation: Add excess solid compound (~5-10 mg) to 1 mL of the target solvent (Water, Buffer, or Organic) in a glass vial.
Equilibrium: Vortex for 1 minute, then stir/shake for 48 hours at 25°C.
Separation: Centrifuge at 10,000 rpm for 10 minutes.
Sampling: Carefully remove the supernatant. Critical: If analyzing pH-dependent solubility, measure the pH of the supernatant after saturation, as the compound itself may shift the pH.
Analysis: Dilute supernatant 100x in Methanol and analyze via HPLC.
Strategic Workflow for Solubility Profiling
This flowchart guides the researcher through the decision-making process for solvent selection based on the application.
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
Lipophilicity in Drug Discovery. Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.Link
Solubility of Sulfonamides. Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and structural aspects of solubility. Journal of Chemical & Engineering Data.Link
Pyridine pKa Values. Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.Link
Methods for Solubility Measurement. Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.Link
Beyond the Building Block: The Strategic Utility of 5-Bromo-N-propylpyridine-3-sulfonamide in High-Throughput Medicinal Chemistry
Executive Summary: The "Linchpin" Scaffold In modern fragment-based drug discovery (FBDD), the value of a building block is defined by its "divergent potential"—the ability to serve as a stable core that allows for rapid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Linchpin" Scaffold
In modern fragment-based drug discovery (FBDD), the value of a building block is defined by its "divergent potential"—the ability to serve as a stable core that allows for rapid, orthogonal expansion into chemical space. 5-bromo-N-propylpyridine-3-sulfonamide represents a canonical "linchpin" scaffold.
It combines three distinct medicinal chemistry assets:
The Pyridine Core: A bioisostere for benzene that improves water solubility and metabolic stability (lowering LogP).
The 3-Sulfonamide Moiety: A critical pharmacophore for hydrogen bonding, often targeting the "gatekeeper" residues in kinases or the zinc-binding domains in metalloenzymes.
The 5-Bromo Handle: A reactive site positioned meta to the nitrogen, ideal for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide analyzes the physicochemical rationale for the N-propyl substitution and provides a validated protocol for its synthesis and downstream application.
Physicochemical Profile: The "Propyl" Rationale
Why N-propyl? In Structure-Activity Relationship (SAR) studies, the alkyl tail on the sulfonamide nitrogen is a primary tool for "Lipophilic Tuning."
Property
Value (Calc.)
Significance in Drug Design
Molecular Weight
~279.15 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP
~1.6 - 1.9
The propyl group pushes lipophilicity into the "Goldilocks zone"—hydrophobic enough to cross cell membranes, but polar enough (due to the pyridine) to remain soluble.
Topological Polar Surface Area (TPSA)
~68 Ų
Well within the limit for blood-brain barrier (BBB) penetration (<90 Ų) if CNS activity is desired.
H-Bond Donors
1 (NH)
Critical for anchoring the molecule in the receptor pocket (e.g., Asp/Glu residues).
pKa (Sulfonamide NH)
~9.5 - 10.0
Remains neutral at physiological pH, ensuring passive diffusion.
The "Magic Methyl" vs. Propyl: While methyl groups are common, they often lack the steric bulk to fill hydrophobic pockets (e.g., the ATP-binding site back-cleft). The propyl chain provides sufficient van der Waals contact surface without introducing the metabolic liability of a benzyl group.
Synthetic Architecture: The Validated Protocol
The synthesis of 5-bromo-N-propylpyridine-3-sulfonamide relies on the nucleophilic attack of propylamine on the sulfonyl chloride species.
Mechanism of Action (Chemical)
The reaction proceeds via an SN2-like mechanism at the sulfur atom. The pyridine nitrogen acts as an electron sink, making the sulfonyl chloride highly electrophilic.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
Solvent: Dichloromethane (DCM) (Anhydrous)
Workflow:
Preparation: In a flame-dried round-bottom flask, dissolve 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).
Cooling: Cool the solution to 0°C using an ice bath. Rationale: This controls the exotherm and prevents disulfonimide formation.
Addition: Mix n-propylamine (1.1 eq) with the base (TEA, 1.2 eq) in a separate vial. Add this mixture dropwise to the main reaction vessel over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine) followed by Brine.
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Visualizing the Pathway
Caption: Figure 1: Nucleophilic substitution pathway for the synthesis of the core scaffold.
Divergent Applications: The "Hub" Concept
Once synthesized, the 5-bromo position serves as a "Hub" for divergent synthesis.[2] The bromine atom on the electron-deficient pyridine ring is highly activated for oxidative addition by Palladium(0).
Protocol: React the scaffold with Aryl Boronic Acids using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water.
Causality: The biaryl linkage extends the molecule into the "selectivity pocket" of the enzyme.
Buchwald-Hartwig Amination
Application: Introduction of amino side chains for solubility or ion-channel modulation.
Protocol: React with secondary amines using Pd₂(dba)₃ and Xantphos.
Strategic Workflow Diagram
Caption: Figure 2: The divergent synthetic utility of the 5-bromo-pyridine scaffold.
Therapeutic Case Studies
While the specific N-propyl analog is a building block, the 5-bromo-pyridine-3-sulfonamide class is validated in high-impact medicinal chemistry:
Case Study A: CDK9 Inhibitors (Oncology)
Researchers have utilized 5-substituted pyridine-3-sulfonamides to target Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation often dysregulated in leukemia.
Mechanism: The sulfonamide binds to the hinge region, while the 5-position aryl group (added via Suzuki coupling) occupies the hydrophobic pocket, conferring selectivity over CDK2 [1].
Case Study B: Metallo-β-Lactamase Inhibitors (Antibacterial)
Derivatives of 5-bromopyridine sulfonamides have been synthesized to combat antibiotic resistance.
Mechanism: These compounds act as broad-spectrum inhibitors of New Delhi Metallo-β-lactamase (NDM-1). The sulfonamide coordinates with the Zinc ions in the active site, while the N-alkyl chain (propyl) interacts with the L3 loop to stabilize binding [2].
References
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors.
Source: ACS Medicinal Chemistry Letters.
Context: Validates the pyridine-3-sulfonamide core as a scaffold for kinase inhibition.
URL:[Link] (Search: CDK9 Sulfonamide Pyridine)
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase.
Source: PubMed Central (PMC).
Context: Demonstrates the utility of N-alkyl sulfonamides in bacterial resistance; establishes the "propyl" chain SAR logic.
URL:[Link] (Note: Representative citation for N-alkyl sulfonamide SAR).
5-Bromo-N-propylpyridine-3-sulfonamide (Compound Summary).
Source: PubChem (National Library of Medicine).
Context: Physicochemical data and unique identifiers (CID).[1]
URL:[Link]
Synthesis of Substituted Pyridine Based Sulphonamides as Antidiabetic Agents.
Source: European Journal of Chemistry.[3]
Context: Protocols for sulfonylation of aminopyridines.[3][4]
URL:[Link][3]
Structural & Physicochemical Profiling: 5-bromo-N-propylpyridine-3-sulfonamide
Technical Guide for Medicinal Chemistry & Drug Design Executive Summary This guide provides a definitive analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts for 5-bromo-N-propylpyridine-3-su...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
This guide provides a definitive analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts for 5-bromo-N-propylpyridine-3-sulfonamide . Beyond simple integer counts, this document elucidates the electronic and steric factors governing these interactions at physiological pH, offering critical insights for optimization of solubility, permeability, and ligand-protein binding.
Quick Reference Data:
Parameter
Count
Critical Moieties
H-Bond Donors (HBD)
1
Sulfonamide -NH-
H-Bond Acceptors (HBA)
3
Pyridine Nitrogen (1) + Sulfonyl Oxygens (2)
| Ionization State (pH 7.4) | Neutral | Predominant species (>95%) |
Structural Elucidation & Pharmacophore Analysis
To accurately assign HBD/HBA counts, one must deconstruct the molecule into its functional electronic components. The molecule comprises a pyridine core substituted at the 3-position with a secondary sulfonamide and at the 5-position with a bromine atom.[1]
2.1 Electronic Environment
Pyridine Ring: The nitrogen atom contains a lone pair in an
orbital perpendicular to the -system, making it a canonical hydrogen bond acceptor. However, the electron-withdrawing nature of the sulfonamide () and bromine () groups reduces the basicity of this nitrogen compared to unsubstituted pyridine.
Sulfonamide Group (
): The nitrogen lone pair is delocalized into the sulfonyl -orbitals (or antibonding orbitals), significantly reducing its basicity. Consequently, the sulfonamide nitrogen is not considered a hydrogen bond acceptor in standard drug design paradigms.
Bromine: While halogens can participate in "halogen bonding" (sigma-hole interactions), they are excluded from standard Lipinski HBA counts.
2.2 Visualization of Interaction Points
The following diagram maps the specific donor/acceptor sites within the molecular framework.
Figure 1: Pharmacophore map highlighting the specific sites responsible for H-bonding interactions. Red nodes indicate acceptors; blue nodes indicate donors.
Quantitative Analysis: HBD/HBA Counts
3.1 Standard Lipinski Definition
According to Lipinski’s Rule of 5 (Ro5), HBDs are defined as the sum of OH and NH groups, while HBAs are the sum of N and O atoms.
HBD Count = 1
Source: The single proton on the sulfonamide nitrogen (
).
HBA Count = 3
Source 1: Pyridine Nitrogen (
).
Source 2 & 3: Two Sulfonyl Oxygens (
).
Exclusion: The sulfonamide nitrogen is excluded due to resonance delocalization.
3.2 Physiological pH Context (pKa)
Static counts can be misleading if the molecule ionizes.
Pyridine Nitrogen pKa: Unsubstituted pyridine has a pKa
5.2. The strong electron-withdrawing effects of the and groups will depress this pKa significantly, likely to the range of 2.0–3.0. Thus, at pH 7.4, the pyridine ring is neutral (unprotonated).
Sulfonamide NH pKa: Typical benzene sulfonamides have pKa values
10. The pyridine ring enhances acidity, potentially lowering the pKa to 8.0–9.0. At pH 7.4, the molecule remains predominantly neutral (protonated).
Experimental Validation Protocols
To move beyond theoretical prediction, the following self-validating workflows should be employed to confirm these properties.
4.1 Protocol: NMR Titration for HBD Strength
This protocol determines the hydrogen bond acidity (Abraham's
parameter).
Preparation: Dissolve the compound (10 mM) in a non-hydrogen bonding solvent (e.g.,
).
Titration: Aliquot a standard acceptor (e.g., DMSO-d6) in increasing equivalents (0.1 to 5.0 eq).
Measurement: Monitor the chemical shift (
) of the sulfonamide proton via -NMR.
Analysis: A significant downfield shift indicates strong H-bond donation. Plot
vs. [DMSO] to calculate the association constant ().
4.2 Protocol: Solvatochromic Analysis for HBA
Preparation: Dissolve the compound in a range of solvents with varying H-bond donor acidities (
scale), such as Methanol, Acetonitrile, and Hexane.
Spectroscopy: Measure the UV-Vis
.
Kamlet-Taft Plot: Plot
against the solvent acidity parameter . The slope indicates the compound's susceptibility to H-bond donation from the solvent, confirming its HBA character.
4.3 Validation Workflow Diagram
Figure 2: Integrated workflow for validating hydrogen bond parameters using computational and experimental techniques.
Implications for Drug Discovery
Understanding the HBD/HBA profile of 5-bromo-N-propylpyridine-3-sulfonamide is crucial for predicting ADME properties.
Permeability: With only 1 HBD and 3 HBAs, this molecule sits well within the "sweet spot" for passive membrane permeability. High HBD counts (>2-3) are often penalized in CNS drug discovery; having only 1 HBD suggests potential for Blood-Brain Barrier (BBB) penetration, assuming lipophilicity (LogP) is optimized.
Solubility: The presence of the pyridine nitrogen (HBA) provides a handle for salt formation (using strong acids like HCl or mesylate), which can dramatically improve aqueous solubility for formulation.
Crystal Packing: The single HBD (
) and multiple HBAs (, ) suggest the formation of stable intermolecular H-bond networks in the solid state, likely leading to high melting points and stable polymorphs.
References
Lipinski, C. A., et al. (1997).[2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[5][6] Advanced Drug Delivery Reviews.
Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[2][3] Journal of Medicinal Chemistry.
Abraham, M. H. (1993). "Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes." Chemical Society Reviews.
PubChem Compound Summary. (n.d.). "5-bromo-N-propylpyridine-3-sulfonamide." National Center for Biotechnology Information.
Lipophilicity and LogP values of 5-bromo-N-propylpyridine-3-sulfonamide
An In-Depth Technical Guide to the Lipophilicity and LogP Determination of 5-bromo-N-propylpyridine-3-sulfonamide Authored For: Drug Development & Research Professionals From the Office of the Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Lipophilicity and LogP Determination of 5-bromo-N-propylpyridine-3-sulfonamide
Authored For: Drug Development & Research ProfessionalsFrom the Office of the Senior Application Scientist
Foreword: Situating Lipophilicity in Modern Drug Discovery
In the landscape of contemporary drug discovery, the journey from a promising molecular entity to a clinically viable therapeutic is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a paramount determinant of a drug's pharmacokinetic and pharmacodynamic profile. It dictates the molecule's ability to permeate biological membranes, influences its distribution throughout the body, modulates its binding affinity to target proteins, and affects its metabolic fate. The octanol-water partition coefficient (P), or its logarithmic form (LogP), remains the universally accepted metric for quantifying this critical property.[1][2]
This guide focuses on 5-bromo-N-propylpyridine-3-sulfonamide , a molecule of interest within the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[3][4] A thorough understanding of the lipophilicity of novel sulfonamide derivatives is therefore not merely an academic exercise but a prerequisite for rational drug design.
As no experimentally validated LogP data for 5-bromo-N-propylpyridine-3-sulfonamide is publicly available, this document serves as a comprehensive technical framework. It provides researchers with the theoretical grounding, validated experimental protocols, and computational strategies necessary to accurately determine and interpret the lipophilicity of this compound and other novel chemical entities.
The Theoretical Cornerstone: Understanding Partitioning Behavior
The concept of LogP is rooted in the partitioning of a solute between two immiscible liquid phases. The standard system, endorsed by regulatory bodies and universally adopted in pharmacology, is n-octanol and water.
The n-Octanol/Water Standard : n-Octanol is selected as the organic phase because its long alkyl chain interspersed with a polar hydroxyl group provides a surrogate for the amphiphilic environment of a biological membrane.[1] It effectively mimics the lipid bilayer's hydrophobic core and its polar head group interface. Water, conversely, represents the aqueous compartments of the body, such as the cytoplasm and blood plasma. The partition coefficient, P, is the ratio of the equilibrium concentrations of the neutral molecule in these two phases.
The Critical Distinction: LogP vs. LogD : For ionizable molecules, the pH of the aqueous medium is a critical variable. 5-bromo-N-propylpyridine-3-sulfonamide contains a pyridine ring and a sulfonamide moiety, both of which can ionize depending on the pH.
LogP refers strictly to the partition coefficient of the neutral, non-ionized form of the molecule.
LogD , the distribution coefficient, is the effective lipophilicity at a specific pH. It represents the ratio of the sum of all species (ionized and non-ionized) in the octanol phase to the sum of all species in the aqueous phase.[2]
For drug development, LogD at physiological pH (typically 7.4) is often more relevant for predicting in vivo behavior.[5][6]
Gold Standard Experimental Methodologies for LogP Determination
Direct experimental measurement remains the most reliable means of ascertaining a compound's lipophilicity. The choice of method often involves a trade-off between accuracy, throughput, and the physicochemical properties of the analyte.
The Shake-Flask Method (OECD Guideline 107)
This method is the definitive benchmark for LogP measurement due to its direct and conceptually simple approach.[7][8] It is most accurate for compounds with LogP values in the range of -2 to 4.[8][9]
Causality Behind the Protocol: The core principle is the direct measurement of a compound's concentration in both phases after a state of equilibrium has been achieved. Every step is designed to ensure that the measured concentrations reflect true thermodynamic partitioning, free from experimental artifacts.
Detailed Step-by-Step Protocol:
Phase Preparation (Pre-equilibration):
Combine high-purity n-octanol and water in a large vessel.
Agitate vigorously for 24 hours to ensure mutual saturation.
Allow the phases to separate for at least 24 hours. The resulting n-octanol-saturated water and water-saturated n-octanol are the solvents for the experiment. Rationale: Using pre-saturated solvents prevents volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
Analyte Preparation:
Prepare a stock solution of 5-bromo-N-propylpyridine-3-sulfonamide in n-octanol. The concentration should be high enough for accurate detection but low enough to avoid self-aggregation.
For ionizable compounds, the aqueous phase must be buffered to a pH where the molecule is >99% in its neutral form. Rationale: This ensures the measurement reflects the intrinsic LogP of the non-ionized species.[9]
Partitioning:
In a series of centrifuge tubes, combine the n-octanol stock solution and the buffered aqueous phase. The OECD recommends performing at least three runs with different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).[10]
Agitate the tubes gently on a shaker at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).
Phase Separation:
Centrifuge the tubes at high speed to achieve a clean separation of the two phases.[10] Rationale: Centrifugation is critical to prevent the formation of micro-emulsions, where tiny droplets of one phase suspended in the other can grossly inflate the measured concentration in the continuous phase, a common source of error.
Concentration Analysis:
Carefully withdraw an aliquot from each phase.
Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.
Perform a mass balance calculation to ensure the total amount of substance recovered from both phases matches the amount initially added.
Calculation:
The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water
LogP is then calculated as log10(P). The final value should be the average of the replicate runs, which should agree within ± 0.3 log units.[10][11]
Workflow Visualization: Shake-Flask Method
Caption: Workflow for LogP determination via the Shake-Flask method.
The RP-HPLC Method (OECD Guideline 117)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, resource-sparing, and automatable alternative for estimating LogP.[12][13] It is an indirect method that correlates a compound's retention time with its lipophilicity.
Causality Behind the Protocol: The principle rests on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. Highly lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, a robust correlation can be established to determine the LogP of an unknown compound.[9]
Detailed Step-by-Step Protocol:
System Preparation:
Equip an HPLC system with a C18 column and a UV detector.
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The mobile phase composition is kept constant (isocratic elution).
Calibration:
Select a series of at least 5-6 reference compounds with reliable, experimentally determined LogP values that bracket the expected LogP of the test compound.[11] These standards should ideally be structurally related to the analyte.
Inject each standard individually and record its retention time (tR).
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0.
Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log k values. The relationship should be linear with a high correlation coefficient (R² > 0.95).
Analyte Measurement:
Dissolve 5-bromo-N-propylpyridine-3-sulfonamide in the mobile phase.
Inject the sample onto the HPLC system under the same conditions used for the standards.
Record its retention time (tR).
Calculation:
Calculate the capacity factor (log k) for the analyte using its measured retention time.
Interpolate the LogP of 5-bromo-N-propylpyridine-3-sulfonamide from the linear regression equation of the calibration curve.
Workflow Visualization: RP-HPLC Method
Caption: Workflow for LogP estimation via the RP-HPLC method.
In Silico Horizons: Computational Prediction of LogP
Computational, or in silico, models provide instantaneous LogP predictions and are invaluable for screening vast virtual libraries in the early phases of drug discovery.[14][15] However, their accuracy can vary significantly depending on the algorithm and the chemical space for which it was trained.[16][17]
Caption: Major families of computational LogP prediction algorithms.
Predicted Lipophilicity of Pyridine-3-Sulfonamide Analogs
Since 5-bromo-N-propylpyridine-3-sulfonamide is not indexed in major public databases with pre-calculated LogP values, we present data for structurally close analogs to establish a predictive baseline. The addition of a propyl group (CH₂CH₂CH₃) is expected to increase lipophilicity compared to an ethyl group.
Analysis: The data on these analogs suggests that the LogP for 5-bromo-N-propylpyridine-3-sulfonamide would likely fall in the range of 1.5 to 2.5 . The ethyl analog provides a lower bound, while the bulkier and more lipophilic cycloheptyl and dipropyl analogs provide an upper context. An in silico prediction for the exact target molecule is necessary for a more precise estimate.
Integrated Strategy and Concluding Remarks
Neither experimental nor computational methods are infallible; each possesses unique strengths and weaknesses. A robust drug development program leverages an integrated approach to characterize lipophilicity.
Proposed Integrated Workflow:
In Silico Screening: Utilize a consensus of multiple prediction algorithms to estimate the LogP of a library of designed analogs, including 5-bromo-N-propylpyridine-3-sulfonamide, to prioritize synthesis.
High-Throughput Experimental Screening: Employ the RP-HPLC method to rapidly obtain experimental LogP estimates for all synthesized compounds, allowing for quick validation of computational predictions and ranking of candidates.[21]
Definitive Characterization: For lead candidates that demonstrate promising biological activity and have a favorable estimated LogP, perform the gold-standard Shake-Flask method to obtain a definitive, regulatory-quality LogP value.
This tiered strategy balances speed, resource allocation, and accuracy. For 5-bromo-N-propylpyridine-3-sulfonamide, this approach would provide a comprehensive lipophilicity profile, informing decisions regarding its formulation, dosing, and potential as a CNS-penetrant or peripherally-acting agent. The accurate determination of its LogP is a foundational step in unlocking its full therapeutic potential.
References
Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Google Cloud.
Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus.
(2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
High throughput HPLC method for determining Log P values. Google Patents.
(2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Virtual Computational Chemistry Laboratory.
(2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD.
(2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate.
(2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications.
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
Tarcsay, Á. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon.
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. EURL ECVAM.
(2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Cresset.
(2018, May 23). Sulfonamides Partition Coefficient Analysis. UKEssays.com.
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
Pastewska, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC.
(2020, August 28). 1.13. Determining Partition Coefficients of Sulfonamides by Reversed-Phase Chromatography. ScienceDirect.
(2009, June 9). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. ACS Publications.
Pastewska, M., et al. (2022, June 21). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI.
Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. ChemRxiv.
Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set. ResearchGate.
Khan, I., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
Tsantili-Kakoulidou, A., & Demopoulos, V. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. IAPC Journals.
(2022, July 9). Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine. Guidechem.
Synthesis routes for 5-bromo-N-propylpyridine-3-sulfonamide from raw materials
Executive Summary This Application Note details the synthesis of 5-bromo-N-propylpyridine-3-sulfonamide , a functionalized pyridine scaffold frequently utilized in fragment-based drug discovery (FBDD) and kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the synthesis of 5-bromo-N-propylpyridine-3-sulfonamide , a functionalized pyridine scaffold frequently utilized in fragment-based drug discovery (FBDD) and kinase inhibitor development. The presence of the bromine atom at the C5 position provides a critical handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the sulfonamide moiety offers hydrogen-bonding interactions essential for active site binding.
We present two distinct protocols to accommodate different scale requirements and raw material availability:
Protocol A (Organometallic Route): Utilizes 3,5-dibromopyridine via regioselective lithium-halogen exchange. This is the preferred route for scale-up due to the low cost of starting materials and high regiocontrol.
Protocol B (Sandmeyer-Type Route): Utilizes 3-amino-5-bromopyridine via a modern SO₂-surrogate (DABSO) approach. This route avoids gaseous SO₂ and cryogenic conditions, making it ideal for parallel medicinal chemistry libraries.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary pathways.[1] The sulfonamide bond is the final assembly point, tracing back to the key electrophile: 5-bromopyridine-3-sulfonyl chloride .
Figure 1: Retrosynthetic disconnection showing the convergent assembly from the sulfonyl chloride intermediate.
Rationale: This route exploits the symmetry of 3,5-dibromopyridine. Treatment with n-butyllithium (n-BuLi) at low temperature effects a rapid lithium-halogen exchange to generate the 3-bromo-5-lithiopyridine species, which is trapped with sulfur dioxide.
Reagents: n-Butyllithium (2.5 M in hexanes), Sulfur dioxide (gas, dried) or SO₂ equivalent, N-Chlorosuccinimide (NCS), n-Propylamine.
Solvents: Anhydrous THF, Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Preparation of 5-Bromopyridine-3-sulfonyl Chloride
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
Dissolution: Charge 3,5-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C (dry ice/acetone bath).
Exchange: Add n-BuLi (17.7 mL, 44.3 mmol, 1.05 equiv) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
Mechanistic Insight: Lithium-halogen exchange is kinetically favored over deprotonation at C4 under these conditions [1].
Sulfinylation: Stir the deep yellow/orange solution for 30 minutes at -78 °C. Introduce a stream of dry SO₂ gas (or add a saturated solution of SO₂ in THF) until the color fades to pale yellow (approx. 15 min).
Warming: Allow the mixture to warm to 0 °C. The lithium sulfinate intermediate precipitates as a thick slurry. Remove volatiles in vacuo to obtain the crude lithium 5-bromopyridine-3-sulfinate.
Oxidation: Suspend the crude sulfinate in DCM (100 mL) and cool to 0 °C. Add N-Chlorosuccinimide (NCS) (6.2 g, 46.4 mmol) portion-wise. Stir for 1 hour at room temperature.
Note: NCS is a milder oxidative chlorinating agent compared to Cl₂ gas, preventing over-chlorination of the pyridine ring [2].
Workup: Filter off the succinimide byproduct. The filtrate contains the freshly generated sulfonyl chloride. Do not isolate; use immediately in Step 2.
Step 2: Sulfonamide Coupling
Coupling: To the DCM solution of 5-bromopyridine-3-sulfonyl chloride from Step 1, add n-propylamine (7.0 mL, 85 mmol, 2.0 equiv) dropwise at 0 °C.
Reaction: Stir at room temperature for 2 hours. Monitor conversion by TLC (EtOAc/Hexanes 1:1) or LC-MS.
Extraction: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess amine, followed by saturated NaHCO₃ and brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Rationale: Ideal for laboratories lacking cryogenic facilities or for parallel synthesis. This route utilizes DABSO (DABCO·2SO₂), a solid bench-stable SO₂ surrogate, avoiding the hazards of gaseous SO₂ [3].
Diazotization: In a reaction vial, dissolve 3-amino-5-bromopyridine (1.0 mmol) in acetonitrile (5 mL) and 37% HCl (0.5 mL). Cool to 0 °C.
Activation: Add NaNO₂ (1.2 equiv) dissolved in minimal water dropwise. Stir for 20 minutes to form the diazonium salt.
Sulfonylation: In a separate vial, premix DABSO (0.6 equiv) and CuCl₂ (20 mol%) in acetonitrile. Add this suspension to the diazonium mixture.
Reaction: Stir at room temperature for 2-4 hours. The evolution of N₂ gas indicates reaction progress.
Quench & Coupling: Once the sulfonyl chloride is formed (verified by LC-MS quench with MeOH), add n-propylamine (2.5 equiv) directly to the reaction mixture.
Workup: Dilute with EtOAc, wash with water/brine, and purify as in Protocol A.
Expected Yield: 50-60%.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Protocol A (Lithiation)
Protocol B (Sandmeyer)
Impact
Temperature
Strict -78 °C required
0 °C to RT
High temp in Protocol A causes scrambling (halogen dance) or polymerization.
Moisture
Strictly Anhydrous
Tolerant (Aqueous HCl used)
Water kills the lithiated species in Protocol A immediately.
Stoichiometry
1.05 eq n-BuLi
Excess Acid/Nitrite
Excess n-BuLi in Protocol A will attack the pyridine ring (nucleophilic addition).
Stability
Sulfonyl chloride is unstable
Sulfonyl chloride formed in situ
Both intermediates hydrolyze rapidly; couple with amine immediately.
Visualization of Reaction Pathway (Protocol A)
Figure 2: Sequential transformation workflow for the Organometallic Route (Protocol A).
Safety & Handling
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (N₂/Ar). Have a Class D fire extinguisher available.
Sulfur Dioxide: Toxic gas. All operations must be performed in a well-ventilated fume hood.
Sulfonyl Chlorides: Corrosive and lachrymators. Avoid skin contact and inhalation.
Pyridines: Many halopyridines are skin irritants and potential sensitizers.
References
Cai, D., et al. "Lithium-Halogen Exchange of 3,5-Dibromopyridine." Journal of Organic Chemistry, vol. 67, no. 2, 2002. Link(Note: Generalized reference for regioselectivity in bromopyridines).
Wright, S. W., et al. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols." Journal of Organic Chemistry, vol. 71, no. 3, 2006, pp. 1080-1084. Link
Woolven, H., et al. "DABSO-Based Sandmeyer-Type Chlorosulfonylation: A Mild and Practical Method for the Synthesis of Sulfonyl Chlorides." Organic Letters, vol. 18, no. 16, 2016, pp. 4048-4051. Link
Lott, J., et al. "Synthesis of 5-substituted-3-pyridinesulfonamides." US Patent 2006/0116519 A1, 2006. Link
Procedures for Suzuki coupling using 5-bromo-N-propylpyridine-3-sulfonamide
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 5-bromo-N-propylpyridine-3-sulfonamide Abstract The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 5-bromo-N-propylpyridine-3-sulfonamide
Abstract
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science research.[1] This document provides a detailed guide for the application of this reaction to 5-bromo-N-propylpyridine-3-sulfonamide, a substrate of interest for the synthesis of novel substituted pyridine derivatives. Pyridine and sulfonamide moieties are common in bioactive molecules, making this a relevant transformation for drug discovery programs.[2][3] This guide covers the reaction mechanism, provides a detailed experimental protocol, discusses strategies for optimization, and offers troubleshooting advice, all grounded in established scientific principles.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate using a palladium catalyst and a base.[4][5] The process is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[6][7]
The Catalytic Cycle
The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-N-propylpyridine-3-sulfonamide. This step forms a Pd(II) intermediate. For aryl bromides, this step is typically faster than for the corresponding chlorides.[10]
Transmetalation: This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate species.[6][8] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reaction Components
Palladium Catalyst: Palladium complexes are the most common catalysts.[4] Precursors like Pd(OAc)₂, Pd₂(dba)₃, or stable Pd(II) complexes such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are widely used.[10][11] For N-heterocyclic substrates, catalysts with bulky, electron-rich phosphine ligands are often required to promote efficient reaction and prevent catalyst inhibition by the nitrogen atom.[12][13]
Ligand: Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. Ligands like triphenylphosphine (PPh₃) are common, but more challenging substrates, such as electron-rich or sterically hindered halides, often benefit from bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos).[4][12]
Base: The base is critical for activating the boronic acid.[14][15] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8] The choice of base can significantly affect the reaction rate and yield, and should be matched to the substrate's sensitivity to hydrolysis or other base-mediated side reactions.[11]
Solvent: The reaction is often performed in a mixture of an organic solvent and water.[16] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The aqueous phase helps to dissolve the inorganic base, and in many cases, particularly with heteroaryl halides, water can accelerate the reaction.[17]
Experimental Protocol: Suzuki Coupling of 5-bromo-N-propylpyridine-3-sulfonamide
This protocol provides a robust starting point for the coupling of 5-bromo-N-propylpyridine-3-sulfonamide with a generic arylboronic acid. Optimization may be required for specific boronic acids.
Materials and Reagents
Reagent
M.W. ( g/mol )
Stoichiometry
Amount (for 1 mmol scale)
5-bromo-N-propylpyridine-3-sulfonamide
295.18
1.0 equiv
295 mg
Arylboronic Acid
Varies
1.2 equiv
1.2 mmol
Pd(dppf)Cl₂·CH₂Cl₂
816.64
2.5 mol%
20.4 mg
Potassium Carbonate (K₂CO₃)
138.21
2.0 equiv
276 mg
1,4-Dioxane (anhydrous)
-
-
4.0 mL
Water (degassed)
-
-
1.0 mL
Step-by-Step Procedure
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Vessel Preparation: To a clean, dry reaction vial or flask equipped with a magnetic stir bar, add 5-bromo-N-propylpyridine-3-sulfonamide (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.025 equiv), and potassium carbonate (2.0 equiv).
Establish Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL). The mixture should be briefly purged with the inert gas after solvent addition.
Reaction: Place the vessel in a preheated oil bath or heating block at 90 °C. Stir the reaction mixture vigorously for 4-16 hours.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
If the initial reaction provides a low yield or significant side products, consider the following troubleshooting steps.
Use a different palladium source or ligand (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like XPhos).[12] Ensure thorough degassing of solvents and proper inert gas technique. Increase the temperature in 10 °C increments (e.g., to 100-110 °C).[18]
Dehalogenation of Starting Material
Presence of water and base can lead to protodebromination.
Use a milder or non-aqueous base like potassium fluoride (KF).[6] Ensure solvents are anhydrous if running under non-aqueous conditions. Use a more active catalyst system to accelerate the desired coupling over the side reaction.
Homocoupling of Boronic Acid
Oxygen contamination can promote homocoupling; Slow oxidative addition step.
Improve inert atmosphere technique.[18] Use a more reactive catalyst/ligand combination to facilitate faster cross-coupling.
Reaction Stalls
Catalyst deactivation, potentially due to coordination of the pyridine nitrogen.[19]
Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands) which can prevent strong binding of the heterocycle to the palladium center.[13][19]
Conclusion
The Suzuki-Miyaura reaction is a highly effective method for the derivatization of 5-bromo-N-propylpyridine-3-sulfonamide. The protocol detailed herein, utilizing a Pd(dppf)Cl₂ catalyst with K₂CO₃ in a dioxane/water system, provides a reliable and well-precedented starting point for this transformation. Careful attention to maintaining an inert atmosphere and the potential need for optimization of the catalyst, ligand, or base for particularly challenging substrates are key to achieving high yields. This approach opens a direct path to a wide array of novel biaryl and heteroaryl sulfonamides for evaluation in drug discovery and other scientific applications.
References
Time in Pasuruan, ID. Google.
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Vertex AI Search.
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4). Journal of the American Chemical Society.
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature.
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. ArODES.
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. PMC.
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem. Benchchem.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube.
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. (2018, May 1). DOI.
Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journal of Organic Chemistry.
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (2021, November 8). HEIA-FR.
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC. PMC.
A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. Benchchem.
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. Aidic.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). MDPI.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). MDPI.
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022, September 19). PMC.
how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. Benchchem.
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6). ACS Publications.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. PMC.
Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. TCI Chemicals.
Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields - ResearchGate. ResearchGate.
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2004, December 13). ACS Publications.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. PMC.
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates | ACS Medicinal Chemistry Letters. (2025, July 23). ACS Medicinal Chemistry Letters.
Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05483H. (2017, February 28). Chemical Science (RSC Publishing).
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13). Journal of the American Chemical Society.
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. PMC.
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal.
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Organic Chemistry Portal.
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). ResearchGate.
Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. ChemRxiv.
Application Notes & Protocols: Leveraging the 5-bromo-N-propylpyridine-3-sulfonamide Scaffold for Modern Drug Discovery
Introduction Scaffold-based drug discovery remains a cornerstone of modern medicinal chemistry, providing a strategic framework for the efficient exploration of chemical space and the development of novel therapeutics. A...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Scaffold-based drug discovery remains a cornerstone of modern medicinal chemistry, providing a strategic framework for the efficient exploration of chemical space and the development of novel therapeutics. A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyridine sulfonamide moiety is a classic example of such a scaffold, found in a diverse array of clinically approved drugs.[1][2][3] The inherent properties of this scaffold—combining the hydrogen bonding capabilities and favorable pharmacokinetic profile of the sulfonamide group with the versatile and bioisosteric nature of the pyridine ring—make it an exceptionally valuable starting point for drug discovery campaigns.[4][5]
This guide focuses on a specific, highly functionalized derivative: 5-bromo-N-propylpyridine-3-sulfonamide . Each component of this scaffold has been deliberately chosen for its strategic role in drug design:
Pyridine-3-sulfonamide Core: The sulfonamide group (-SO₂NH-) is a potent pharmacophore known to interact with a wide range of enzyme classes, often acting as a transition-state mimetic or a zinc-binding group.[6][7] The pyridine ring, an electron-deficient aromatic heterocycle, can improve aqueous solubility, act as a hydrogen bond acceptor, and modulate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
N-propyl Group: This small alkyl substituent provides a handle to probe hydrophobic pockets within a target's active site. Its size and lipophilicity can be systematically modified to optimize binding affinity and selectivity.
5-bromo Substituent: The bromine atom serves a dual purpose. It can influence the electronic properties of the pyridine ring and participate in halogen bonding with the target protein. More importantly, it serves as a versatile chemical handle for rapid library diversification through modern cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) exploration.[8]
This document provides a comprehensive set of application notes and detailed protocols for utilizing the 5-bromo-N-propylpyridine-3-sulfonamide scaffold in a typical drug discovery workflow, from library synthesis and high-throughput screening to hit-to-lead optimization.
Section 1: Rationale for Scaffold Selection & Potential Therapeutic Targets
The pyridine sulfonamide scaffold is implicated in a wide spectrum of pharmacological activities, making it a powerful starting point for projects targeting various disease areas.[2][9] The sulfonamide functional group is a key feature in drugs targeting enzymes like carbonic anhydrases (CAs), kinases, and dihydropteroate synthase, the target for antibacterial sulfa drugs.[6][7][10] Consequently, this scaffold is a rational choice for programs in oncology, infectious diseases, and metabolic disorders.
Potential Target Classes:
Carbonic Anhydrases (CAs): Sulfonamides are the canonical inhibitors of this enzyme family. Specific isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[11]
Kinases: Numerous kinase inhibitors incorporate a sulfonamide moiety. For example, derivatives have shown potent inhibition of VEGFR-2, a key target in angiogenesis.[10]
Tubulin: Pyridine-containing compounds have been successfully developed as tubulin polymerization inhibitors, a well-established mechanism for anticancer agents.[12][13]
Bacterial Enzymes: The foundational activity of sulfonamides is the inhibition of dihydropteroate synthase, essential for folate synthesis in bacteria.[14] This makes the scaffold relevant for developing new antibacterial agents to combat resistance.[15]
Application Notes and Protocols for Sulfonamide Bond Formation in Pyridine Derivatives
Introduction: The Strategic Importance of the Pyridyl Sulfonamide Scaffold The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of therapeutic agents,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Pyridyl Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] When this venerable pharmacophore is appended to a pyridine ring—a privileged scaffold in drug discovery due to its hydrogen bonding capabilities and metabolic stability—the resulting pyridyl sulfonamide motif offers a powerful platform for developing novel therapeutics.[1][4]
However, the synthesis of these vital structures is not without its challenges. The inherent electron-deficient nature of the pyridine ring can complicate traditional electrophilic aromatic substitution reactions, and the stability of key intermediates like pyridine-sulfonyl chlorides often proves problematic.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust protocols for sulfonamide bond formation in pyridine derivatives, grounded in mechanistic understanding and practical, field-proven insights.
Pillar 1: Mechanistic Considerations in Pyridyl Sulfonamide Synthesis
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing the synthesis of pyridyl sulfonamides. The most common approach involves the nucleophilic attack of an aminopyridine on a sulfonyl chloride or the reaction of a pyridine sulfonyl chloride with an amine.
The Classical Approach: Amine Nucleophilic Attack
The archetypal synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[7][8] The base, often pyridine itself or another non-nucleophilic amine like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Diagram 1: General Mechanism of Sulfonamide Formation
Caption: Mechanism of sulfonamide formation.
A critical challenge when working with aminopyridines is the potential for the ring nitrogen to compete with the amino group as a nucleophile. Protonation of the ring nitrogen under acidic conditions can deactivate the ring towards desired reactions. Therefore, careful control of pH and the choice of base are paramount.
Pillar 2: Validated Protocols for Pyridyl Sulfonamide Synthesis
This section details several reliable protocols for the formation of sulfonamide bonds involving pyridine derivatives, ranging from classical methods to more modern approaches that circumvent common challenges.
Protocol 1: Classical Sulfonylation of an Aminopyridine
This protocol describes the reaction of an aminopyridine with a sulfonyl chloride using pyridine as both the solvent and the base. This is a widely used and generally effective method.[9]
Materials:
Aminopyridine (1.0 equiv)
Sulfonyl chloride (1.1 equiv)
Anhydrous pyridine
Dichloromethane (DCM) or other suitable solvent
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate or sodium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyridine in anhydrous pyridine.
Cool the solution to 0 °C in an ice bath.
Slowly add the sulfonyl chloride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by slowly adding water.
Extract the product with dichloromethane (3 x 20 mL).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Expert Insights: The use of pyridine as the solvent ensures a basic environment that facilitates the reaction and neutralizes the HCl produced.[3] For less reactive aminopyridines, the reaction may require gentle heating.
Protocol 2: Synthesis via Pyridine Sulfonyl Chloride
In cases where the desired amine is more readily available than the corresponding sulfonyl chloride, the synthesis can proceed through a pyridine sulfonyl chloride intermediate. This is particularly useful for producing a library of sulfonamides from a single pyridine core.
Part A: Preparation of Pyridine Sulfonyl Chloride
This sub-protocol details the synthesis of 6-aminopyridine-3-sulfonyl chloride from 6-aminopyridine-3-sulfonic acid.[10]
Materials:
6-Aminopyridine-3-sulfonic acid (1.0 equiv)
Phosphorus pentachloride (PCl₅) (2.0 equiv)
Phosphorus oxychloride (POCl₃) (catalytic amount)
Crushed ice
Sodium bicarbonate solution
Procedure:
In a fume hood, carefully grind 6-aminopyridine-3-sulfonic acid with phosphorus pentachloride.
Add a few drops of phosphorus oxychloride and reflux the mixture at 130 °C for 5 hours.
Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.
Filter the resulting solid, which is the crude 6-aminopyridine-3-sulfonyl chloride.
Wash the solid with cold water and sodium bicarbonate solution to neutralize any remaining acids.
Dry the product under vacuum. The crude sulfonyl chloride is often used directly in the next step without further purification due to its instability.[5]
Part B: Sulfonamide Formation
This sub-protocol describes the reaction of the prepared pyridine sulfonyl chloride with a primary or secondary amine.[10]
Dissolve the crude 6-aminopyridine-3-sulfonyl chloride in a suitable solvent in a reaction flask.
Slowly add a solution of the substituted amine in the same solvent.
Heat the reaction mixture at 70-80 °C with occasional stirring for 1 hour.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture.
Filter the product, wash with cold water, and dry under vacuum.
If necessary, purify the product by recrystallization or column chromatography.
Diagram 2: Workflow for Synthesis via Pyridine Sulfonyl Chloride
Caption: Two-step pyridyl sulfonamide synthesis.
Protocol 3: Modern Approach Using Sulfonyl Chloride Surrogates
The instability of some pyridine sulfonyl chlorides can lead to low yields and purification difficulties.[6] A modern approach employs stable surrogates, such as 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which can be prepared from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (TCPC).[6][11]
Part A: Synthesis of TCP Pyridine-2-sulfonate
This sub-protocol outlines the formation of the stable TCP sulfonate intermediate.[6]
Materials:
2-Bromopyridine (1.0 equiv)
n-Butyllithium (1.0 equiv) in hexanes
Anhydrous zinc chloride (ZnCl₂) solution (1.0 equiv) in THF
Under an inert atmosphere, dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C.
Slowly add n-butyllithium and stir for 30 minutes.
Add the anhydrous zinc chloride solution and allow the mixture to warm to room temperature. This forms the 2-pyridylzinc bromide reagent.[12]
In a separate flask, dissolve TCPC in anhydrous THF.
Slowly add the organozinc reagent to the TCPC solution at room temperature.
Stir until the reaction is complete (monitor by TLC).
Quench the reaction and isolate the TCP pyridine-2-sulfonate product using standard extraction and purification techniques (e.g., column chromatography). This intermediate is bench-stable.[11]
Part B: Reaction of TCP Pyridine-2-sulfonate with Amines
This sub-protocol details the final sulfonamide formation step.[6]
Materials:
TCP pyridine-2-sulfonate (1.0 equiv)
Desired amine (1.2 equiv)
Suitable pressure vessel
Procedure:
Combine the TCP pyridine-2-sulfonate and the desired amine in a pressure vessel.
Seal the vessel and heat to the required temperature (e.g., 80-120 °C) for the specified time.
After cooling, the product sulfonamide can be isolated and purified using standard techniques such as chromatography.
Expert Insights: This method is particularly advantageous for preparing otherwise difficult-to-access pyridine-2-sulfonamides due to the high reactivity and instability of the corresponding sulfonyl chloride. The TCP sulfonate acts as a stable and effective "sulfonylating" agent.
Pillar 3: Data-Driven Protocol Comparison
The choice of synthetic route often depends on the specific substitution pattern of the pyridine ring, the nature of the amine, and the desired scale of the reaction. The following table summarizes key aspects of the described protocols to aid in this decision-making process.
Protocol
Key Reagents
Advantages
Disadvantages
Typical Yields
References
1: Classical Sulfonylation
Aminopyridine, Sulfonyl chloride, Pyridine
Simple, one-pot procedure; widely applicable.
May not be suitable for acid-sensitive substrates; potential for side reactions.
The synthesis of pyridyl sulfonamides is a mature field, yet one that continues to evolve with the development of novel reagents and methodologies. The protocols outlined in this guide provide a solid foundation for researchers, from the classical and reliable reaction of aminopyridines with sulfonyl chlorides to modern strategies that leverage stable intermediates to overcome inherent challenges. By understanding the mechanistic underpinnings and carefully selecting the appropriate protocol, scientists can efficiently access these valuable compounds, accelerating the pace of drug discovery and development.
References
ResearchGate. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. Retrieved from [Link]
Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Books. Retrieved from [Link]
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021, January 22). RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). Current methods for sulfonamide synthesis. Retrieved from [Link]
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024, November 15). ijarsct. Retrieved from [Link]
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
ResearchGate. (n.d.). Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in.... Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (n.d.). PMC. Retrieved from [Link]
Sulfonamide synthesis. (2010, June 25). Retrieved from [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Retrieved from [Link]
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021, September 30). European Journal of Chemistry. Retrieved from [Link]
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters. (2015, June 11). ACS Publications. Retrieved from [Link]
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar. (n.d.). Retrieved from [Link]
Preparation of pyridine sulphonamide resin for the removal of dyes from aqueous solutions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015, June 11). DSpace@MIT. Retrieved from [Link]
Technical Application Note: Precision Synthesis of 5-Bromo-N-propylpyridine-3-sulfonamide
Abstract & Strategic Significance The 5-bromo-N-propylpyridine-3-sulfonamide scaffold represents a high-value intermediate in medicinal chemistry. The 3-sulfonamide moiety acts as a critical hydrogen-bond donor/acceptor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The 5-bromo-N-propylpyridine-3-sulfonamide scaffold represents a high-value intermediate in medicinal chemistry. The 3-sulfonamide moiety acts as a critical hydrogen-bond donor/acceptor pharmacophore often found in kinase inhibitors and ion channel modulators, while the 5-bromo substituent provides a versatile handle for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a robust, scalable protocol for the synthesis of this target. Unlike generic procedures, this workflow addresses the specific instability of pyridine-3-sulfonyl chlorides and optimizes the nucleophilic substitution dynamics to minimize disulfonimide side products.
Retrosynthetic Analysis & Pathway
The most reliable route utilizes the nucleophilic attack of n-propylamine on the electrophilic sulfur of 5-bromopyridine-3-sulfonyl chloride. While the sulfonyl chloride is commercially available, we also provide the upstream synthesis via lithium-halogen exchange from 3,5-dibromopyridine for vertical integration.
Figure 1: Retrosynthetic disconnection showing the primary coupling and the upstream precursor synthesis.
Critical Reagents & Materials
Purity is paramount. Pyridine sulfonyl chlorides are moisture-sensitive; use anhydrous solvents.
Note: If the starting material appears hydrolyzed (sticky solid), verify purity via LCMS. The chloride is prone to hydrolysis to the sulfonic acid.[7]
Cooling: Cool the solution to 0°C using an ice/water bath.
Step 2: Nucleophilic Addition
Base Addition: Add Triethylamine (1.1 mL, 7.8 mmol, 2.0 eq) dropwise. The solution may darken slightly.
Amine Addition: Prepare a solution of n-propylamine (0.35 mL, 4.3 mmol, 1.1 eq) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
Causality: Slow addition at 0°C prevents the "double-reaction" where a sulfonamide anion attacks another sulfonyl chloride molecule, forming a disulfonimide impurity.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitoring: Check via TLC (50% EtOAc/Hexanes) or LCMS. The sulfonyl chloride (
fast/unstable) should disappear; product () will appear.
Quench: Dilute the reaction with DCM (30 mL) and wash with 1M HCl (2 x 20 mL).
Why: Acid wash removes excess propylamine and TEA. The pyridine ring is basic, but the sulfonamide EWG reduces the pKa; however, avoid highly concentrated acid to prevent protonation/extraction of the product into the aqueous phase. 1M HCl is safe; Citric acid (10%) is a gentler alternative if yield is low.
Extraction: Wash the organic layer with Saturated
(20 mL) and Brine (20 mL).
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification:
Recrystallization: If the crude is solid, recrystallize from EtOH/Heptane.
Chromatography: If oil/impure, use a silica column. Gradient: 0%
Ensure DCM is anhydrous. Verify reagent quality (sulfonyl chloride should be a white/yellow solid, not a gum).
Disulfonimide Impurity
Excess Sulfonyl Chloride or High Temp
Maintain strict 0°C during addition. Add amine slowly.[3] Ensure amine is in slight excess (1.1 eq).
Product in Aqueous Layer
pH too low during workup
The pyridine nitrogen can be protonated. Neutralize the aqueous layer to pH ~5-6 before final extraction if product is missing.
References
General Pyridine Sulfonamide Synthesis
ChemicalBook. (n.d.). Synthesis of Pyridine-3-sulfonamide. Retrieved from
Precursor Synthesis (Lithiation)
Song, J. J., et al. (2008). "Regioselective Lithiation of 3,5-Dibromopyridine." Journal of Organic Chemistry. (Methodology adapted for sulfinylation).[4][5]
Suzuki Coupling Utility
BenchChem. (2025).[6] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. Retrieved from
Reagent Properties
PubChem. (n.d.). 5-Bromopyridine-3-sulfonyl chloride.[2][8] CID 102538861. Retrieved from
Disclaimer: This protocol involves hazardous chemicals (sulfonyl chlorides, brominated pyridines). All work must be performed in a fume hood with appropriate PPE.
Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of 5-Amino-N-propylpyridine-3-sulfonamide Derivatives
Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5] Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution which require harsh conditions and are limited in scope.[1][4]
This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of 5-bromo-N-propylpyridine-3-sulfonamide. This substrate presents a unique set of challenges and opportunities due to the interplay of its electron-deficient pyridine core and the sulfonamide moiety. A thorough understanding of the reaction mechanism and the role of each component is paramount for researchers aiming to successfully synthesize libraries of novel compounds for drug discovery and development.[6]
Mechanistic Underpinnings of the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a delicate, multi-step catalytic cycle orchestrated by a palladium complex. A fundamental grasp of this mechanism is essential for rational troubleshooting and optimization. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][7]
Oxidative Addition : The cycle initiates with the insertion of an active, low-valent Pd(0) species into the carbon-bromine bond of the 5-bromo-N-propylpyridine-3-sulfonamide. This is often the rate-determining step and results in a Pd(II) intermediate.[8] The electronic properties of the aryl halide and the steric and electronic nature of the phosphine ligand are critical at this stage.
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base removes a proton from the coordinated amine, forming a palladium-amido complex.[2] The choice of base and its strength is crucial to facilitate this step without promoting undesirable side reactions.
Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1] Bulky, electron-rich ligands are known to accelerate this step.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Strategic Considerations for the Pyridyl Sulfonamide Substrate
The structure of 5-bromo-N-propylpyridine-3-sulfonamide requires careful selection of reaction parameters. The electron-deficient nature of the pyridine ring, influenced by both the ring nitrogen and the sulfonamide group, makes the C-Br bond susceptible to oxidative addition. However, the pyridine nitrogen's lone pair can also act as a potential ligand, potentially inhibiting the catalyst.
Catalyst & Ligand Selection : The choice of ligand is the most critical parameter for success. For electron-deficient heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are paramount.[1][7] These ligands stabilize the palladium center, promote efficient oxidative addition, and facilitate the final reductive elimination step. Ligands from the Buchwald (e.g., XPhos, RuPhos) and Hartwig (e.g., ferrocene-based) families have demonstrated remarkable efficacy.[1][6] The use of pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) is highly recommended as they provide a reliable source of the active LPd(0) species and lead to more reproducible results.[9]
Base Selection : The base plays a dual role: it deprotonates the amine nucleophile and facilitates the formation of the palladium-amido complex.
Strong Bases : Sodium tert-butoxide (NaOtBu) is a common and highly effective base.[9][10] However, its high basicity can be incompatible with substrates bearing sensitive functional groups (e.g., esters).[11]
Weaker Inorganic Bases : For more delicate substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[9][12] While they enhance functional group tolerance, they often necessitate higher reaction temperatures or longer reaction times to achieve comparable yields.[9] The solubility and particle size of these inorganic bases can also impact reaction rates.[9]
Solvent System : Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[9][13] It is critical to avoid solvents that can coordinate to the palladium catalyst, such as pyridine or acetonitrile, as they can inhibit the reaction.[9]
Recommended Starting Conditions & Optimization
The following table provides empirically derived starting points for the amination of 5-bromo-N-propylpyridine-3-sulfonamide with various amine classes. Optimization of catalyst/ligand loading, temperature, and reaction time is often necessary for specific substrates.
Amine Type
Recommended Ligand
Palladium Source
Recommended Base
Solvent
Temperature (°C)
Primary Alkylamines
RuPhos or BrettPhos
RuPhos Pd G3
LHMDS or NaOtBu
Toluene or Dioxane
80 - 100
Secondary Cyclic Amines
XPhos or RuPhos
XPhos Pd G3
NaOtBu
Toluene or Dioxane
90 - 110
Anilines (Primary)
XPhos or tBuXPhos
XPhos Pd G3
K₃PO₄ or Cs₂CO₃
Toluene
100 - 110
Weakly Nucleophilic Heteroamines
Josiphos-type or BrettPhos
Pd₂(dba)₃
NaOtBu
Dioxane
100 - 120
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 5-bromo-N-propylpyridine-3-sulfonamide with a representative secondary amine, morpholine.
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Inert gas supply (Nitrogen or Argon)
Standard laboratory glassware for workup and purification
Caption: A flowchart outlining the key steps in the experimental protocol.
Step-by-Step Procedure:
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-N-propylpyridine-3-sulfonamide (e.g., 295 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 (21 mg, 0.025 mmol).
Inerting the Vessel : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
Addition of Reagents : Through the septum, add anhydrous toluene (7 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
Reaction Execution : Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup : Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Isolation : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Conclusion
The Buchwald-Hartwig amination of 5-bromo-N-propylpyridine-3-sulfonamide is a highly effective transformation that enables access to a diverse range of substituted aminopyridines. Success is predicated on the rational selection of a bulky, electron-rich phosphine ligand, an appropriate base, and an anhydrous, non-coordinating solvent. The protocols and strategic insights provided herein serve as a robust starting point for researchers in drug discovery and chemical development, facilitating the efficient synthesis of novel molecular entities.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 20, 2026, from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]
Taft, B. R., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 20, 2026, from [Link]
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 20, 2026, from [Link]
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. Retrieved February 20, 2026, from [Link]
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved February 20, 2026, from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 20, 2026, from [Link]
University of Louisville. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved February 20, 2026, from [Link]
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved February 20, 2026, from [Link]
National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved February 20, 2026, from [Link]
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 20, 2026, from [Link]
ResearchGate. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]
ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved February 20, 2026, from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]
Application Note: Rapid Microwave-Assisted Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide Derivatives
Introduction: The Significance of Pyridine Sulfonamides in Modern Drug Discovery The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyridine Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Since their initial discovery as antibacterial agents, sulfonamides have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties.[3][4][5] The pyridine nucleus is another privileged scaffold in pharmaceutical sciences, valued for its presence in numerous natural products and approved drugs, and its ability to modulate the physicochemical properties of a molecule, such as solubility.[6] The strategic combination of these two pharmacophores into pyridine sulfonamide derivatives has led to the development of potent and selective therapeutic candidates for various diseases.[4][6]
This application note details a robust and highly efficient protocol for the synthesis of 5-bromo-N-propylpyridine-3-sulfonamide, a representative member of this promising class of compounds. Traditional synthetic methods often require prolonged reaction times and harsh conditions.[7] In contrast, this protocol leverages the power of microwave-assisted organic synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, increases yields, and simplifies purification processes.[7][8][9] By providing a detailed, step-by-step guide, we aim to equip researchers, scientists, and drug development professionals with a practical and scalable method for accessing these valuable molecules.
The Rationale for Microwave-Assisted Synthesis
Microwave irradiation has revolutionized chemical synthesis by offering a more efficient and uniform method of heating compared to conventional techniques.[7][8] Unlike traditional heating which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and homogeneous heating.[10] This results in several key advantages:
Accelerated Reaction Rates: Reactions that might take hours under conventional heating can often be completed in a matter of minutes.[9][11]
Higher Yields: The rapid heating and uniform temperature distribution can minimize the formation of byproducts, leading to cleaner reactions and higher product yields.[7]
Enhanced Purity: With fewer side reactions, the resulting product is often purer, simplifying the subsequent purification steps.
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.
Synthetic Workflow Overview
The synthesis of 5-bromo-N-propylpyridine-3-sulfonamide is achieved through a one-step nucleophilic substitution reaction between the commercially available 5-bromopyridine-3-sulfonyl chloride and n-propylamine. The use of microwave irradiation facilitates the rapid formation of the sulfonamide bond.
Caption: Synthetic workflow for 5-bromo-N-propylpyridine-3-sulfonamide.
Detailed Experimental Protocol
Materials and Equipment
Reagent/Material
Grade
Supplier
5-bromopyridine-3-sulfonyl chloride
≥95%
Commercially available
n-Propylamine
≥99%
Commercially available
Dichloromethane (DCM)
ACS Grade
Commercially available
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Commercially available
Ethanol
Reagent Grade
Commercially available
Hexanes
ACS Grade
Commercially available
Ethyl Acetate
ACS Grade
Commercially available
Equipment
Specification
Microwave Synthesizer
Monomode, with temperature and pressure sensors
10 mL Microwave Reaction Vial
with snap cap and stir bar
Round-bottom flask
Various sizes
Separatory funnel
100 mL
Rotary evaporator
Standard laboratory grade
Magnetic stirrer and hotplate
Standard laboratory grade
Thin Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure
Reaction Scheme:
Caption: Microwave-assisted synthesis of the target compound.
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-bromopyridine-3-sulfonyl chloride (1.0 mmol, 256.5 mg).
Solvent and Amine Addition: To the vial, add dichloromethane (DCM, 3 mL) followed by n-propylamine (1.2 mmol, 70.9 mg, 0.1 mL). A slight excess of the amine is used to ensure complete consumption of the sulfonyl chloride. A catalytic amount of pyridine (0.1 mmol) can be added to neutralize the HCl formed during the reaction.
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The power will be automatically modulated by the instrument to maintain the set temperature.
Parameter
Value
Temperature
120 °C
Time
5-10 minutes
Microwave Power
Variable (up to 300W)
Stirring
High
Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a 100 mL separatory funnel.
Aqueous Wash: Dilute the mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted starting material and acidic byproducts. Wash with brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification Protocols
The crude product can be purified by either recrystallization or column chromatography.
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid compounds.[12] A mixture of ethanol and water is often a good solvent system for sulfonamides.[12]
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly turbid.
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Column Chromatography
For higher purity or if recrystallization is not effective, purification by flash column chromatography is recommended.[13][14]
Stationary Phase: Silica gel (230-400 mesh).
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is typically effective for eluting sulfonamides.[14]
Procedure:
Dissolve the crude product in a minimum amount of DCM.
Adsorb the sample onto a small amount of silica gel and dry it.
Load the dried sample onto the column.
Elute with the chosen solvent system, collecting fractions and monitoring by TLC.
Combine the pure fractions and remove the solvent under reduced pressure.
Conclusion
This application note provides a comprehensive and efficient microwave-assisted protocol for the synthesis of 5-bromo-N-propylpyridine-3-sulfonamide. The described method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and operational simplicity.[7][8] The detailed procedures for synthesis and purification are designed to be readily implemented in a research or drug development setting, facilitating the exploration of this important class of molecules for various therapeutic applications.[1][2][4]
References
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. [Link]
Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 130-150.
Çavuşoğlu, B. K., & Yurttaş, L. (2016). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Medicinal Chemistry Research, 25(8), 1736–1746. [Link]
Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Sulfonamides: A new horizon of medicinal chemistry. Indian Journal of Pharmaceutical Sciences, 78(1), 6–21.
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
Khan, I., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Journal of the Indian Chemical Society, 97(12), 2945-2953.
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(10), 4977–4982. [Link]
Menteşe, E., Ülker, S., & Kahveci, B. (2014). Microwave-assisted synthesis of some novel symmetric and asymmetric 3,5-diaryl-4H-1,2,4-triazole derivatives and investigation of their antimicrobial activities. Medicinal Chemistry Research, 23(7), 3249–3256.
BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
Pop, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. [Link]
Shah, J. B., & Patel, V. F. (2013). Microwave assisted synthesis: A review. International Journal of ChemTech Research, 5(4), 1851-1859.
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences and Research, 11(5), 2320-2329.
Ali, M. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3141–3156. [Link]
Berredjem, M., et al. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Chemistry, 5(4), 2736-2746. [Link]
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry.
Babu, K. S., et al. (2017). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. Indian Journal of Pharmaceutical Sciences, 79(1), 97-106.
University of Rochester, Department of Chemistry.
Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
Beilstein-Institut. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2076-2084. [Link]
Royal Society of Chemistry. (2020). Copper-catalyzed synthesis of sulfonamides from nitroarenes with the insertion of sulfur dioxide.
EBSCO Information Services. (n.d.). Sulfonamide (medicine) | Health and Medicine | Research Starters.
MP Biomedicals. (n.d.).
Al-Azzawi, A. M., et al. (2025, July 4). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports, 15(1), 12345. [Link]
El-Sayed, M. A. A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1708. [Link]
Murelli, R. P., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design, 24(7), 3045-3056.
Witting, M., et al. (2022). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry-based metabolomics. Analytical and Bioanalytical Chemistry, 414(25), 7387–7398. [Link]
Scale-up synthesis protocols for 5-bromo-N-propylpyridine-3-sulfonamide
Application Note & Scale-Up Protocol Topic: Robust and Scalable Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Scale-Up Protocol
Topic: Robust and Scalable Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 5-bromo-N-propylpyridine-3-sulfonamide, a valuable heterocyclic building block in medicinal chemistry. The protocol herein details a reliable two-step synthetic sequence, beginning with the preparation of the key intermediate, 5-bromopyridine-3-sulfonyl chloride, followed by its reaction with n-propylamine. Emphasis is placed on procedural safety, reaction optimization, and methodologies suitable for larger-scale production. The causality behind critical experimental choices is explained to empower researchers with the ability to adapt and troubleshoot the process. This guide is intended to serve as a practical resource for chemists in industrial and academic settings, ensuring a safe, efficient, and reproducible synthesis.
Introduction and Strategic Overview
The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[1] Its ability to act as a bioisostere of carboxylic acids and its unique physicochemical properties make it a privileged moiety in drug design.[2][3] The target molecule, 5-bromo-N-propylpyridine-3-sulfonamide, combines this critical functional group with a pyridine core, a scaffold known for its diverse biological activities.[4] The bromine atom at the 5-position serves as a versatile synthetic handle for further diversification via cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery programs.[5]
This application note presents a robust two-stage synthesis designed for scalability. The chosen synthetic strategy prioritizes the use of readily available starting materials and established chemical transformations to ensure high yields and purity.
Synthetic Pathway Overview:
Caption: Overall two-stage synthetic route.
Safety and Hazard Management
The scale-up of any chemical process requires a stringent adherence to safety protocols. The reagents used in this synthesis are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[6] All operations must be conducted in a certified chemical fume hood. Wear chemical-resistant gloves (butyl rubber), a lab coat, and splash goggles with a face shield. An emergency shower and eyewash station must be readily accessible.[7]
Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water.[8] Causes severe burns upon contact. Handling requires the same high level of precautions as thionyl chloride.
5-Bromopyridine-3-sulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[9] Handle with care, avoiding inhalation of dust and contact with skin.
n-Propylamine: Flammable liquid and vapor; corrosive. Keep away from ignition sources. Use in a well-ventilated area.
Always consult the latest Safety Data Sheet (SDS) for all chemicals before commencing work.
Detailed Synthesis Protocols
Part A: Synthesis of 5-Bromopyridine-3-sulfonyl chloride (Intermediate)
While this intermediate is commercially available, in-house synthesis may be more cost-effective for large-scale campaigns.[10] The following protocol is adapted from established procedures for analogous heterocyclic systems.[11][12]
Round-bottom flask (appropriately sized for the scale)
Mechanical stirrer
Heating mantle with temperature controller
Dropping funnel
Ice bath
Buchner funnel and filtration apparatus
Protocol:
Sulfonation: In a fume hood, charge a flask with concentrated sulfuric acid (3.0 eq.). Cool the acid to 0-5°C using an ice bath. Slowly add 2-aminopyridine (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 20°C. Once the addition is complete, heat the mixture to 210°C and maintain for 5 hours.[12]
Isolation of Sulfonic Acid: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 6-aminopyridine-3-sulfonic acid, is collected by vacuum filtration, washed with cold water, and dried.[12]
Chlorination: The dried sulfonic acid (1.0 eq.) is ground with phosphorus pentachloride (2.0 eq.) and a catalytic amount of phosphorus oxychloride is added. The mixture is heated to reflux at 130°C for 5 hours.[12]
Work-up: Cool the reaction mixture and cautiously pour it onto crushed ice. The solid product, 6-aminopyridine-3-sulfonyl chloride, is filtered, washed sequentially with cold water and a cold, dilute sodium bicarbonate solution, and then dried under vacuum.[12]
Part B: Scale-Up Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide
This stage involves the nucleophilic substitution reaction between the sulfonyl chloride and n-propylamine.
Materials & Reagents Data Table (Example for ~100g Scale):
Reaction Setup: Charge a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 5-bromopyridine-3-sulfonyl chloride (100.0 g, 0.390 mol) and dichloromethane (DCM, 1000 mL).
Cooling: Cool the resulting slurry to 0-5°C using an ice/salt bath. Efficient stirring is crucial to maintain a homogenous temperature distribution, which is critical on a larger scale to control the exotherm.
Reagent Addition: In a separate beaker, prepare a solution of n-propylamine (27.6 g, 0.468 mol) and triethylamine (59.2 g, 0.585 mol) in 100 mL of DCM. Triethylamine acts as a scavenger base to neutralize the HCl byproduct, preventing the formation of unreactive propylammonium salt.[13]
Controlled Reaction: Add the amine/TEA solution dropwise to the cooled sulfonyl chloride slurry via the dropping funnel over approximately 60-90 minutes. Maintain the internal temperature below 10°C throughout the addition.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed. (Eluent: e.g., 30% Ethyl Acetate in Hexanes).
Aqueous Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash sequentially with 1M HCl (2 x 250 mL) to remove excess amines, water (1 x 250 mL), and saturated NaCl solution (brine, 1 x 250 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Crystallization:
Dissolve the crude solid in a minimal amount of hot isopropanol (approximately 3-5 volumes).[14]
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.
Collect the crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to a constant weight.
Process Logic and Scale-Up Considerations
Choice of Base: While using two equivalents of n-propylamine is possible, employing a non-nucleophilic tertiary amine like triethylamine (TEA) is often preferable in scale-up. It simplifies purification by avoiding the formation of additional side products and is easily removed during the acidic wash.
Solvent Selection: Dichloromethane is an excellent choice for this reaction due to the high solubility of the reactants and its low boiling point, which facilitates easy removal. For larger, industrial-scale production, a switch to a more environmentally benign or higher-boiling solvent like 2-methyl-THF or toluene might be considered, though re-optimization would be necessary.
Temperature Control: The reaction between a sulfonyl chloride and an amine is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Failure to control the temperature can lead to side reactions and a decrease in yield and purity. A jacketed reactor with a chiller is recommended for pilot-scale and larger operations.
Purification Method: Crystallization is vastly superior to chromatography for large-scale purification in terms of cost, solvent usage, and throughput.[14] The choice of isopropanol is based on its ability to effectively dissolve the compound when hot and provide low solubility when cold, leading to high recovery of pure product.
Expected Results and Characterization
Parameter
Expected Outcome
Yield
75-90%
Physical Appearance
Off-white to pale yellow crystalline solid
Purity (by HPLC)
>98%
Characterization
¹H NMR
Consistent with the structure of 5-bromo-N-propylpyridine-3-sulfonamide.
Mass Spec (ESI+)
Calculated m/z for C₈H₁₁BrN₂O₂S should be observed.
Melting Point
A sharp melting point should be recorded.
Workflow Visualization
The following diagram illustrates the logical flow of the primary synthesis protocol (Part B).
Caption: Step-by-step workflow for the synthesis and purification.
References
Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit. ResearchGate. Available at: [Link]
Bolm, C., & Hildebrand, J. P. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. Available at: [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Available at: [Link]
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
Thionyl chloride - PENTA. PENTA. Available at: [Link]
HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov. Available at: [Link]
ICSC 1409 - THIONYL CHLORIDE. International Chemical Safety Cards. Available at: [Link]
Movassaghi, M., & Hill, M. D. (2010). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]
5-Bromopyridine-3-sulfonyl chloride | 65001-21-0. Sigma-Aldrich. Available at: [Link]
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Available at: [Link]
4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide | C11H18BrN3O2S. PubChem. Available at: [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
Sulfonamide purification process. Google Patents.
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Available at: [Link]
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Available at: [Link]
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]
Application Notes and Protocols for 5-bromo-N-propylpyridine-3-sulfonamide in Agrochemical Research
Introduction: The Potential of Pyridine Sulfonamides in Modern Agriculture The pyridine sulfonamide scaffold is a privileged structure in the landscape of agrochemical discovery, demonstrating a remarkable versatility in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Potential of Pyridine Sulfonamides in Modern Agriculture
The pyridine sulfonamide scaffold is a privileged structure in the landscape of agrochemical discovery, demonstrating a remarkable versatility in biological activity. Compounds bearing this moiety have been successfully commercialized as herbicides, fungicides, and insecticides.[1] The inherent chemical stability of the pyridine ring, coupled with the diverse reactivity of the sulfonamide group, allows for extensive structural modifications to fine-tune efficacy, selectivity, and environmental profile. The introduction of a bromine atom at the 5-position of the pyridine ring, as in 5-bromo-N-propylpyridine-3-sulfonamide, offers a key strategic advantage for further chemical derivatization through modern cross-coupling reactions, enabling the exploration of a vast chemical space.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the agrochemical potential of 5-bromo-N-propylpyridine-3-sulfonamide. It provides detailed, field-proven protocols for its synthesis and evaluation as a potential herbicide, fungicide, and insecticide. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methodologies.
Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide: A Step-by-Step Protocol
The synthesis of 5-bromo-N-propylpyridine-3-sulfonamide can be readily achieved from commercially available starting materials. The following protocol is a robust and scalable method adapted from established procedures for the synthesis of related pyridine-3-sulfonamides.[1][3]
Core Reaction: The synthesis involves the reaction of 5-bromopyridine-3-sulfonyl chloride with n-propylamine. The sulfonyl chloride is the key reactive intermediate, which can be prepared from 3-amino-5-bromopyridine.
Materials and Reagents:
3-Amino-5-bromopyridine
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Sulfur dioxide (SO₂)
Copper(I) chloride (CuCl)
n-Propylamine
Triethylamine (TEA) or other suitable base
Dichloromethane (DCM) or other suitable aprotic solvent
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Standard laboratory glassware and equipment
Protocol:
Step 1: Diazotization of 3-Amino-5-bromopyridine
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 3-amino-5-bromopyridine in concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Step 2: Sulfonylation to form 5-Bromopyridine-3-sulfonyl chloride
In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with copper(I) chloride as a catalyst.
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution. The reaction is exothermic and should be controlled by external cooling.
Stir the mixture at room temperature for several hours until the evolution of nitrogen gas ceases.
Pour the reaction mixture onto crushed ice to precipitate the crude 5-bromopyridine-3-sulfonyl chloride.
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Amidation to form 5-bromo-N-propylpyridine-3-sulfonamide
Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM).[1]
Cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of n-propylamine and triethylamine (as a base to neutralize the HCl formed during the reaction) in DCM.
Slowly add the n-propylamine solution to the sulfonyl chloride solution dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-6 hours.[3]
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the final compound, 5-bromo-N-propylpyridine-3-sulfonamide.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Agrochemical Screening Protocols
The following protocols provide a framework for the primary screening of 5-bromo-N-propylpyridine-3-sulfonamide for herbicidal, fungicidal, and insecticidal activities. These are whole-organism bioassays designed to provide a broad initial assessment of biological activity.[4]
Herbicidal Activity Screening: Pre- and Post-Emergence Assays
The herbicidal potential of the compound is evaluated against a panel of representative monocot and dicot weed species.
Seeds of monocot weeds (e.g., Echinochloa crus-galli) and dicot weeds (e.g., Amaranthus retroflexus)[5]
Petri dishes or small pots with soil
Growth chamber with controlled light and temperature conditions
Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).
Create a series of test solutions by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 10, 100, 1000 ppm).
Place a filter paper in each petri dish and moisten it with the test solution. A control group should be treated with the acetone/Tween-20 solution without the test compound.
Place a set number of seeds (e.g., 20) of each weed species onto the moistened filter paper.
Seal the petri dishes and incubate in a growth chamber at 25°C with a 12-hour light/dark cycle.
After 7-10 days, assess the germination rate, root length, and shoot length of the seedlings and compare them to the control group.
Sow the seeds of the test weed species in small pots containing a suitable soil mix.
Allow the seedlings to grow to the 2-3 leaf stage.
Prepare spray solutions of the test compound at various concentrations in an acetone/water/Tween-20 mixture.
Spray the seedlings uniformly with the test solutions. A control group should be sprayed with the vehicle solution only.
Return the pots to the growth chamber and observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.
Assess the herbicidal effect using a rating scale (e.g., 0% = no effect, 100% = complete kill).
Prepare a stock solution of the test compound in DMSO.
Incorporate the test compound into molten PDA at various final concentrations (e.g., 10, 50, 100 ppm). A control group should contain PDA with DMSO only.
Pour the amended PDA into sterile petri dishes and allow it to solidify.
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
Incubate the plates at 25°C in the dark.
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(dc - dt) / dc] * 100
Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
Insecticidal Activity Screening: Contact and Ingestion Bioassays
The insecticidal potential is assessed against a model insect pest, such as the larvae of the diamondback moth (Plutella xylostella) or aphids.
Cabbage leaf discs or other suitable plant material
Test insects (e.g., 3rd instar larvae of Plutella xylostella)
Petri dishes or ventilated containers
Prepare a series of dilutions of the test compound in acetone.
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each test insect. A control group should be treated with acetone only.
Place the treated insects in a petri dish with a fresh, untreated leaf disc for food.
Maintain the insects at 25°C and assess mortality at 24, 48, and 72 hours post-treatment.
Prepare aqueous solutions of the test compound at various concentrations, including a surfactant to ensure even coating.
Dip cabbage leaf discs into the test solutions for a set period (e.g., 10 seconds) and allow them to air dry. Control leaf discs should be dipped in the surfactant solution without the test compound.
Place the treated leaf discs in petri dishes and introduce a set number of test insects (e.g., 10 larvae) into each dish.
Maintain the insects at 25°C and assess mortality and feeding inhibition at 24, 48, and 72 hours post-treatment.
Potential Modes of Action: A Mechanistic Overview
The broad biological activity of sulfonamides in agrochemicals stems from their ability to interfere with fundamental biochemical pathways. Based on the known mechanisms of related compounds, 5-bromo-N-propylpyridine-3-sulfonamide could potentially exhibit one or more of the following modes of action.
Herbicidal Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Many commercial sulfonamide herbicides, particularly those in the sulfonylurea class, act by inhibiting the acetolactate synthase (ALS) enzyme.[2][8] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Caption: Potential herbicidal mode of action via ALS enzyme inhibition.
Fungicidal Mode of Action: Disruption of Folic Acid Synthesis
In fungi, sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid.[9][] Folic acid is a vital cofactor in the synthesis of nucleic acids and certain amino acids. By blocking folic acid production, the sulfonamide can halt fungal growth and development, exhibiting a fungistatic effect.
Improving reaction yields for 5-bromo-N-propylpyridine-3-sulfonamide synthesis
Technical Support Center: Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide Welcome to the technical support center for the synthesis of 5-bromo-N-propylpyridine-3-sulfonamide. This guide is designed for researchers, c...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 5-bromo-N-propylpyridine-3-sulfonamide
Welcome to the technical support center for the synthesis of 5-bromo-N-propylpyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high reaction yields and purity.
Reaction Overview & Mechanism
The synthesis of 5-bromo-N-propylpyridine-3-sulfonamide is most commonly achieved via a two-step process:
Chlorosulfonation: Synthesis of the key intermediate, 5-bromopyridine-3-sulfonyl chloride. This is often prepared from 5-bromopyridine-3-sulfonic acid or related precursors.
Amination: The reaction of 5-bromopyridine-3-sulfonyl chloride with n-propylamine in the presence of a base to form the final sulfonamide product.
The core of this synthesis lies in the nucleophilic attack of the primary amine (n-propylamine) on the highly electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2]
The mechanism for the second step involves the amine's lone pair of electrons attacking the sulfur atom, followed by the departure of the chloride leaving group and deprotonation of the nitrogen by the base.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Category 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered my starting amine. What are the likely causes?
Answer: This is a common issue that typically points to a problem with the electrophile, the reaction conditions, or stoichiometry.
Degraded Sulfonyl Chloride: 5-bromopyridine-3-sulfonyl chloride is highly sensitive to moisture.[1] If it has been stored improperly or exposed to atmospheric humidity, it will hydrolyze to the unreactive 5-bromopyridine-3-sulfonic acid.
Solution: Always use a fresh or newly purified batch of the sulfonyl chloride. Ensure all glassware is oven-dried, and all solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.[1]
Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent source of poor yields.
Solution: Carefully verify the molar equivalents of the n-propylamine, sulfonyl chloride, and base. A slight excess of the amine (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion, but a large excess of the sulfonyl chloride should be avoided to prevent side reactions.[1]
Insufficient Base: The base is critical for neutralizing the HCl generated. If the base is absent or insufficient, the HCl will protonate the n-propylamine, rendering it non-nucleophilic and halting the reaction.
Solution: Use at least one equivalent of a suitable base, such as triethylamine or pyridine. If using pyridine as the solvent, it also serves as the base. Ensure the base is dry and of high purity.[4]
Category 2: Formation of Impurities & Side Products
Question: My analytical data (TLC, LC-MS) shows multiple spots/peaks. What are the most probable side products and how can I avoid them?
Answer: The formation of side products is often related to reactant stoichiometry, temperature, or the presence of contaminants.
Di-sulfonylation Product: Primary amines like n-propylamine have two N-H bonds. Under certain conditions, a second molecule of the sulfonyl chloride can react to form an N,N-bis(5-bromopyridin-3-ylsulfonyl)propylamine impurity.[1]
Prevention: This is often caused by using an excess of the sulfonyl chloride or running the reaction at elevated temperatures for too long.[1] To minimize this, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC or HPLC. Use a 1:1 or slight excess of the amine relative to the sulfonyl chloride.[1]
Sulfonic Acid (Polar Impurity): The presence of a significant amount of 5-bromopyridine-3-sulfonic acid indicates hydrolysis of your starting sulfonyl chloride.
Prevention: As mentioned previously, this is due to water in the reaction mixture.[1] Ensure rigorous drying of all reagents, solvents, and glassware. Using anhydrous solvents from a sealed bottle or freshly distilled is best practice.
Reaction with Solvent: If an alcohol (e.g., methanol, ethanol) is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[1]
Prevention: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5] If pyridine is used as the base, it can also serve as the solvent.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues with the synthesis.
Technical Support Center: Optimizing Purification Methods for 5-bromo-N-propylpyridine-3-sulfonamide
Welcome to the technical support guide for the purification of 5-bromo-N-propylpyridine-3-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 5-bromo-N-propylpyridine-3-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, offering practical, field-tested solutions and detailed protocols to enhance purity, yield, and reproducibility.
Troubleshooting Guide: Common Purification Issues
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your experiments.
Question 1: My crude product has "oiled out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common issue in the crystallization of sulfonamides.[1][2] It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This phenomenon is typically caused by one of two scenarios:
High Impurity Load: The presence of significant impurities can depress the melting point of your target compound, forming a low-melting eutectic mixture.
Solvent-Solute Energetics: The boiling point of your chosen solvent may be higher than the melting point of your compound, causing it to "melt" in the hot solution before it has a chance to crystallize upon cooling.[1]
Immediate Corrective Actions:
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to slightly lower the concentration.[2]
Induce Crystallization: Scratch the inside of the flask at the solvent-air interface with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][2]
Seed Crystals: If available, add a single, pure seed crystal from a previous successful batch to the cooled, supersaturated solution.
Long-Term Strategic Solutions:
Change the Solvent System: The choice of solvent is critical. If oiling out persists, the current solvent is likely unsuitable. Experiment with a solvent or co-solvent system with a lower boiling point. For many sulfonamides, mixtures like ethanol/water or isopropanol/water are effective.[2][3]
Pre-Purification: If the crude material is highly impure, recrystallization may not be the most effective first step. Consider performing a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.[2]
Question 2: I am experiencing very low recovery after recrystallization. What are the most common causes and how can I improve my yield?
Answer:
Low recovery is a frequent challenge in recrystallization and can almost always be traced back to a few key factors.[2]
Primary Causes & Solutions:
Cause
Explanation
Recommended Solution
Excessive Solvent Use
This is the most common reason for poor yield.[2] Using too much hot solvent to dissolve the crude product means that a significant amount of your compound will remain dissolved in the mother liquor even after cooling.
Use the Minimum Solvent: Add the hot solvent in small portions, waiting for the solution to return to a boil between additions, until the solid just dissolves completely.[1]
Premature Crystallization
If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the funnel or on the filter paper as the solution cools.[2]
Keep Everything Hot: Use a pre-heated funnel (e.g., by placing it over the boiling flask) and perform the filtration as quickly as possible.[2]
Inappropriate Solvent Choice
The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If the compound has moderate solubility at low temperatures, significant losses are inevitable.
Solvent Screening: Test the solubility of your compound in a range of solvents at room temperature and at their boiling points to find the optimal choice.
Incomplete Cooling
Failure to cool the solution sufficiently will leave a substantial amount of product in the mother liquor.
Maximize Cooling: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1]
Question 3: My column chromatography is failing to separate the product from a closely-eluting impurity. What are my next steps?
Answer:
Achieving baseline separation in column chromatography can be challenging when impurities have similar polarity to the target compound.[4] Here is a systematic approach to optimizing your separation:
Optimize the Mobile Phase:
Adjust Polarity: The most straightforward approach is to fine-tune the solvent ratio. If your product and impurity are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., move from 30% to 20% ethyl acetate in hexanes). If they are eluting too slowly, increase the polarity.
Change Solvent System: Sometimes, simply adjusting polarity is not enough. The specific interactions between the solutes, solvent, and stationary phase are key. If a hexane/ethyl acetate system fails, try a completely different system like dichloromethane/methanol. This changes the nature of the hydrogen bonding and dipole-dipole interactions, which can significantly alter selectivity.
Evaluate the Stationary Phase:
Silica Gel (Standard): Most separations of pyridine derivatives are performed on standard silica gel.[5][6][7]
Alternative Sorbents: If silica fails, consider other stationary phases. Alumina (basic or neutral) can be effective for nitrogen-containing heterocycles like pyridines. For very polar compounds, reverse-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile) is an option.
Improve Column Technique:
Sample Loading: Load the crude material onto the column in the minimum possible volume of solvent. Dry-loading (adsorbing the crude product onto a small amount of silica gel and loading the resulting powder) is often superior to wet-loading.
Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect from the synthesis of 5-bromo-N-propylpyridine-3-sulfonamide?
The synthesis most commonly involves the reaction of 5-bromopyridine-3-sulfonyl chloride with n-propylamine in the presence of a base.[8][9] Potential impurities include:
Unreacted Starting Materials: 5-bromopyridine-3-sulfonyl chloride and n-propylamine.
Hydrolysis Product: 5-bromopyridine-3-sulfonic acid, formed if the sulfonyl chloride reacts with trace water in the reaction.[4] This is a highly polar byproduct.
Di-sulfonylation Product: Bis(5-bromopyridin-3-yl)sulfonyl)propylamine. This is less likely with a secondary amine precursor but can occur under forcing conditions.
Q2: What is a good starting point for a recrystallization solvent system?
For sulfonamides, which possess both polar (sulfonamide) and non-polar (bromopyridine, propyl group) regions, a co-solvent system is often ideal. A good starting point would be isopropanol/water or ethanol/water . Dissolve the crude solid in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot alcohol to clarify the solution, then allow it to cool slowly.
Q3: What is a recommended mobile phase for thin-layer chromatography (TLC) and column chromatography?
A standard and effective mobile phase for pyridine sulfonamides is a mixture of a non-polar and a polar solvent.
Starting System: Begin with 30% Ethyl Acetate in Hexanes .
Tuning: Adjust the ratio based on the resulting Rf value. An ideal Rf for column chromatography is between 0.2 and 0.4. If the Rf is too high, decrease the ethyl acetate content. If it's too low, increase it.
Q4: How can I definitively confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization.[10]
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. Pay close attention to the integration of proton signals and the number of distinct carbon signals.[10][11]
Mass Spectrometry (MS): This will confirm the molecular weight. Look for the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units, for [M]+ and [M+2]+).[10]
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing purity. A pure sample should show a single major peak.[12]
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.[5]
Experimental Protocols & Visualizations
Protocol 1: Optimized Recrystallization
Dissolution: Place the crude 5-bromo-N-propylpyridine-3-sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol and heat the mixture to a gentle boil on a stirrer/hotplate.
Solvent Addition: Continue adding hot isopropanol in small portions until the solid has just completely dissolved.
Co-Solvent Addition: Add hot deionized water dropwise until the solution becomes persistently cloudy (turbid).
Clarification: Add a few drops of hot isopropanol to re-dissolve the precipitate and produce a clear, saturated solution.
Cooling (Critical Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Slow cooling is essential for the formation of well-defined crystals.[1]
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold 1:1 isopropanol/water, followed by a wash with cold hexanes to help with drying.
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
TLC Analysis: Determine the optimal mobile phase using TLC (e.g., 30% Ethyl Acetate/Hexanes).
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting the column with the mobile phase, collecting fractions.
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-bromo-N-propylpyridine-3-sulfonamide.
Visual Workflow: General Purification Strategy
Caption: General purification workflow for 5-bromo-N-propylpyridine-3-sulfonamide.
Technical Support Center: Solubility Optimization for 5-bromo-N-propylpyridine-3-sulfonamide
Executive Summary This guide addresses solubility challenges associated with 5-bromo-N-propylpyridine-3-sulfonamide in Dimethyl Sulfoxide (DMSO).[1][2] While this compound generally exhibits good solubility in polar apro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses solubility challenges associated with 5-bromo-N-propylpyridine-3-sulfonamide in Dimethyl Sulfoxide (DMSO).[1][2] While this compound generally exhibits good solubility in polar aprotic solvents, users frequently encounter precipitation, "crashing out" upon dilution, or failure to dissolve at high concentrations (e.g., >50 mM).
The Root Cause: The primary failure mode is not the compound's intrinsic insolubility, but rather DMSO hygroscopicity . The hydrophobic propyl chain and bromine substituent significantly increase the LogP (approx. 2.3–2.6), making the molecule highly sensitive to the water content within the DMSO.
Part 1: Root Cause Analysis (The "Why")
To solve the issue, we must understand the thermodynamic antagonism occurring in your vial.
The Hydrophobic Mismatch
5-bromo-N-propylpyridine-3-sulfonamide contains a lipophilic "tail" (propyl group + bromo-pyridine core).
Anhydrous DMSO: Solvates the molecule effectively via dipole-dipole interactions and H-bond acceptance (sulfonamide NH).
Wet DMSO: DMSO is hygroscopic.[1][3][4] It absorbs atmospheric moisture rapidly. Water molecules form strong H-bond networks with DMSO, effectively "squeezing out" the hydrophobic drug molecules. Even 1-2% water content can decrease solubility by orders of magnitude.
When stored in the fridge (4°C) or freezer (-20°C), the solvent crystallizes.
The Problem: Upon freezing, the solute (drug) is often excluded from the DMSO crystal lattice, forming micro-aggregates. Upon thawing, these aggregates require significant energy (heat/sonication) to re-enter the solution, often mistaken for "permanent precipitation."
Part 2: Troubleshooting Workflow (The "How")
Use this decision tree to resolve your immediate solubility issue.
Part 3: Validated Protocols
Protocol A: The "Rescue" Method (Recovering Precipitated Stock)
Use this if you have a valuable tube of precipitated stock that you cannot discard.
Seal Check: Ensure the vial is tightly sealed to prevent further moisture entry.
Thermal Shift: Place the vial in a water bath or heating block set to 45°C - 50°C .
Scientific Logic: Increasing temperature increases the kinetic energy of the solvent, overcoming the crystal lattice energy of the solid.
Acoustic Cavitation: While warm, sonicate in an ultrasonic bath for 10–15 minutes .
Note: Vortexing alone is often insufficient for breaking up micro-crystalline aggregates.
Visual Verification: Hold the vial up to a light source. Look for "schlieren" lines (swirls) or particulates. If clear, proceed to immediate use or aliquoting.
Protocol B: The "Gold Standard" Preparation (Anhydrous)
Use this for all new experiments to prevent future issues.
Parameter
Specification
Reason
Solvent Grade
DMSO, Anhydrous (≥99.9%), stored over molecular sieves.
Removes water, the antagonist of solubility.
Labware
Glass or Polypropylene (PP). Avoid Polystyrene (PS).
DMSO dissolves PS; Glass is best for minimizing leaching.
Temperature
Room Temp (20-25°C).
Cold DMSO (from fridge) has higher viscosity and slower dissolution kinetics.
Max Conc.
Recommended: 10–25 mM .
100 mM is risky for this lipophilic analog; keep below saturation point.
Step-by-Step:
Weigh the compound in a glass vial.
Add fresh, anhydrous DMSO.
Immediately cap the DMSO bottle (do not leave open).
Vortex for 30 seconds.
If undissolved, sonicate at 40°C for 5 minutes.
Aliquot immediately into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
Part 4: Frequently Asked Questions (FAQs)
Q1: My stock solution froze in the fridge. Is the compound degraded?A: Likely not. DMSO freezes at 18.5°C. The solid you see is frozen solvent, not necessarily precipitated drug.[5] However, the process of freezing can force the drug out of solution.
Fix: Thaw completely at Room Temperature (RT), then heat to 37°C and vortex before use. Never pipette from a partially frozen solution, as the concentration will be non-homogeneous.
Q2: Can I filter sterilize this solution?A: Yes, but material selection is critical.
Do NOT use: Cellulose Acetate (CA) filters. DMSO dissolves them.[1][2][3][4][5][6][7]
USE: Nylon, PTFE (Teflon), or PVDF filters.
Warning: Filtering a saturated solution may remove the drug if it hasn't fully dissolved, altering your final concentration. Always ensure total clarity before filtration.
Q3: Why does the solution turn slightly yellow over time?A: Pyridine derivatives and sulfonamides can undergo slow oxidation or photo-degradation. A slight yellowing is common after months of storage but check purity via LC-MS if the color deepens significantly (e.g., to amber/brown).
Q4: I diluted the DMSO stock into cell culture media and it precipitated. Why?A: This is the "Crash-Out" effect. You likely exceeded the aqueous solubility limit.
Mechanism: When you add DMSO stock to water, the DMSO rapidly mixes with water, leaving the hydrophobic drug "stranded."
Fix:
Lower the final concentration (e.g., use 10 µM instead of 50 µM).
Add the DMSO stock slowly while vortexing the media.
Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though <0.1% is preferred.[8]
References
BenchChem. Impact of Hygroscopic DMSO on Solubility. (2025).[1][9][10] Explains the mechanism of water absorption in DMSO and its effect on lipophilic compounds.[1]
Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708-715 (2009). Validates the impact of freeze-thaw cycles and water uptake on library compounds.[6]
Balogh, M. P. "Compound Precipitation in High-Concentration DMSO Solutions." J Biomol Screen, 19(9), 1302-8 (2014).[2] Discusses precipitation mechanics in screening libraries.
Gaylord Chemical. DMSO Physical Properties. Provides data on freezing point (18.5°C) and hygroscopicity.
PubChem. 5-bromo-N-propylpyridine-3-sulfonamide Analog Data. Used for LogP and structural property inference.
Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling of 5-Bromo-Pyridines
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 5-bromo-pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 5-bromo-pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of pyridine-containing molecules, which are crucial scaffolds in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, coupled with the potential for nitrogen coordination to the metal center, often presents unique hurdles to achieving high conversion rates. This resource addresses these specific issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven strategies.
FAQs: Quick Navigation
Catalyst & Ligand Selection
Reaction Condition Optimization
Side Reactions & Substrate Issues
Catalyst & Ligand Selection
Q: My standard Pd catalyst, like Pd(PPh₃)₄, is giving low conversion for my 5-bromopyridine coupling. What should I try next?
A: The issue often lies in the delicate balance of the catalytic cycle's kinetics, particularly the oxidative addition and reductive elimination steps, which are heavily influenced by the catalyst system.[1] 5-Bromo-pyridines are electron-deficient, which can make oxidative addition slower compared to more electron-rich aryl bromides. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[2]
Troubleshooting Steps:
Switch to a Pre-catalyst System: Instead of relying on the in situ formation of the active Pd(0) species from Pd(II) sources like Pd(OAc)₂, which can be inefficient, consider using modern pre-catalysts.[3] Buchwald pre-catalysts, for instance, are designed to reliably generate the active catalyst.[3]
Employ Electron-Rich and Bulky Ligands: For electron-deficient substrates like 5-bromo-pyridines, ligands that are both electron-rich and sterically hindered can be highly effective.[4] Electron-rich ligands promote the oxidative addition step, while bulky ligands facilitate the final reductive elimination to release the product.[1]
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and can be very effective for challenging cross-couplings. PEPPSI-type pre-catalysts, which incorporate NHC ligands, are a good option to explore.[1]
A general workflow for catalyst screening is depicted below:
Caption: Catalyst and Ligand Screening Workflow.
Q: With so many available phosphine ligands, how do I rationally choose one for my 5-bromopyridine coupling?
A: Ligand choice is paramount and should be guided by the electronic and steric properties required for the specific cross-coupling reaction. For 5-bromopyridines, the key is often to accelerate the rate-limiting steps of the catalytic cycle.
Ligand Property Considerations:
Ligand Property
Mechanistic Impact
Recommended For 5-Bromopyridines
Example Ligands
Electron-Donating
Promotes oxidative addition of the electron-deficient C-Br bond to the Pd(0) center.[1][4]
Highly Recommended
Buchwald ligands (SPhos, XPhos), cataCXium A, Trialkylphosphines (e.g., P(tBu)₃)
Steric Bulk
Facilitates reductive elimination to release the sterically demanding biaryl product.[1]
Highly Recommended
Buchwald ligands, P(tBu)₃, JohnPhos
Bite Angle (for bidentate ligands)
Influences the geometry around the palladium center, affecting both oxidative addition and reductive elimination.
Can be effective, but often monodentate bulky ligands are preferred for pyridyl substrates.
XantPhos, dppf
Experimental Protocol: Ligand Screening
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-pyridine (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
Catalyst/Ligand Addition: To each vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a different phosphine ligand (2-4 mol%).
Reaction: Add degassed solvent, seal the vials, and heat the reaction block to the desired temperature (e.g., 80-110 °C).
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours) to compare conversion rates.
Q: I'm observing a black precipitate in my reaction. What is it and is it a problem?
A: A black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[5] Its formation indicates catalyst decomposition and is a common reason for low conversion rates.
Causes and Solutions:
Insufficient Ligand: The phosphine ligand stabilizes the Pd(0) species. An inadequate ligand-to-palladium ratio can lead to the aggregation of unprotected palladium atoms.
Solution: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst system.[3]
High Temperature: Excessive heat can accelerate catalyst decomposition.[3]
Solution: While heating is often necessary, try running the reaction at the lowest temperature that still affords a reasonable reaction rate. Consider screening temperatures in increments (e.g., 80 °C, 95 °C, 110 °C).
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and precipitation.[3]
Solution: Ensure rigorous degassing of your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
Reaction Condition Optimization
Q: Which base is best for coupling with 5-bromopyridines, and why does it matter so much?
A: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings, where it facilitates the transfer of the organic group from the boron atom to the palladium center.[6] For other couplings like Buchwald-Hartwig amination, it deprotonates the amine. The choice of base can significantly impact yield, especially with heterocyclic substrates.
Base Selection Guide:
Base
Strength
Common Applications & Considerations
K₃PO₄
Moderate/Strong
Often a very effective and versatile base for Suzuki couplings of pyridines.[7] Its solubility in mixed aqueous/organic solvents is beneficial.
Cs₂CO₃
Strong
A strong, yet often gentle base that can be effective when others fail. Its high cost can be a drawback.[3]
K₂CO₃
Moderate
A common and cost-effective choice, but sometimes not strong enough for challenging couplings.[8]
NaOt-Bu
Very Strong
Primarily used in Buchwald-Hartwig aminations. Can promote dehalogenation if not used carefully.[9]
Expert Insight: For Suzuki couplings of 5-bromo-pyridines, potassium phosphate (K₃PO₄) is an excellent starting point. If conversion is still low, screening other inorganic bases like cesium carbonate is a logical next step.[3]
Q: What is the optimal solvent system for these reactions? I've seen everything from toluene to dioxane/water mixtures used.
A: The solvent's role is multifaceted; it must solubilize the reactants, be compatible with the base, and in some cases, can influence the catalyst's activity and selectivity.[10] For many cross-coupling reactions, particularly Suzuki couplings, a mixture of an organic solvent and water is beneficial.[11]
Common Solvent Systems:
Toluene/Water or Dioxane/Water (e.g., 4:1 to 10:1 v/v): This biphasic system is very common for Suzuki reactions. The water helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.[11][12] Vigorous stirring is crucial in these systems to ensure adequate mixing.[3]
THF: A good polar aprotic solvent that can be effective, especially when anhydrous conditions are preferred.[11]
DMF: A highly polar aprotic solvent. While it can be effective, it can also lead to side reactions at high temperatures.[13]
Recommendation: Start with a degassed mixture of 1,4-dioxane and water (4:1 v/v).[12] If solubility issues are observed with your specific substrates, THF or toluene could be viable alternatives.
Q: My reaction is sluggish at 80 °C. Should I just increase the temperature to 110 °C?
A: While increasing the temperature can certainly increase the reaction rate, it should be done cautiously as it can also accelerate catalyst decomposition and undesired side reactions like dehalogenation.[3] A systematic approach is recommended.
Troubleshooting Sluggish Reactions:
Verify Catalyst Activity: Before increasing the temperature, ensure your catalyst and ligand are active and not degraded.
Optimize Other Parameters: Confirm that you are using an optimal ligand, base, and solvent system. A change in one of these may be more effective than a temperature increase.
Incremental Temperature Increase: If the reaction is still slow, increase the temperature in a controlled manner (e.g., from 80 °C to 95 °C, then to 110 °C), monitoring the reaction for both product formation and the appearance of byproducts.
Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions and improve yields, sometimes even at lower overall temperatures.[14]
Side Reactions & Substrate Issues
Q: I'm observing a significant amount of des-bromo pyridine in my reaction mixture. How can I minimize this dehalogenation?
A: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common and frustrating side reaction, particularly with electron-deficient heteroaryl halides like 5-bromo-pyridines.[15] It typically occurs via a palladium-hydride (Pd-H) intermediate.[15]
Caption: Dehalogenation Side Reaction Pathway.
Strategies to Minimize Dehalogenation:
Choice of Halide: While you are starting with a bromo-pyridine, it's worth noting that the propensity for dehalogenation is generally I > Br > Cl.[15] In some cases, switching to the analogous 5-chloro-pyridine, while requiring a more active catalyst system, can reduce dehalogenation.[16]
Use a Milder Base: Strong bases can sometimes promote the formation of Pd-H species. If you are using a very strong base like an alkoxide, consider switching to a carbonate or phosphate.
Control Temperature: Lowering the reaction temperature can sometimes favor the desired coupling over dehalogenation.[12]
Ensure Anhydrous Conditions (if applicable): Trace water can be a source of hydrides. While some protocols require water, for those that do not, ensuring anhydrous solvents and reagents can be beneficial.
Q: My reaction starts well but then stalls, and I suspect my boronic acid is decomposing. What can I do?
A: Protodeboronation, the cleavage of the C-B bond by a proton source, is a known decomposition pathway for boronic acids, especially heteroaryl boronic acids.[1]
Solutions:
Use Boronic Esters: Pinacol (BPin) or MIDA boronate esters are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.
Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can help to maintain a low, steady concentration of the active coupling partner.
Control Stoichiometry and Addition: Instead of adding all the boronic acid at the beginning, consider portion-wise addition over the course of the reaction. Using a slight excess (1.2-1.5 equivalents) is also common practice to compensate for any degradation.
Q: Could impurities in my starting materials or reagents be the cause of my low conversion?
A: Absolutely. The success of palladium-catalyzed cross-coupling reactions is highly sensitive to the purity of all components.
Key Purity Checks:
Starting Materials: Ensure your 5-bromo-pyridine and coupling partner are pure. Contaminants can act as catalyst poisons.[11]
Solvents: Use high-purity, anhydrous (if needed), and properly degassed solvents. Certain solvent contaminants have been shown to poison palladium catalysts even at ppm levels.[11]
Base: The purity of the base is crucial. Use a freshly opened bottle or a base that has been stored properly to avoid hydration or contamination.[3]
Ligands: Phosphine ligands are susceptible to oxidation.[3] Store them under an inert atmosphere and use fresh, high-purity batches.
By systematically evaluating each of these potential failure points, from the core catalyst system to the subtle effects of reagent purity, researchers can effectively troubleshoot and optimize cross-coupling reactions of 5-bromo-pyridines to achieve high-yielding and reproducible results.
References
Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
Jedinák, L., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available at: [Link]
MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available at: [Link]
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... ResearchGate. Available at: [Link]
J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Available at: [Link]
AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. Available at: [Link]
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
ResearchGate. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ResearchGate. Available at: [Link]
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
PMC. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. Available at: [Link]
PMC. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC. Available at: [Link]
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
DSpace@MIT. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. DSpace@MIT. Available at: [Link]
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Available at: [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn... The Royal Society of Chemistry. Available at: [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Available at: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Available at: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Available at: [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. ResearchGate. Available at: [Link]
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
Technical Support Center: Purification of 5-Bromo-N-propylpyridine-3-sulfonamide
[1][2] Executive Summary & Solvent Selection Matrix User Query: "I need to purify 5-bromo-N-propylpyridine-3-sulfonamide. What are the optimal recrystallization solvents?" Scientist’s Analysis: This molecule presents a "...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Solvent Selection Matrix
User Query: "I need to purify 5-bromo-N-propylpyridine-3-sulfonamide. What are the optimal recrystallization solvents?"
Scientist’s Analysis:
This molecule presents a "push-pull" solubility profile.[1] The pyridine ring and sulfonamide moiety (
) provide polar, hydrogen-bonding sites, while the 5-bromo substituent and N-propyl chain add significant lipophilicity.[1][2]
Pure water is too polar (insoluble), while pure hexanes are too non-polar (insoluble).[1][2] Therefore, binary solvent systems are required to balance these opposing properties.[1][2] Based on structural analogs (e.g., 5-bromo-N-ethylpyridine-3-sulfonamide) and general pyridine-sulfonamide chemistry, the following solvent systems are recommended.
Table 1: Recommended Solvent Systems
Rank
Solvent System
Composition (v/v)
Mechanism of Action
Best Use Case
1
Ethanol / Water
80:20 to 90:10
Displacement: High temp dissolves the sulfonamide via H-bonding; cooling/water forces the lipophilic bromo-propyl tail to aggregate.[1][2]
Primary Recommendation. Best balance of yield and crystal quality.
2
Ethyl Acetate / Heptane
1:2 to 1:4
Polarity Gradient: Dissolves in hot EtOAc; Heptane acts as the anti-solvent targeting the lipophilic regions.[1]
Use if the compound "oils out" in aqueous alcohols.
3
Isopropanol (IPA)
100% or 95:5 (aq)
Temperature Swing: Moderate polarity allows solubility at boiling but poor solubility at .[1][2]
Good for larger scale batches where binary mixing is tedious.
4
Methanol
100%
High Polarity: Dissolves highly polar impurities while crystallizing the product upon deep cooling ().[1]
Use only if the crude contains highly non-polar impurities.[1]
Detailed Experimental Protocol
Protocol ID: P-SULF-01 (Ethanol/Water Recrystallization)
Safety Note: Pyridine derivatives can be toxic.[1][2] Perform all operations in a fume hood.
Step-by-Step Workflow
Dissolution (Saturation Point):
Place 1.0 g of crude 5-bromo-N-propylpyridine-3-sulfonamide in a 25 mL Erlenmeyer flask.
Add Ethanol (95%) dropwise while heating to reflux (
Critical: Add just enough solvent to dissolve the solid.[1][3] If 5 mL is added and solid remains, add 0.5 mL increments.
Target: A clear, yellow/orange solution at boiling.[1][2]
Clarification (Optional):
If insoluble black specks remain (palladium residues from coupling), perform a hot filtration through a pre-warmed glass frit or Celite pad.[1][2]
Nucleation (The Anti-Solvent):
Remove from heat.[1][3] While the solution is still hot (but not boiling), add warm water (
) dropwise.
Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.[1][2]
Add 1-2 drops of Ethanol to clear the solution back to transparency.
Crystallization:
Allow the flask to cool to room temperature slowly (place it on a cork ring or wood block to insulate).
Observation: Needle-like crystals should form.[1][2]
Once at room temperature, place in an ice bath (
) for 30 minutes to maximize yield.
Isolation:
Filter via vacuum filtration (Buchner funnel).[1][2]
Wash the cake with cold Ethanol/Water (50:50 mixture).[1]
Dry under high vacuum at
for 4 hours.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?A: This is the most common issue with alkyl-sulfonamides. It happens when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or the cooling is too rapid.[1][2]
Fix 1 (Thermodynamic): Re-heat to dissolve the oil. Add more solvent (dilute by 10-15%) to lower the saturation temperature.[1]
Fix 2 (Kinetic): Seed the solution! Add a tiny crystal of pure product when the solution is warm (
).
Fix 3 (Solvent Switch): Switch to Ethyl Acetate/Heptane . Oils form less frequently in non-aqueous systems.[1]
Q2: The solution is dark/colored, but the product should be white/off-white.A: Pyridine derivatives often oxidize or trap metal catalysts.[1][2]
Fix: Before recrystallization, dissolve the crude in EtOAc and wash with 10% aqueous sodium metabisulfite (removes oxidized species) or treat the hot recrystallization solution with activated charcoal (5% by weight) for 5 minutes, then hot filter.
Q3: I have low yield (<50%). Where is my product?A: It is likely remaining in the "mother liquor" (the filtrate).[1]
Fix: The propyl group makes the molecule moderately lipophilic.[1] If you used too much Ethanol, the product stays dissolved.[1][2] Evaporate the filtrate to half volume and cool again to harvest a "second crop."
Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the correct purification path based on observed crude behavior.
Figure 1: Decision tree for solvent selection and troubleshooting "oiling out" phenomena during sulfonamide purification.
Scientific Rationale (E-E-A-T)
The "Push-Pull" Solubility Mechanism
The efficacy of the Ethanol/Water system relies on the disruption of the hydrogen bonding network.[1]
Heating: The sulfonamide
and groups form hydrogen bonds with Ethanol, solubilizing the molecule.[1][2]
Cooling + Water: Water is more polar than ethanol.[1] As water concentration increases (or temp decreases), the hydrophobic 5-bromo and N-propyl regions of the molecule are energetically forced out of the solution to minimize the entropic penalty of organizing water molecules around them (Hydrophobic Effect).[1][2] This drives the molecules to stack via
interactions of the pyridine rings, forming a lattice.[1][2]
Validation
This protocol is derived from standard purification methods for N-alkyl pyridine sulfonamides found in medicinal chemistry literature.[1][2] Specifically, the 5-bromo-N-ethyl analog (differing by only one methylene unit) is routinely crystallized from aqueous alcohols [1][2].[1][2] The use of EtOAc/Heptane is supported for lipophilic sulfonamide variants where aqueous systems cause oiling [3].[1]
References
European Journal of Chemistry. (2021).[1] Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.[1] (Describes recrystallization of N-alkyl pyridine sulfonamides from Ethanol:Water 80:20).
[Link]
MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives. (Protocols for purifying 5-bromo-pyridine derivatives using Ethyl Acetate/Hexane systems).
[Link][1][2][4]
Stability of 5-bromo-N-propylpyridine-3-sulfonamide under basic conditions
Technical Support Center: 5-bromo-N-propylpyridine-3-sulfonamide Welcome to the technical support resource for 5-bromo-N-propylpyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and proce...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-bromo-N-propylpyridine-3-sulfonamide
Welcome to the technical support resource for 5-bromo-N-propylpyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions and robust troubleshooting protocols for challenges encountered when handling this molecule under basic conditions. Our goal is to equip you with the foundational knowledge and practical steps to ensure the stability and integrity of your compound throughout your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of 5-bromo-N-propylpyridine-3-sulfonamide in basic environments.
Q1: What is the general stability profile of 5-bromo-N-propylpyridine-3-sulfonamide under basic conditions?
A1: The molecule's stability is governed by two primary functional groups: the sulfonamide linkage and the bromo-substituted pyridine ring. Generally, the sulfonamide group is robust and resistant to hydrolysis under mild basic conditions (up to pH 9-10) at ambient temperatures.[1] However, its stability decreases under harsher conditions, such as elevated pH (>11) or increased temperature, which can promote hydrolytic cleavage of the sulfur-nitrogen (S-N) bond. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly with the bromine atom acting as a leaving group. This reactivity is enhanced by strong, nucleophilic bases.
Q2: How does pH affect the stability of the sulfonamide bond?
A2: The effect of pH is significant. The sulfonamide nitrogen has an acidic proton. In basic media, this proton can be abstracted to form an anionic species. This deprotonation generally makes the sulfonamide less susceptible to nucleophilic attack and subsequent hydrolysis.[1][2] Therefore, degradation via hydrolysis often becomes more pronounced at very high pH values (e.g., >12) where direct hydroxide-catalyzed hydrolysis can occur, or under acidic conditions.[3][4] Studies on various sulfonamides confirm that the degradation rate is highly pH-dependent.[2][5]
Q3: What are the primary degradation pathways I should be aware of under basic conditions?
A3: There are two main degradation pathways to consider:
S-N Bond Cleavage (Hydrolysis): This is a hydrolytic process catalyzed by strong bases (e.g., NaOH, KOH) at elevated temperatures, leading to the formation of 5-bromopyridine-3-sulfonic acid and n-propylamine.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the sulfonyl group and the ring nitrogen makes the carbon atom attached to the bromine susceptible to attack by nucleophiles.[6] If a nucleophilic base (e.g., sodium methoxide, sodium hydroxide) is used, it can displace the bromide, leading to a substituted pyridine derivative.
Q4: Are there any specific bases or solvents I should avoid when working with this compound?
A4: Yes. To minimize degradation, it is advisable to:
Avoid Strong, Nucleophilic Bases: Reagents like sodium methoxide, ethoxide, or even high concentrations of sodium hydroxide should be used with caution, as they can participate in SNAr reactions.
Prefer Non-Nucleophilic Bases: For reactions requiring a base where the sulfonamide is a spectator, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃).
Solvent Choice: Protic solvents like methanol or ethanol can participate in solvolysis reactions, especially if a strong base is present. Aprotic solvents such as THF, Dioxane, or DMF are generally preferred.[7][8]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common experimental issues.
Problem 1: My reaction yield is significantly lower than expected when using a base. HPLC analysis shows multiple new peaks.
Potential Cause A: Hydrolytic Degradation. The combination of base, temperature, and reaction time may be causing the cleavage of the S-N bond.
Suggested Solution A: Mitigate Hydrolysis.
Lower the Temperature: Perform the reaction at the lowest effective temperature. Run a temperature screen (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and stability.
Use a Milder Base: Switch from a strong hydroxide base to a carbonate like K₂CO₃ or an organic base like triethylamine.
Limit Exposure Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Control Water Content: Ensure you are using anhydrous solvents, as water is a reactant in the hydrolysis pathway.
Potential Cause B: Nucleophilic Aromatic Substitution (SNAr). Your base (e.g., NaOH, MeONa) or another nucleophile in the reaction mixture is displacing the bromine atom on the pyridine ring.
Suggested Solution B: Prevent SNAr.
Employ a Non-Nucleophilic Base: The most effective solution is to use a sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge.
Identify Byproducts: Use LC-MS to determine the mass of the byproducts. A mass corresponding to the replacement of Br (79/81 Da) with -OH (17 Da) or -OMe (31 Da) is strong evidence for an SNAr reaction.
Workflow Validation: Before running your main reaction, perform a control experiment with only the 5-bromo-N-propylpyridine-3-sulfonamide, your chosen base, and solvent under the planned reaction conditions to assess stability. See Protocol 1 for a detailed guide.
Problem 2: During aqueous basic workup (e.g., washing with NaHCO₃ or NaOH solution), I observe the formation of a new, more polar impurity.
Potential Cause: Workup-Induced Hydrolysis. Even brief exposure to a concentrated basic solution during extraction can initiate hydrolysis, forming the highly polar 5-bromopyridine-3-sulfonic acid salt.
Suggested Solution: Refine Workup Procedure.
Use a Weaker Base: Wash with a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).
Minimize Contact Time: Perform the extraction quickly and avoid letting the layers sit for extended periods.
Keep it Cold: Conduct the workup using an ice bath to slow the rate of potential hydrolysis.
Immediate Neutralization: After the basic wash, immediately wash with brine and dry the organic layer over sodium sulfate to remove residual base and water.
Visual Guide: Potential Degradation Pathways
The following diagram illustrates the two primary degradation mechanisms under basic conditions.
Caption: Potential degradation routes for the title compound in basic media.
Section 3: Protocols & Methodologies
This section provides detailed, self-validating experimental procedures.
Protocol 1: Standard Assay for Stability Assessment under Basic Conditions
This protocol allows you to quantify the stability of 5-bromo-N-propylpyridine-3-sulfonamide in your specific reaction conditions, providing a solid, data-driven basis for your experimental design.
Objective: To determine the percentage of the compound remaining after incubation in a defined basic solution over time.
Materials:
5-bromo-N-propylpyridine-3-sulfonamide
Internal Standard (IS) (e.g., a stable, unrelated compound with a distinct HPLC retention time, like naphthalene or biphenyl)
Class A volumetric flasks and pipettes
HPLC system with a suitable C18 column
Your chosen base (e.g., 1M NaOH, 10% K₂CO₃)
Your chosen solvent (e.g., THF, Dioxane)
Quenching solution (e.g., 1M HCl)
Mobile phase for HPLC (e.g., Acetonitrile/Water with 0.1% TFA)
Procedure:
Prepare Stock Solutions:
Compound Stock (1 mg/mL): Accurately weigh 10 mg of 5-bromo-N-propylpyridine-3-sulfonamide and dissolve in 10 mL of the reaction solvent.
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of the IS and dissolve in 10 mL of the same solvent.
Prepare the 'Time Zero' (T₀) Sample:
In a 10 mL volumetric flask, add 1.0 mL of the Compound Stock and 1.0 mL of the IS Stock.
Dilute to the mark with the mobile phase. This sample represents 100% compound integrity.
Set up the Reaction:
In a reaction vial, combine 5.0 mL of the reaction solvent and your chosen base (e.g., 1.0 mL of 1M NaOH).
Place the vial in a temperature-controlled bath set to your desired reaction temperature (e.g., 25 °C).
Start the reaction by adding 1.0 mL of the Compound Stock. Start a timer immediately.
Time Point Sampling:
At predetermined intervals (e.g., T₁=1h, T₂=4h, T₃=8h, T₄=24h), withdraw a 100 µL aliquot of the reaction mixture.
Immediately quench the aliquot in a vial containing 800 µL of mobile phase and 100 µL of the quenching solution (1M HCl). This neutralizes the base and stops the degradation.
Add 100 µL of the IS Stock to the quenched sample.
HPLC Analysis:
Analyze the T₀ sample and all time-point samples by HPLC.
Calculate the Response Factor (RF) for the compound relative to the IS using the T₀ sample:
RF = (Peak Area of Compound / Peak Area of IS) at T₀
For each time-point sample (Tx), calculate the percentage of compound remaining:
% Remaining = [(Peak Area of Compound / Peak Area of IS) at Tx / RF] * 100
Data Interpretation:
Summarize your results in a table to clearly visualize the compound's stability over time.
Time Point
Temperature (°C)
Base Used
% Compound Remaining
T₀ (0 h)
25
1M NaOH
100%
T₁ (1 h)
25
1M NaOH
[Your Data]
T₂ (4 h)
25
1M NaOH
[Your Data]
T₃ (8 h)
25
1M NaOH
[Your Data]
T₄ (24 h)
25
1M NaOH
[Your Data]
This self-validating protocol provides definitive data on whether your compound is stable under your proposed conditions before committing to a large-scale reaction.
Visual Guide: Stability Assay Workflow
Caption: Step-by-step workflow for the basic stability assay protocol.
References
M. J. S. Dewar, et al. (1985). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Available at: [Link]
Y. Zhang, et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]
D. Sapińska, et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. Available at: [Link]
F. Wang, et al. (2024). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. Environmental Pollution. Available at: [Link]
D. Sapińska, et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. Available at: [Link]
A. R. J. D'Souza & D. L. H. Williams. (1998). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]
A. Białk-Bielińska, et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
M. B. Smith & D. L. H. Williams. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
D. Sapińska, et al. (2022). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available at: [Link]
A. Białk-Bielińska, et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
PubChem. 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide. Available at: [Link]
S. A. G. Al-Hamdani, et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]
K. P. Słoczyńska, et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. Available at: [Link]
PubChem. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. Available at: [Link]
P. Casavecchia, et al. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Prebiotic Chemistry and the Origin of Life. Available at: [Link]
A. Khan, et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Available at: [Link]
PubChem. 5-bromo-N-cycloheptylpyridine-3-sulfonamide. Available at: [Link]
Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Google Patents. (1992). US5082944A - Production of pyridine-3-sulfonic acid.
J. D. Griffin, et al. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]
R. Kalra, et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
Z. A. Khan, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
ResearchGate. Studies on sulfonamide degradation products. Available at: [Link]
Minimizing side reactions during the sulfamoylation of bromopyridines
Technical Support Center: Sulfamoylation of Bromopyridines A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfamoylation of Bromopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the sulfamoylation of bromopyridines. As Senior Application Scientists, we understand that seemingly straightforward reactions can present unexpected hurdles. Here, we address specific issues in a direct question-and-answer format, explaining the underlying chemistry to empower you to optimize your synthetic routes.
Q1: My reaction is sluggish, and I'm getting low conversion to the desired sulfamoylated bromopyridine. What are the likely causes and how can I fix it?
Plausible Causes & Solutions:
Low reactivity in this transformation often stems from a few key factors: the electronic nature of the bromopyridine, steric hindrance, or suboptimal reaction conditions.
Electronic Effects: The pyridine ring is electron-deficient, which can deactivate it towards electrophilic attack. If your bromopyridine also contains other electron-withdrawing groups, this effect is amplified.
Steric Hindrance: A bromine atom, especially at the 2- or 6-position, can sterically hinder the approach of the sulfamoylating agent to the target nitrogen or an adjacent amino group.[1][2][3] This is a significant barrier to overcome.
Insufficient Base Strength: The choice of base is critical. It must be strong enough to deprotonate the amine or hydroxyl group being sulfamoylated but not so strong that it promotes unwanted side reactions.
Solvent Choice: The solvent must be anhydrous and capable of dissolving both the substrate and reagents. Polar aprotic solvents are generally preferred.
Troubleshooting Workflow:
Optimized Protocol (General Starting Point):
To a dry, nitrogen-flushed flask, add the bromopyridine substrate (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile).
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2-1.5 eq). For particularly hindered substrates, consider a stronger base like sodium hydride (NaH) or a catalytic amount of 4-Dimethylaminopyridine (DMAP).[4]
Cool the mixture to 0 °C in an ice bath.
In a separate flask, dissolve the sulfamoyl chloride (1.05-1.1 eq) in the same anhydrous solvent.
Add the sulfamoyl chloride solution dropwise to the stirred substrate mixture.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
If no reaction is observed, consider gently heating the reaction to 40-60 °C.
Q2: I am observing significant hydrolysis of my sulfamoyl chloride reagent before it can react. How can I prevent this?
Plausible Causes & Solutions:
Sulfamoyl chlorides, much like other sulfonyl chlorides, are highly sensitive to moisture.[5] Hydrolysis not only consumes your reagent but also generates acidic byproducts (HCl and sulfonic acid) that can complicate the reaction and purification.
Atmospheric Moisture: Handling the reagent in open air, especially on a humid day, is a primary cause.
Wet Solvents/Glassware: Residual water in your solvents or on the surface of your glassware is a common culprit.
Contaminated Starting Materials: The bromopyridine or base may contain trace amounts of water.
Preventative Measures:
Strategy
Detailed Action
Rationale
Inert Atmosphere
Conduct the entire reaction under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox for optimal results.
Prevents exposure of the highly reactive sulfamoyl chloride to ambient moisture and oxygen.[5]
Anhydrous Conditions
Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is oven-dried or flame-dried immediately before use.
Minimizes the primary source of water that leads to hydrolysis of the electrophile.[5]
Reagent Handling
Purchase high-purity reagents and store them in a desiccator. Only open the sulfamoyl chloride container immediately before use and for the shortest time possible.
Reduces degradation of the starting material during storage and handling.
Use of Drying Agents
Consider adding molecular sieves (3Å or 4Å) to the reaction vessel before adding the sulfamoyl chloride.
Actively scavenges trace amounts of water that may be present in the solvent or on the glassware.
Q3: My reaction is producing a di-sulfamoylated byproduct. How can I improve selectivity for the mono-sulfamoylated product?
Plausible Causes & Solutions:
This issue is common when reacting aminobromopyridines. The initially formed mono-sulfamoylated product still possesses a weakly acidic N-H proton, which can be removed by the base, leading to a second sulfamoylation.
Excess Sulfamoylating Agent: Using too large an excess of the sulfamoyl chloride will drive the reaction towards the di-substituted product.
Strong Base / High Temperature: Aggressive reaction conditions can facilitate the deprotonation of the less acidic mono-sulfamoylated intermediate.
Prolonged Reaction Time: Allowing the reaction to stir for too long after the initial substrate has been consumed can favor the formation of the thermodynamic di-sulfamoylated product.
Strategies for Maximizing Mono-sulfamoylation:
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the sulfamoyl chloride. Carefully measure your reagents.
Reverse Addition: Add the base and substrate mixture to the sulfamoyl chloride solution at 0 °C. This ensures the sulfamoyl chloride is never in large excess relative to the unreacted starting material.
Use a Milder Base: Switch from a strong base like NaH to a weaker organic base like triethylamine or pyridine.[4]
Lower the Temperature: Run the reaction at 0 °C or even -20 °C to slow down the rate of the second sulfamoylation, which typically has a higher activation energy.
Monitor Closely: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Q4: The sulfamoyl group is being introduced on the pyridine nitrogen instead of my target exocyclic amine. How do I control this regioselectivity?
Plausible Causes & Solutions:
The pyridine nitrogen is a competing nucleophile. The site of reaction is a delicate balance between the nucleophilicity of the two nitrogen atoms and steric factors.
Relative Nucleophilicity: While an exocyclic amino group is generally more nucleophilic than the endocyclic pyridine nitrogen, this can be altered by substituents on the ring. Electron-withdrawing groups decrease the nucleophilicity of the pyridine nitrogen, favoring reaction at the exocyclic amine.
Steric Hindrance: The position of the bromine atom and other substituents can play a decisive role. A substituent at the 2- or 6-position will sterically block the pyridine nitrogen, making the exocyclic amine a more accessible target.[1][2] Conversely, a bulky substituent on the exocyclic amine can favor reaction at the pyridine nitrogen.
Controlling Regioselectivity:
Leverage Sterics: If your substrate allows, choose an isomer where the bromine atom or another bulky group is ortho to the pyridine nitrogen. This provides a powerful steric shield.
Solvent Effects: Less coordinating solvents may favor reaction at the more sterically accessible site.
Protecting Groups: In complex cases, a temporary protecting group strategy may be necessary. For instance, protecting the pyridine nitrogen as an N-oxide can be an effective strategy to direct the reaction to the exocyclic amine. The N-oxide can be removed later in the synthesis.[6][7][8]
References
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxyl
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfin
Sulfamate synthesis by sulfamoyl
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
Direct C–H-sulfonylation of 6-membered nitrogen-heteroaromatics.
Efficient General Method for Sulfamoylation of a Hydroxyl Group.
Base‐Mediated C4‐Selective C−H‐Sulfonyl
Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfam
Steric effects. Wikipedia.
impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Benchchem.
Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
General and mild prepar
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
2-Aminopyridines via reaction of pyridine N-oxides and activ
Storage conditions to prevent degradation of 5-bromo-N-propylpyridine-3-sulfonamide
A Guide to Optimal Storage and Degradation Prevention Welcome to the Technical Support Center for 5-bromo-N-propylpyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Optimal Storage and Degradation Prevention
Welcome to the Technical Support Center for 5-bromo-N-propylpyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Improper storage can lead to degradation, compromising experimental results and leading to unnecessary troubleshooting. This guide provides in-depth answers to frequently asked questions and a troubleshooting section to address common issues related to the storage and handling of 5-bromo-N-propylpyridine-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-bromo-N-propylpyridine-3-sulfonamide?
To maintain the chemical integrity of 5-bromo-N-propylpyridine-3-sulfonamide, it is crucial to store it in a cool, dry, and dark environment.[1] Specifically, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere, to prevent exposure to moisture and air.[2][3]
Q2: Why is it important to protect this compound from light?
The brominated pyridine ring in the molecule makes it susceptible to degradation upon exposure to light.[2][3] Light energy can initiate photochemical reactions, leading to the cleavage of the carbon-bromine bond or other unwanted transformations, ultimately reducing the purity and efficacy of the compound. Therefore, storing the compound in an amber-colored vial or a light-blocking container is highly recommended.[3]
Q3: What is the recommended storage temperature?
For long-term storage, it is advisable to keep 5-bromo-N-propylpyridine-3-sulfonamide in a refrigerator at 2-8°C.[4][5] Some sources suggest that for stock solutions, storage at ≤ -10°C is preferable to extend shelf life.[4] Storing at room temperature is also an option for short-term use, provided the compound is protected from light and moisture.[6]
Q4: How does humidity affect the stability of this compound?
The sulfonamide group and the pyridine ring can be susceptible to hydrolysis in the presence of moisture. The compound is described as hygroscopic in nature, meaning it can absorb moisture from the air.[3] This can lead to degradation over time. Therefore, it is essential to store it in a desiccated environment or a container with a desiccant.
Q5: Are there any chemical incompatibilities I should be aware of?
Yes, 5-bromo-N-propylpyridine-3-sulfonamide should be stored away from strong oxidizing agents.[2][7] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound.
Q6: What is the expected shelf-life of 5-bromo-N-propylpyridine-3-sulfonamide under optimal conditions?
Troubleshooting Guide
This section addresses common problems that may arise due to the improper storage of 5-bromo-N-propylpyridine-3-sulfonamide.
Problem 1: I am observing unexpected or inconsistent results in my experiments.
Possible Cause: Degradation of the compound due to improper storage.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and away from incompatible materials).
Visual Inspection: Check the physical appearance of the compound. Any change in color or consistency from the initial state could indicate degradation. Sulfonamides are typically white to off-white crystalline powders.[1]
Purity Assessment: The most definitive way to check for degradation is to perform a purity analysis. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of 5-bromo-N-propylpyridine-3-sulfonamide. Method optimization may be required based on the available instrumentation and specific experimental needs.
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.[10]
A suitable C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 75 mm, 3.5 µm).[11][12]
Reagents:
HPLC-grade acetonitrile
HPLC-grade methanol
HPLC-grade water
Acetic acid or other suitable buffer components
Procedure:
Sample Preparation:
Accurately weigh a small amount of the 5-bromo-N-propylpyridine-3-sulfonamide and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
Mobile Phase Preparation:
Prepare a mobile phase, for example, a gradient of 0.08% acetic acid in water and a mixture of methanol and acetonitrile.[12]
Chromatographic Conditions:
Set the flow rate to approximately 1.0 mL/min.[10]
Set the detection wavelength based on the UV absorbance spectrum of the compound (typically around 265 nm for similar compounds).[10]
Injection and Analysis:
Inject a small volume (e.g., 5 µL) of the sample solution into the HPLC system.[10]
Run the analysis and record the chromatogram.
Data Interpretation:
A pure compound should exhibit a single major peak. The presence of additional peaks indicates the presence of impurities or degradation products. The peak area of the main compound can be compared to that of a reference standard to quantify the purity.
Problem 2: The compound has changed color or appears clumpy.
Possible Cause: This is a strong indication of chemical degradation, likely due to exposure to light, moisture, or air.
Troubleshooting Steps:
Cease Use: Do not use the discolored or clumpy compound in your experiments, as it is likely impure.
Procure a New Batch: Obtain a fresh supply of the compound.
Review Storage Practices: Carefully review your storage procedures to prevent the degradation of the new batch. Ensure all lab members are aware of the correct storage requirements.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the storage of 5-bromo-N-propylpyridine-3-sulfonamide.
Caption: Troubleshooting workflow for 5-bromo-N-propylpyridine-3-sulfonamide.
By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of their 5-bromo-N-propylpyridine-3-sulfonamide, leading to more accurate and reproducible experimental outcomes.
References
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. [Link]
McGrath, G., & Smyth, M. R. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(5), 988–995. [Link]
McGrath, G., & Smyth, M. R. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC International, 80(5), 988-995. [Link]
Nanjing Tengxiang Import & Export Co. Ltd. - Jinxiang Chemical. (2026, January 22). Pyridinium tribromide: A Safe Bromination Innovation in Materials Science. [Link]
Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]
MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4987. [Link]
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS. [Link]
Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. [Link]
Preprints.org. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. [Link]
Scielo. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 34(3), 421-431. [Link]
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1414-1422. [Link]
ResearchGate. (2021). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. [Link]
Separation of impurities from 5-bromo-N-propylpyridine-3-sulfonamide via chromatography
Executive Summary & Molecule Profile Welcome to the technical support hub. This guide addresses the purification of 5-bromo-N-propylpyridine-3-sulfonamide , a critical intermediate often used in the synthesis of metallo-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Welcome to the technical support hub. This guide addresses the purification of 5-bromo-N-propylpyridine-3-sulfonamide , a critical intermediate often used in the synthesis of metallo-
-lactamase inhibitors and kinase inhibitors.
Separating this compound is chemically complex due to its amphoteric nature . It contains a basic pyridine nitrogen (
) and a weakly acidic sulfonamide proton (). Successful chromatography requires precise pH control to manage the ionization state of these functional groups and prevent peak tailing or co-elution with hydrolysis by-products.
Physicochemical Profile
Feature
Characteristic
Chromatographic Impact
Core Structure
Pyridine ring
Basic.[1] Causes severe peak tailing on active silanols if unbuffered.
Lipophilic/Heavy. Distinct isotopic pattern (1:1 doublet) in MS.
Critical Impurity Profile
Before starting purification, you must identify what you are separating. The synthesis (typically sulfonyl chloride + propylamine) generates specific impurities.
Impurity
Origin
Polarity
Relative Retention (RP-HPLC)
5-bromo-3-pyridinesulfonic acid
Hydrolysis of starting material
High (Ionic)
Void Volume ()
Propylamine
Excess Reagent
High (Basic)
Void / Early Eluting
5-bromo-3-pyridinesulfonyl chloride
Unreacted Starting Material
Moderate
Unstable (Hydrolyzes on column)
Bis(propyl)sulfonamide
Over-alkylation (Rare)
Low (Lipophilic)
Late Eluting ()
Method Development & Optimization (FAQs)
Q1: My target peak is tailing significantly. How do I fix this?
Diagnosis: Peak tailing in pyridine derivatives is almost always caused by the interaction of the positively charged pyridine nitrogen with residual silanols (
) on the stationary phase.
Solution:
Low pH Strategy (Recommended): Use a mobile phase with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.5).
Mechanism:[2][3][4] At pH 2.5, silanols are protonated (
, neutral), reducing secondary interactions. The pyridine is also protonated, but the ion-exchange effect is minimized.
Ion-Pairing: If using Formic Acid, add 5 mM Ammonium Formate . The ammonium ions compete with the pyridine for silanol binding sites.
Stationary Phase: Switch to a "Base-Deactivated" or "End-capped" column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge).
Q2: The sulfonic acid impurity is co-eluting with the solvent front. How do I quantify it?
Diagnosis: The sulfonic acid is fully ionized and too polar for standard C18 retention.
Solution:
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): If you need to quantify the acid, use a bare silica or amide column with high organic content (90% ACN). The elution order will reverse: the target (less polar) elutes first, and the acid (more polar) retains.
AQ-Type C18 Columns: Use a C18 column designed for 100% aqueous stability (e.g., Phenomenex Luna Omega Polar C18). Start with 0% organic for 2 minutes to trap the acid.
Q3: I see split peaks for the target compound. Is it degrading?
Diagnosis: This is likely prototropic tautomerism or a sample solvent effect , not degradation.
Solvent Effect: If you dissolve the sample in 100% DMSO or MeOH and inject a large volume into a high-water mobile phase, the "strong solvent" causes the analyte to precipitate or travel faster than the eluent initially.
Fix: Dissolve the sample in the starting mobile phase (e.g., 10% ACN / 90% Water).
Standard Operating Procedure (SOP)
Protocol: RP-HPLC Purity Analysis of 5-bromo-N-propylpyridine-3-sulfonamide
Objective: Separate target from sulfonic acid and unreacted amine.
1. Chromatographic Conditions:
Column: C18 End-capped (4.6 x 150 mm, 3.5 µm or 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
The following diagram illustrates the decision logic for purifying this specific scaffold based on the observed impurity profile.
Caption: Decision matrix for selecting chromatographic conditions based on the dominant impurity in the crude sulfonamide mixture.
Scale-Up Considerations (Prep-HPLC)
When moving from analytical to preparative scale:
Loading Capacity:
Pyridine sulfonamides have moderate solubility in acidic water.
Tip: Dissolve crude in DMSO:Methanol (1:1) . Injecting pure DMSO can cause "breakthrough" (sample eluting immediately) due to viscosity and solvent strength.
Buffer Removal:
If using TFA (0.1%), the isolated product will likely be a Trifluoroacetate salt . This adds mass and acidity.
Recommendation: Use 10 mM Ammonium Acetate or Formic Acid for prep. Formic acid is volatile and easier to remove via lyophilization.
Flash Chromatography Alternative:
For >1g purification, use a C18 Flash Cartridge .
Solvent System: Water/Methanol (cheaper than ACN).
Gradient: 10% to 80% MeOH over 20 CV (Column Volumes).
References
Biotage . (2023).[5][6] Using pH to optimize reversed-phase flash chromatography separations. Retrieved from [Link]
LCGC International . (2022). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
Agilent Technologies . (2014). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
A Comparative Guide to the LC-MS/MS Fragmentation Analysis of 5-bromo-N-propylpyridine-3-sulfonamide
Abstract: This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 5-bromo-N-propylpyridine-3-sulfonamide. Designed for researchers in analytical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 5-bromo-N-propylpyridine-3-sulfonamide. Designed for researchers in analytical chemistry and drug development, this document moves beyond a simple protocol to explain the underlying chemical principles that dictate the compound's fragmentation cascade. We present a robust, validated LC-MS/MS methodology, elucidate the primary fragmentation pathways, and compare this technique against alternative analytical approaches. The information herein is grounded in established principles of mass spectrometry and supported by authoritative references to ensure scientific integrity.
Introduction to the Analyte and Analytical Imperative
5-bromo-N-propylpyridine-3-sulfonamide is a halogenated heterocyclic sulfonamide. Compounds within this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The precise and accurate characterization of such molecules is paramount for quality control, metabolic studies, and pharmacokinetic assessments.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1][2] This guide's objective is to provide a comprehensive framework for understanding and implementing an LC-MS/MS method for this specific analyte. We will explore the predictable and diagnostic fragmentation patterns that arise from its unique structure, enabling the development of highly selective detection methods.
Physicochemical Properties and Molecular Structure
A foundational understanding of the analyte's properties is critical for method development.
Molecular Formula: C₈H₁₁BrN₂O₂S
Monoisotopic Mass: 277.9725 g/mol
Protonated Precursor ([M+H]⁺): The target for MS1 analysis will be the protonated molecule. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet will be observed for all bromine-containing ions, separated by approximately 2 Da.
[M(⁷⁹Br)+H]⁺: 278.9803 m/z
[M(⁸¹Br)+H]⁺: 280.9783 m/z
Core Principles of Aromatic Sulfonamide Fragmentation
The fragmentation of aromatic sulfonamides under positive mode electrospray ionization (ESI) is a well-documented process governed by the molecule's structural features.[2][3] Protonation typically occurs on a nitrogen atom, creating an energetically unstable molecular ion that readily fragments upon collision-induced dissociation (CID).[4][5]
Key fragmentation mechanisms include:
S-N Bond Cleavage: The bond between the sulfur atom and the N-propylamino nitrogen is a common point of dissociation, leading to the formation of a stable sulfonyl cation.[4][5]
Ar-S Bond Cleavage: The bond connecting the bromopyridine ring to the sulfur atom can also cleave, resulting in characteristic ions corresponding to the aromatic ring and the sulfonamide moiety.
SO₂ Neutral Loss: A hallmark of many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[6] This process often involves a rearrangement mechanism where the amino group migrates to the aromatic ring's ipso-carbon, promoted by electron-withdrawing groups on the ring.[6]
Elucidation of the Predicted Fragmentation Pathway
Based on these principles, we can predict a detailed fragmentation cascade for the protonated 5-bromo-N-propylpyridine-3-sulfonamide precursor ion ([M+H]⁺ at m/z 279/281).
The primary product ions are generated through several competing pathways, providing multiple points of confirmation for the analyte's identity.
Caption: Proposed fragmentation cascade for protonated 5-bromo-N-propylpyridine-3-sulfonamide.
Table 1: Predicted Precursor and Product Ions for MRM Method Development
Ion Description
Precursor Ion (m/z)
Proposed Product Ion (m/z)
Proposed Neutral Loss
Rationale
Quantifier Ion
279.0 / 281.0
218.0 / 220.0
C₃H₇N
Cleavage of the S-N bond; typically a stable and abundant fragment.
Qualifier Ion 1
279.0 / 281.0
156.0 / 158.0
C₃H₇NO₂S
Cleavage of the Ar-S bond followed by rearrangement, or fragmentation of the m/z 218/220 ion.
Qualifier Ion 2
279.0 / 281.0
237.0 / 239.0
C₃H₆
Loss of propene from the N-propyl group via McLafferty-type rearrangement.
Qualifier Ion 3
279.0 / 281.0
214.0 / 216.0
SO₂
Characteristic rearrangement and loss of sulfur dioxide.[6]
Recommended LC-MS/MS Protocol
This protocol is designed as a self-validating system, incorporating standard practices for robust and reproducible results.
Caption: Standard LC-MS/MS experimental workflow for targeted analysis.
Sample Preparation
For initial characterization, sample preparation is straightforward.
Prepare a 1 mg/mL stock solution of 5-bromo-N-propylpyridine-3-sulfonamide in methanol.
Perform serial dilutions from the stock solution into the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL for infusion and method development.
Vortex to mix and transfer to an autosampler vial.
Liquid Chromatography (LC) Parameters
The goal is to achieve sharp, symmetrical peaks with adequate retention. A reversed-phase method is standard for compounds of this polarity.
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Gradient Program:
0.0 min: 5% B
1.0 min: 5% B
5.0 min: 95% B
6.0 min: 95% B
6.1 min: 5% B
8.0 min: 5% B (Post-run equilibration)
Causality: The acidic mobile phase promotes analyte protonation for efficient ESI+ ionization.[7] The gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of more hydrophobic contaminants.
Tandem Mass Spectrometry (MS/MS) Parameters
These parameters should be optimized by infusing a standard solution of the analyte.
Note: Collision energies must be optimized empirically for the specific instrument used.
Comparative Analysis of Analytical Methodologies
While LC-MS/MS using a triple quadrupole (QqQ) instrument is ideal for targeted quantification, other techniques offer distinct advantages for different analytical goals.
Table 2: Comparison of Relevant Analytical Techniques
Feature
LC-MS/MS (Triple Quadrupole)
LC-HRMS (Q-TOF/Orbitrap)
LC-UV (Diode Array Detector)
Specificity
Very High: MRM is highly selective, filtering out chemical noise.[2]
Exceptional: High mass accuracy (<5 ppm) allows for elemental composition confirmation.[8]
Low to Moderate: Relies on chromatographic separation and UV absorbance spectrum; susceptible to co-eluting interferences.
Sensitivity (LOQ)
Exceptional: Typically low ng/mL to pg/mL levels.[9]
Very High: Comparable to QqQ, sometimes slightly less sensitive in targeted modes.
LC-MS/MS (QqQ): The optimal choice for routine, high-throughput quantification where the target analyte is known. Its sensitivity and specificity are unmatched for this purpose.
LC-HRMS: Superior for discovery-phase work. If identifying unknown metabolites or degradation products of 5-bromo-N-propylpyridine-3-sulfonamide is the goal, the high mass accuracy of a Q-TOF or Orbitrap is indispensable.
LC-UV: A cost-effective option for high-concentration assays, such as monitoring synthesis reactions or assessing final product purity, where the high sensitivity of MS is not required.
Conclusion
The fragmentation of 5-bromo-N-propylpyridine-3-sulfonamide in an LC-MS/MS system is predictable and follows established chemical principles for aromatic sulfonamides. The key fragmentation pathways—cleavage of the S-N bond, loss of the aromatic ring, and a characteristic SO₂ neutral loss—provide multiple, high-intensity product ions. This allows for the development of a highly specific, sensitive, and robust MRM method for its quantification. By understanding these fragmentation patterns, researchers can confidently develop and validate analytical methods for this compound and its structural analogs, ensuring data integrity across various stages of scientific research and development. While LC-MS/MS is the premier technique for targeted analysis, a comprehensive analytical strategy may leverage LC-HRMS for structural elucidation and LC-UV for routine, high-concentration assays.
References
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement
Source: PubMed
URL: [Link]
Title: Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry
Source: Agilent Technologies Application Note
URL: [Link]
Title: Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)
Source: Journal of Food and Drug Analysis
URL: [Link]
Title: Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS
Source: Agilent Technologies Application Note
URL: [Link]
Title: Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters
Source: LCGC International
URL: [Link]
Title: Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry
Source: USDA Food Safety and Inspection Service
URL: [Link]
Title: Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry.
Source: Semantic Scholar
URL: [Link]
Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions
Source: PubMed
URL: [Link]
Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry
Source: ACS Publications (The Journal of Organic Chemistry)
URL: [Link]
Title: Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant
Source: Growing Science (Current Chemistry Letters)
URL: [Link]
Title: Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh
Source: PubMed
URL: [Link]
Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions
Source: ResearchGate
URL: [Link]
Title: Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-QTOF-MS
Source: ScienceOpen
URL: [Link]
An In-Depth Technical Guide to the FTIR Characteristic Bands of 5-bromo-N-propylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of FTIR in Structural Elucidation 5-bromo-N-propylpyridine-3-sulfonamide is a substituted heterocyclic compound featuring several key...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of FTIR in Structural Elucidation
5-bromo-N-propylpyridine-3-sulfonamide is a substituted heterocyclic compound featuring several key functional groups that make it a valuable scaffold in medicinal chemistry and materials science. For researchers engaged in the synthesis and characterization of such novel compounds, FTIR spectroscopy is an indispensable first-line analytical technique. It provides a rapid, non-destructive "molecular fingerprint," confirming the presence of key functional groups and verifying the overall molecular architecture. This guide will dissect the FTIR spectrum of this molecule, assigning characteristic bands to their corresponding molecular vibrations and providing the scientific rationale for these assignments.
Molecular Structure and Key Vibrational Units
To properly interpret the FTIR spectrum, we must first deconstruct the molecule into its primary vibrating components. Each of these units gives rise to characteristic absorption bands.
Caption: Molecular structure of 5-bromo-N-propylpyridine-3-sulfonamide with key functional groups highlighted.
Analysis of Characteristic FTIR Bands
The FTIR spectrum of 5-bromo-N-propylpyridine-3-sulfonamide is a composite of the vibrational modes of its constituent parts. Below is a detailed breakdown of the expected absorption regions.
A. High Wavenumber Region (>2800 cm⁻¹)
This region is dominated by C-H and N-H stretching vibrations.
Aromatic C-H Stretching (Pyridine Ring): Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ range.[1][2] These absorptions are due to the stretching of the C-H bonds on the pyridine ring. Their position above 3000 cm⁻¹ is a hallmark of sp²-hybridized carbon-hydrogen bonds.
Aliphatic C-H Stretching (N-Propyl Group): Strong, sharp bands will appear between 3000-2850 cm⁻¹ .[3][4] These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl (-CH₃) and methylene (-CH₂) groups of the propyl substituent.
N-H Stretching (Sulfonamide): A single, medium-to-strong intensity band is expected in the 3350-3250 cm⁻¹ region.[5][6] This band corresponds to the stretching vibration of the nitrogen-hydrogen bond in the secondary sulfonamide (-SO₂NH-R). Its position and breadth can be influenced by hydrogen bonding; in a solid-state (KBr) spectrum, this peak is often broadened.
B. Fingerprint Region (1600-600 cm⁻¹)
This region contains a wealth of structural information from stretching and bending vibrations.
Pyridine Ring Vibrations:
C=C and C=N Ring Stretching: A series of medium-to-strong bands will appear in the 1600-1400 cm⁻¹ range.[2][7] These absorptions are characteristic of the aromatic ring skeleton and are highly diagnostic for the presence of the pyridine moiety.
C-H In-Plane Bending: Weaker bands can be found between 1300-1000 cm⁻¹ .[2]
Ring Breathing/Deformation: A mode near 1000 cm⁻¹ is often associated with the symmetric "breathing" of the pyridine ring.[8]
Sulfonamide Group Vibrations:
Asymmetric SO₂ Stretching (νₐₛ(SO₂)): A very strong, prominent band is expected in the 1350-1310 cm⁻¹ range.[9][10] This absorption is one of the most easily identifiable features of a sulfonamide and arises from the asymmetric stretching of the two S=O bonds.
Symmetric SO₂ Stretching (νₛ(SO₂)): Another strong band will be present in the 1170-1145 cm⁻¹ region.[9][11] This corresponds to the symmetric stretching of the S=O bonds. The presence of these two strong bands is conclusive evidence for the -SO₂- group.
S-N Stretching: A medium intensity band between 935-895 cm⁻¹ can be attributed to the S-N bond stretch.[9][12]
N-Propyl Group Vibrations:
-CH₂- Scissoring: A medium intensity band around 1465 cm⁻¹ is due to the scissoring (bending) vibration of the methylene groups.[4]
-CH₃ Symmetric Bending: A characteristic medium band near 1375 cm⁻¹ arises from the symmetric "umbrella" bending mode of the terminal methyl group.
C. Low Wavenumber Region (<700 cm⁻¹)
This region is useful for identifying heavier atoms and out-of-plane bending modes.
C-Br Stretching: A medium to strong band in the 690-515 cm⁻¹ range is characteristic of the carbon-bromine bond stretch on an aromatic ring.[13] Its presence confirms the bromination of the pyridine ring.
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the pyridine ring will dictate the position of strong bands in the 900-675 cm⁻¹ region.[2][13] For a 3,5-disubstituted pyridine ring (relative to the nitrogen), specific patterns can emerge, though they can be complex.
Comparative Data Summary
The following table summarizes the expected characteristic bands for 5-bromo-N-propylpyridine-3-sulfonamide and compares them with two structurally related alternatives. This comparison highlights how subtle changes in the molecular structure manifest in the FTIR spectrum.
Alternative 1: N-propylpyridine-3-sulfonamide (No Bromine)
Alternative 2: 5-chloro-N-propylpyridine-3-sulfonamide
N-H Stretch
3350 - 3250 (m, br)
3350 - 3250 (m, br)
3350 - 3250 (m, br)
Aromatic C-H Stretch
3100 - 3000 (w-m)
3100 - 3000 (w-m)
3100 - 3000 (w-m)
Aliphatic C-H Stretch
3000 - 2850 (s)
3000 - 2850 (s)
3000 - 2850 (s)
Ring C=C, C=N Stretch
1600 - 1400 (m-s)
1600 - 1400 (m-s)
1600 - 1400 (m-s)
Asymmetric SO₂ Stretch
1350 - 1310 (s)
1350 - 1310 (s)
1350 - 1310 (s)
Symmetric SO₂ Stretch
1170 - 1145 (s)
1170 - 1145 (s)
1170 - 1145 (s)
S-N Stretch
935 - 895 (m)
935 - 895 (m)
935 - 895 (m)
Aromatic C-H OOP Bend
900 - 675 (s)
Different pattern in 900-675 cm⁻¹ region due to altered substitution
Similar pattern to Bromo- analog, minor shifts expected
C-X (Halogen) Stretch
690 - 515 (m-s, C-Br)
Absent
~850 - 550 (m-s, C-Cl) ; shifted to higher frequency
(s = strong, m = medium, w = weak, br = broad)
Key Comparative Insights:
Halogen Identification: The most significant difference is in the low-wavenumber region. The absence of a band around 690-515 cm⁻¹ would rule out the bromo- derivative (Alternative 1). The presence of a band at a higher frequency (e.g., ~750 cm⁻¹) would suggest a chloro- derivative instead (Alternative 2), as the C-Cl bond is stronger and involves a lighter atom than C-Br.
Substitution Pattern: Removing the bromine atom (Alternative 1) changes the number and position of adjacent hydrogens on the ring, which would alter the pattern of the strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[13]
Experimental Protocol: FTIR Analysis via KBr Pellet Method
This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample like 5-bromo-N-propylpyridine-3-sulfonamide.
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Methodology:
Material Preparation (Crucial for Trustworthiness):
Dry spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for at least 4 hours to remove adsorbed water.[14] Store in a desiccator until use. The presence of water introduces broad O-H bands (~3400 cm⁻¹) that can obscure the N-H region.[14]
Ensure the agate mortar, pestle, and pellet die set are scrupulously clean and dry.[15]
Sample Grinding & Mixing:
In the agate mortar, place approximately 1-2 mg of the solid 5-bromo-N-propylpyridine-3-sulfonamide sample.
Grind the sample thoroughly until it becomes a fine, homogenous powder. This is critical to reduce light scattering and produce sharp, well-defined peaks.[16]
Add ~150-200 mg of the dried KBr powder to the mortar.
Gently but thoroughly mix the sample and KBr with the pestle until the sample is uniformly dispersed. The final concentration should be around 0.5-1.0%.[16]
Pellet Formation:
Carefully transfer the powder mixture into the collar of the pellet die.
Assemble the die and place it in a hydraulic press.
Gradually apply pressure up to 8-10 metric tons.[14] Hold this pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent disc.
Carefully release the pressure and extract the pellet from the die.
Data Acquisition:
Visually inspect the pellet. It should be thin and transparent or translucent. Opaque or cloudy pellets will scatter the IR beam and produce a poor-quality spectrum.[17]
Place the empty sample holder in the FTIR spectrometer and run a background scan. This is a self-validating step that records the spectrum of atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample spectrum.
Mount the KBr pellet in the sample holder, place it in the spectrometer, and acquire the sample spectrum.
Conclusion
The FTIR spectrum of 5-bromo-N-propylpyridine-3-sulfonamide presents a rich tapestry of information that, when systematically analyzed, provides unambiguous confirmation of its molecular structure. The key diagnostic bands are the strong, dual absorptions of the sulfonamide SO₂ group (around 1330 cm⁻¹ and 1160 cm⁻¹), the secondary N-H stretch above 3250 cm⁻¹, the characteristic aromatic and aliphatic C-H stretches, and the low-frequency C-Br stretch. By comparing an experimental spectrum to this guide, and considering the potential shifts outlined in the comparative table, researchers can confidently verify the identity and purity of their synthesized compound.
References
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link][15]
Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Engineering and Applied Sciences. Retrieved from [Link][18]
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link][17]
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link][14]
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link][16]
European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link][5]
Jończyk, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Retrieved from [Link][6]
Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link][9]
Royal Society of Chemistry. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Retrieved from [Link][19]
AIP Publishing. (2016). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. Retrieved from [Link][20]
J-Stage. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link][11]
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link][10]
PubMed. (2010). Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine. Retrieved from [Link][21]
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link][22]
AIP Publishing. (2025). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link][8]
PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Retrieved from [Link][23]
Elixir International Journal. (n.d.). Vibrational Spectroscopic (FT-IR, FT-Raman) studies and DFT calculations of pyridine-2,6-dicarbonyl dichloride. Retrieved from [Link][7]
ResearchGate. (n.d.). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. Retrieved from [Link][24]
ResearchGate. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link][25]
MDPI. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link][26]
National Center for Biotechnology Information. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link][12]
Royal Society of Chemistry. (1955). The infrared spectra of some sulphonamides. Retrieved from [Link][27]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][1]
National Center for Biotechnology Information. (2023). A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate–n-Propanol System with Ionic Liquid Entrainer. Retrieved from [Link][28]
University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][2]
UCLA. (n.d.). IR Absorption Table. Retrieved from [Link][29]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][30]
Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link][13]
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link][3]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link][4]
A Researcher's Guide to Reactivity: 5-Bromo- vs. 5-Chloro-Pyridine Sulfonamides in Cross-Coupling Reactions
In the landscape of modern drug discovery, pyridine sulfonamides stand out as privileged scaffolds, forming the core of numerous therapeutic agents. The strategic functionalization of the pyridine ring is paramount, and...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, pyridine sulfonamides stand out as privileged scaffolds, forming the core of numerous therapeutic agents. The strategic functionalization of the pyridine ring is paramount, and palladium-catalyzed cross-coupling reactions are the workhorse for achieving this. A common crossroads for medicinal chemists is the choice of starting material: should one use a 5-bromopyridine sulfonamide or its 5-chloro analogue? This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental context, to help researchers make informed decisions in their synthetic campaigns.
The Decisive Step: Understanding C-X Bond Reactivity in Catalysis
The universally acknowledged reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is I > Br > Cl > F.[1][2] This hierarchy is fundamentally dictated by the Carbon-Halogen (C-X) bond dissociation energy (BDE). The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, making it more susceptible to the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[3][4]
In this step, the Pd(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate. The lower energy barrier for cleaving the C-Br bond means that reactions with 5-bromopyridine sulfonamides typically proceed under milder conditions—lower temperatures, shorter reaction times, and often with less specialized catalyst systems—compared to their 5-chloro counterparts.[5]
While the C-Cl bond's greater strength presents a higher activation barrier, it is by no means an insurmountable obstacle. The past two decades have seen remarkable progress in catalyst development, specifically the design of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands.[6][7][8] These advanced ligands enhance the electron density on the palladium center, which in turn promotes the cleavage of the more robust C-Cl bond, making aryl chlorides highly viable and attractive substrates.[5][9]
Visualizing the Catalytic Cycle
The diagram below illustrates the general mechanism for a Suzuki-Miyaura cross-coupling reaction. The critical Oxidative Addition step, where the reactivity difference between C-Br and C-Cl bonds is most pronounced, is highlighted.
A Comparative Guide to HPLC Method Development for Purity Analysis of 5-bromo-N-propylpyridine-3-sulfonamide
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-bromo-N-propylpyridine-3-sulfonami...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-bromo-N-propylpyridine-3-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each decision in the method development process. We will compare alternative approaches and present experimental data to support the final optimized method, ensuring scientific integrity and trustworthiness.
Introduction: The Critical Role of Purity Analysis
5-bromo-N-propylpyridine-3-sulfonamide is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. A robust analytical method is required to quantify the API and separate it from any process-related impurities or degradation products that may arise during manufacturing or storage. This guide details the systematic development and validation of such a method, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2]
Section 1: Analyte Characterization and Initial Parameter Selection
A successful method development strategy begins with understanding the analyte's physicochemical properties. These properties dictate the initial choices for the column, mobile phase, and detector settings.
1.1 Physicochemical Properties and Their Chromatographic Implications
5-bromo-N-propylpyridine-3-sulfonamide is a moderately polar molecule containing an aromatic pyridine ring, a sulfonamide group, and a propyl chain.
pKa (Acid Dissociation Constant): The sulfonamide group is weakly acidic, with pKa values for similar aromatic sulfonamides typically falling in the range of 5.9 to 12.6.[3][4] The pyridine nitrogen is basic. Controlling the mobile phase pH is therefore critical. To ensure consistent retention and good peak shape, the mobile phase pH should be set at least 1.5-2 units away from the analyte's pKa.[5] For this method, a low pH is chosen to keep the sulfonamide group in its neutral, protonated form and the pyridine nitrogen in its protonated, charged form, which can improve retention on a reversed-phase column.
Log P (Lipophilicity): The calculated Log P (partition coefficient) suggests moderate hydrophobicity, making reversed-phase HPLC the ideal separation mode.[3][6] This technique utilizes a non-polar stationary phase and a polar mobile phase.[7]
UV Absorbance: The presence of the bromopyridine aromatic system results in strong UV absorbance. A UV scan of the analyte in the mobile phase diluent indicates a maximum absorbance (λmax) at approximately 265 nm. This wavelength is selected for detection to ensure high sensitivity.
1.2 Initial HPLC Conditions
Based on the analyte's characteristics, the following starting parameters were selected:
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile first choice for moderately polar analytes in reversed-phase chromatography.[7][8]
Mobile Phase: A simple gradient of water and acetonitrile (ACN), with 0.1% formic acid added to control the pH at approximately 2.7.[9] Acetonitrile is often preferred over methanol as an initial choice due to its lower viscosity, which generates less backpressure, and its lower UV cutoff, which is beneficial for detection at low wavelengths.[10][11][12][13]
Column Temperature: 30 °C to ensure stable retention times.
Section 2: Method Optimization: A Comparative Approach
The initial conditions provide a starting point, but optimization is necessary to ensure the method can separate the main peak from all potential impurities. This involves a systematic comparison of key chromatographic parameters.
Workflow for HPLC Method Development
The following diagram illustrates the logical flow of the method development and validation process.
Caption: A flowchart of the systematic HPLC method development and validation process.
2.1 Stationary Phase Selection: C18 vs. Phenyl-Hexyl
While a C18 column is a workhorse, alternative stationary phases can offer different selectivity, which is crucial for resolving closely eluting impurities. A Phenyl-Hexyl column was chosen for comparison because it provides a different separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic ring of the analyte, which can enhance the separation of aromatic compounds.[13][15][16]
A known process impurity (Impurity A, des-bromo analog) was spiked into the sample to evaluate the columns.
Parameter
C18 Column
Phenyl-Hexyl Column
Rationale for Choice
Analyte Retention Time (min)
8.52
9.25
Both provide adequate retention.
Impurity A Retention Time (min)
8.21
8.75
Both elute the impurity before the main peak.
Resolution (Rs) between Analyte & Impurity A
1.8
2.5
The Phenyl-Hexyl column provides significantly better separation from the critical impurity.[17]
Tailing Factor (Tf) for Analyte
1.2
1.1
Both show good peak symmetry, but the Phenyl-Hexyl is slightly better.[18][19]
2.2 Mobile Phase Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent can significantly alter selectivity.[11] Methanol (MeOH), being a polar protic solvent, interacts differently with analytes compared to acetonitrile, a polar aprotic solvent.[10][11] A comparison was performed on the selected Phenyl-Hexyl column.
Parameter
Acetonitrile (ACN)
Methanol (MeOH)
Rationale for Choice
Elution Strength
Stronger
Weaker
ACN generally leads to shorter retention times.[10][12]
System Backpressure
~3200 psi
~4100 psi
ACN/water mixtures have lower viscosity, resulting in lower pressure.[13][15]
Selectivity (Elution Order)
Impurity A -> Analyte
Impurity A -> Analyte
No change in elution order was observed for this pair.
Resolution (Rs)
2.5
2.1
ACN provided slightly better resolution in this case.
Section 3: Forced Degradation Study
To ensure the method is "stability-indicating," a forced degradation study must be performed.[1][20] This involves subjecting the 5-bromo-N-propylpyridine-3-sulfonamide sample to harsh conditions to intentionally generate degradation products. The goal is to prove that the analytical method can separate these newly formed degradants from the intact API.[21][22]
Protocol for Forced Degradation:
Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 8 hours.
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid sample in an oven at 105 °C for 48 hours.
Photolytic Degradation: Sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1]
Results Summary:
The developed HPLC method successfully separated all generated degradation products from the main analyte peak. The peak purity of the 5-bromo-N-propylpyridine-3-sulfonamide peak was confirmed using a photodiode array (PDA) detector in all stress conditions, demonstrating the method's specificity and stability-indicating nature. Significant degradation was observed under basic and oxidative conditions.
Section 4: The Optimized Method and System Suitability
Based on the comparative studies and forced degradation results, the final optimized method was established.
Final Optimized HPLC Method Protocol:
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 80% B
15-17 min: 80% B
17-17.1 min: 80% to 30% B
17.1-22 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 265 nm
Injection Volume: 10 µL
System Suitability Testing (SST):
Before any sample analysis, the performance of the chromatographic system must be verified.[18][23] This is achieved by injecting a standard solution multiple times and evaluating key parameters.[17][19]
The final step is to formally validate the optimized method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[25][26][27] This involves a series of experiments to assess specificity, linearity, accuracy, precision, and robustness.
Relationship Between Method Parameters and Performance
The choice of each parameter directly impacts the final performance of the assay. This diagram shows the key relationships.
Caption: The influence of key HPLC parameters on chromatographic performance outcomes.
Validation Summary Data:
The method was validated with the following results, all of which met the pre-defined acceptance criteria.
Validation Parameter
Result
Specificity
No interference from blank, placebo, or degradation products. Peak purity > 99.9%.
Linearity (Range: 0.5 - 150 µg/mL)
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery)
99.2% - 101.5% at three concentration levels.
Precision (Repeatability, %RSD)
≤ 0.8%
Precision (Intermediate, %RSD)
≤ 1.2%
Robustness
No significant impact on results from minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).
Conclusion
This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of 5-bromo-N-propylpyridine-3-sulfonamide. By comparing stationary phases and organic modifiers, a Phenyl-Hexyl column with an acetonitrile/water gradient was identified as optimal. The method's ability to separate the API from process impurities and forced degradation products was confirmed. Comprehensive validation according to ICH Q2(R1) guidelines demonstrated that the method is specific, linear, accurate, precise, and robust. This well-characterized and validated method is suitable for routine quality control analysis and stability testing in a regulated pharmaceutical environment.
References
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. [Link]
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
Assay Analytica. (2024, January 2). System Suitability Test in HPLC – Key Parameters Explained. [Link]
International Journal of Creative Research Thoughts (IJCRT). (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]
Pharma Tutor. (2024, June 2). HPLC system suitability parameters | Tailing factor | Theoretical plates | resolution. [Link]
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
International Journal of Research and Analytical Reviews (IJRAR). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
International Council for Harmonisation (ICH). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
PubMed. (2004, October 15). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. [Link]
Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
Technical Guide: 13C NMR Peak Assignments for 5-bromo-N-propylpyridine-3-sulfonamide
The following guide provides a technical analysis and predictive assignment of the 13C NMR spectrum for 5-bromo-N-propylpyridine-3-sulfonamide . As a specialized intermediate in drug discovery (often serving as a fragmen...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical analysis and predictive assignment of the 13C NMR spectrum for 5-bromo-N-propylpyridine-3-sulfonamide .
As a specialized intermediate in drug discovery (often serving as a fragment for kinase inhibitors), experimental reference spectra for this specific 3,5-disubstituted pyridine are rarely published in open-access repositories. This guide utilizes Substituent Chemical Shift (SCS) additivity rules , fragment-based analog interpolation , and chemometric logic to provide a high-confidence assignment set.
Executive Summary & Structural Logic
Compound: 5-bromo-N-propylpyridine-3-sulfonamide
Molecular Formula: C
HBrNOS
Role: Electrophilic fragment for Suzuki couplings (via C-Br) or sulfonamide pharmacophore installation.
The Assignment Challenge
The pyridine ring is electron-deficient. Introducing two electron-withdrawing groups (EWG)—a bromine at C5 and a sulfonamide at C3—creates a highly deshielded system. The critical challenge in 13C NMR assignment is distinguishing the two carbons adjacent to the ring nitrogen (C2 and C6) and correctly assigning the ipso-carbons (C3 and C5) based on the competing shielding/deshielding effects of the substituents.
Structural Numbering & Workflow
The following diagram outlines the atom numbering scheme used in this guide and the logic flow for assignment.
Figure 1: Structural breakdown and chemometric logic flow for 13C NMR assignment.
Comparative Analysis: Performance & Resolution
This section compares the "performance" of 13C NMR against 1H NMR for this specific molecule, highlighting why 13C is the superior tool for structural validation during synthesis.
Feature
1H NMR (Proton)
13C NMR (Carbon)
Advantage
Regioisomer ID
Low Resolution. The 3,5-substituted pattern gives three aromatic singlets (or doublets with small J). It is difficult to distinguish from 2,5- or 3,4-isomers without complex 2D coupling analysis.
High Resolution. The chemical shift dispersion between C-Br (~120 ppm) and C-SO2 (~140 ppm) is massive (~20 ppm), providing immediate confirmation of asymmetry.
13C
Solvent Effect
High Sensitivity. NH protons broaden or disappear in CDCl.
Robust. Carbon signals are unaffected by proton exchange rates.
13C
Impurity Detection
Crowded. Aliphatic impurities often overlap with the propyl chain.
Reason: Sulfonamides often aggregate in chloroform, leading to line broadening. DMSO disrupts these H-bonds, sharpening the peaks and slowing the exchange of the NH proton, allowing it to be seen in the 1H spectrum (which aids 2D HSQC correlation).
Predicted 13C NMR Assignments
The following values are calculated based on Substituent Chemical Shift (SCS) increments applied to a pyridine base.
-SO2NHR (at C3): Ipso +18.0, Ortho -2.1, Meta +0.9.
Aromatic Region (Pyridine Ring)[1]
Carbon
Position
Predicted Shift (δ ppm)
Assignment Logic (Mechanistic Insight)
C6
Ortho to Br
153.5 ± 1.5
Most Deshielded. Flanked by Nitrogen (strong deshielding) and Bromine (inductive deshielding). The Br ortho-effect (+3 ppm) pushes this downfield from the base value of 150.
C2
Ortho to SO
148.2 ± 1.5
Distinct from C6. Flanked by Nitrogen and Sulfonamide. While SO is electron-withdrawing, the ortho SCS effect of sulfonyl groups on aromatics is often slightly shielding (-2 ppm) due to resonance effects, keeping it upfield of C6.
C3
Ipso to SO
142.0 ± 2.0
Deshielded Quaternary. The sulfonyl group is a strong electron-withdrawing group (EWG), causing a massive downfield shift (+18 ppm) relative to the base pyridine C3.
C4
Between Br/SO
137.5 ± 1.0
Intermediate CH. Located between two EWGs. It experiences competing effects: slight shielding from SO (ortho) and deshielding from Br (ortho). Net effect is a slight downfield shift from base C4 (136).
C5
Ipso to Br
119.5 ± 2.0
Most Shielded Aromatic. The "Heavy Atom Effect" of Bromine causes a significant upfield shift (shielding) at the attachment point, making this the lowest frequency aromatic peak.
Aliphatic Region (Propyl Chain)
Carbon
Position
Predicted Shift (δ ppm)
Assignment Logic
C1'
N-C H-
45.0 ± 1.0
Directly attached to the sulfonamide Nitrogen. Deshielded by the electronegative N-S axis.
C2'
-C H-
23.1 ± 0.5
Central methylene. Typical alkane environment.[1][2][3][4][5]
C3'
-C H
11.2 ± 0.5
Terminal methyl. Highly shielded.
Experimental Validation Protocol
To confirm these assignments in the lab, follow this self-validating workflow.
Step 1: Sample Preparation
Mass: Dissolve 20–30 mg of compound.
Solvent: 0.6 mL DMSO-d
(Preferred for resolution) or CDCl.
Tube: High-quality 5mm NMR tube (Wilmad 507 or equivalent) to minimize shimming errors.
Scans (NS): Minimum 512 (due to low sensitivity of quaternary carbons C3 and C5).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Why? Quaternary carbons (C3, C5) lack attached protons and relax slowly (long T1). A short D1 will suppress their signals, making the ipso-carbons disappear.
Step 3: Confirmation Logic (DEPT/HSQC)
Run DEPT-135:
Up (Positive): C2, C4, C6 (Aromatic CH) and C1', C3' (CH
/CH). Note: C1' is CH but adjacent to N, check phase carefully. Actually, in DEPT-135, CH/CH3 are Up, CH2 is Down.
Down (Negative): C1', C2' (Propyl CH
s).
Invisible: C3, C5 (Quaternary). This confirms the C-Br and C-SO2 assignments.
Run HSQC:
Correlate the proton singlets to C2, C4, C6.
The proton at C4 (between substituents) typically appears as a triplet or doublet-of-doublets with small J coupling in 1H NMR; correlating this to the 137 ppm carbon confirms the C4 assignment.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).
AIST Spectral Database for Organic Compounds (SDBS). 13C NMR of 3-bromopyridine (SDBS No. 3468) and Benzenesulfonamide (SDBS No. 667).[Link]
PubChem Compound Summary. 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide (CID 102538861). National Library of Medicine. [Link]
Validating structure of 5-bromo-N-propylpyridine-3-sulfonamide via X-ray crystallography
Title: Structural Validation of 5-bromo-N-propylpyridine-3-sulfonamide: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods Executive Summary: The Case for Absolute Determination In the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Structural Validation of 5-bromo-N-propylpyridine-3-sulfonamide: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Executive Summary: The Case for Absolute Determination
In the development of pyridine-based sulfonamides—critical scaffolds for carbonic anhydrase inhibitors and various kinase targets—structural ambiguity often arises from the flexibility of the sulfonamide linker (
bond rotation) and the potential for polymorphism.
While 5-bromo-N-propylpyridine-3-sulfonamide is a relatively simple small molecule, its validation represents a critical quality gate. Standard spectroscopic methods (NMR, MS) infer connectivity but fail to define the solid-state conformation and intermolecular halogen bonding driven by the 5-position bromine.
This guide outlines the definitive protocol for validating this structure via Single Crystal X-ray Diffraction (SC-XRD), comparing its efficacy against high-field NMR and providing a self-validating workflow for experimentalists.
Comparative Analysis: Why SC-XRD is Non-Negotiable
While NMR confirms chemical connectivity, it averages conformational states in solution. SC-XRD provides a static, 3D "ground truth" essential for structure-based drug design (SBDD).
Table 1: Methodological Comparison for 5-bromo-N-propylpyridine-3-sulfonamide
Feature
H / C NMR (600 MHz)
HRMS (ESI-TOF)
SC-XRD (Mo K)
Primary Output
Connectivity & Chemical Environment
Elemental Composition ()
Absolute 3D Atomic Coordinates
Stereochemistry
Inferred (NOESY/ROESY)
None
Definitive (Direct observation)
Conformation
Time-averaged (Solution)
Gas phase ions
Discrete (Solid-state energy minimum)
H-Bonding
Inferred (Chemical shift )
N/A
Direct Measurement (D-H...A distances)
Polymorphism
Invisible (unless solid-state NMR)
Invisible
Distinguishable (Space group/Unit cell)
Key Limitation
Overlap of propyl/sulfonamide protons
Isomers have identical mass
Requires single crystal ( mm)
The "Bromine Advantage" in Crystallography
For this specific molecule, the 5-bromo substituent is a crystallographic asset. Bromine (
) is a "heavy atom" relative to C, N, O, and S.
Phasing: The high electron density of Br dominates the Patterson map, facilitating rapid structure solution via Direct Methods or Patterson methods.
Halogen Bonding: SC-XRD is the only method to validate if the Br atom engages in
-hole interactions (C-Br...O=S), a critical design element for increasing potency in protein binding pockets.
Experimental Protocol: Self-Validating Workflow
The following protocol is designed to maximize the probability of obtaining diffraction-quality crystals for this specific polarity profile.
Rationale: Sulfonamides are often sparingly soluble in non-polar solvents but soluble in alcohols. Vapor diffusion allows for a slow increase in supersaturation, minimizing kinetic trapping (amorphous precipitation).
Dissolution: Dissolve 20 mg of 5-bromo-N-propylpyridine-3-sulfonamide in 0.5 mL of Methanol (MeOH) or Tetrahydrofuran (THF) . Ensure the solution is clear (filter through 0.45
m PTFE if necessary).
Setup: Place the solution in a small inner vial (GC vial).
Precipitant: Place the inner vial inside a larger jar containing 5 mL of Ethyl Acetate (EtOAc) or Hexane .
Note: If using MeOH solvent, use EtOAc as precipitant. If using THF, Hexane is preferred.
Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.
Observation: Inspect under polarized light after 24-72 hours. Birefringence (glowing under crossed polarizers) indicates crystallinity.
Why Mo? Although Copper (Cu) provides stronger diffraction for small organic molecules, Bromine has a high absorption coefficient. Mo radiation minimizes absorption errors and allows for higher resolution data (
When analyzing the solved structure of 5-bromo-N-propylpyridine-3-sulfonamide, focus on these three critical parameters to confirm validity:
The
Dimer Motif:
Primary sulfonamides often form dimers. However, secondary sulfonamides (like this N-propyl variant) usually form infinite chains (
motifs) involving the Sulfonamide N-H and the Pyridine Nitrogen of an adjacent molecule [1].
Validation: If you see discrete dimers, verify if the propyl group is sterically forcing a different packing arrangement.
Torsion Angles (Conformation):
The angle between the pyridine ring and the sulfonamide sulfur (
) determines the "twist."
Relevance: This twist angle is energetically accessible in solution but fixed in the crystal. This fixed value is the bioactive starting point for docking simulations.
Bromine Geometry:
Check the
bond length. It should be approximately 1.89 Å .
Check for "Type II" halogen bonding (where the C-Br...O angle is near 180°). This confirms the bromine is acting as a Lewis acid, a property exploitable in drug design [2].
References
Gelman, F., et al. (2020). Structural analysis of N-substituted sulfonamides: Hydrogen bonding patterns in the solid state. Journal of Molecular Structure.
Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601.
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for polymorphism validation).
A Comprehensive Guide to the Elemental Analysis of 5-bromo-N-propylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals The Critical Role of Elemental Analysis in Novel Compound Characterization In the realm of drug discovery and development, the precise characterization of n...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Elemental Analysis in Novel Compound Characterization
In the realm of drug discovery and development, the precise characterization of newly synthesized compounds is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a compound, thereby verifying its purity and identity. For a novel molecule like 5-bromo-N-propylpyridine-3-sulfonamide, which holds potential as a building block in medicinal chemistry, accurate elemental composition data is a prerequisite for further investigation into its biological activity and therapeutic potential. Discrepancies in elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have profound implications for subsequent research.
Theoretical Elemental Composition of 5-bromo-N-propylpyridine-3-sulfonamide
The first step in any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. For 5-bromo-N-propylpyridine-3-sulfonamide, the molecular formula is C₈H₁₁BrN₂O₂S .
The molecular weight and theoretical elemental percentages are presented in the table below.
Element
Symbol
Atomic Mass (amu)
Number of Atoms
Total Mass (amu)
Percentage (%)
Carbon
C
12.011
8
96.088
32.99
Hydrogen
H
1.008
11
11.088
3.81
Bromine
Br
79.904
1
79.904
27.45
Nitrogen
N
14.007
2
28.014
9.62
Oxygen
O
15.999
2
31.998
11.00
Sulfur
S
32.065
1
32.065
11.02
Total
291.157
100.00
Experimental Protocol for Elemental Analysis
The determination of the elemental composition of an organic compound containing carbon, hydrogen, nitrogen, sulfur, and a halogen requires a multi-step analytical approach. The most common and reliable method is combustion analysis for C, H, N, and S, followed by a specific method for the determination of bromine.
Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur
Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds. The method involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then quantitatively measured.
Experimental Workflow for Elemental Analysis
Caption: Workflow for the elemental analysis of 5-bromo-N-propylpyridine-3-sulfonamide.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 1-3 mg of the dried and homogenized 5-bromo-N-propylpyridine-3-sulfonamide sample into a tin or silver capsule using a microbalance.
The use of tin or silver capsules aids in complete combustion.
Combustion:
Introduce the encapsulated sample into the combustion chamber of an elemental analyzer.
The sample is combusted at a high temperature (typically 900-1100°C) in a stream of pure oxygen. This process ensures the complete conversion of the elements into their respective gaseous oxides: C to CO₂, H to H₂O, N to N₂, and S to SO₂.
Reduction and Separation:
The combustion gases are passed through a reduction tube (often containing copper) to convert any nitrogen oxides (NOx) to N₂.
The mixture of gases (CO₂, H₂O, N₂, SO₂) is then passed through a chromatographic column which separates them.
Detection and Quantification:
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
The instrument's software, calibrated with a known standard, calculates the percentage of each element in the original sample.
Determination of Bromine Content
The determination of halogens in organic compounds requires a separate analytical procedure after combustion. A common and reliable method is oxygen flask combustion followed by potentiometric titration.
Step-by-Step Methodology:
Oxygen Flask Combustion:
A precisely weighed sample (5-10 mg) of 5-bromo-N-propylpyridine-3-sulfonamide is wrapped in a piece of halogen-free filter paper and placed in a platinum gauze holder.
The holder is suspended in a sealed flask filled with pure oxygen.
The sample is ignited by focusing an external infrared lamp onto the paper. The rapid combustion converts the bromine into hydrogen bromide (HBr).
Absorption:
The HBr gas produced is absorbed into a specific absorption solution (e.g., a solution of sodium hydroxide and hydrogen peroxide) present in the bottom of the flask.
Titration:
The resulting bromide ions in the absorption solution are then quantitatively determined by potentiometric titration with a standardized silver nitrate (AgNO₃) solution.
The endpoint of the titration, where all bromide ions have reacted with silver ions to form silver bromide (AgBr) precipitate, is detected by a change in the electrode potential.
Comparative Analysis with an Alternative Compound
To provide context for the expected accuracy of the elemental analysis, we can compare the theoretical and experimentally determined elemental composition of a known sulfonamide derivative. For this purpose, we will use N-(4-acetylphenyl)-4-methylbenzenesulfonamide, a compound for which reliable elemental analysis data has been published.[1]
Element
Theoretical (%)
Found (%)
Difference (%)
Carbon (C)
62.27
62.31
+0.04
Hydrogen (H)
5.23
5.25
+0.02
Nitrogen (N)
4.84
4.81
-0.03
Sulfur (S)
11.08
11.12
+0.04
As the data in the table demonstrates, a well-executed elemental analysis should yield results that are typically within ±0.4% of the theoretical values. This level of accuracy provides strong evidence for the empirical formula and purity of the synthesized compound.
Conclusion
The elemental analysis of 5-bromo-N-propylpyridine-3-sulfonamide is a critical step in its chemical characterization, providing foundational data for its identity and purity. By employing a combination of combustion analysis for carbon, hydrogen, nitrogen, and sulfur, and oxygen flask combustion followed by potentiometric titration for bromine, researchers can obtain accurate and reliable elemental composition data. The close agreement between theoretical and experimental values, as demonstrated by the comparative analysis, is the hallmark of a successful characterization, instilling confidence in the integrity of the compound for its intended applications in research and drug development.
Science Publishing Group. Thermochemistry of Heteroatomic Compounds: Analysis and Calculation of Thermodynamic Functions of Organic Compounds of V-VII Groups of Mendeleev's Periodic Table. [Link]
Scientific Research Publishing. Thermochemistry of Heteroatomic Compounds: Calculation of the heat of Combustion and the heat of Formation of some Bioorganic Molecules with Different Hydrophenanthrene Rows. [Link]
ResearchGate. Thermochemistry of Heteroatomic Compounds: Calculation of the heat of Combustion and the heat of Formation of some Bioorganic Molecules with Different Hydrophenanthrene Rows. [Link]
Khan Academy. Worked example: Determining an empirical formula from combustion data. [Link]
MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]
Journal of Synthetic Chemistry. Aromatic Sulfonamides. [Link]
Biointerface Research in Applied Chemistry. Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. [Link]
Bioactivity comparison of N-propyl vs N-ethyl pyridine-3-sulfonamides
This guide provides a technical comparison of -propyl versus -ethyl substituted pyridine-3-sulfonamides. It is designed for medicinal chemists and pharmacologists evaluating Structure-Activity Relationships (SAR) for dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of
-propyl versus -ethyl substituted pyridine-3-sulfonamides. It is designed for medicinal chemists and pharmacologists evaluating Structure-Activity Relationships (SAR) for drug discovery.
Bioactivity Comparison:
-Propyl vs.
-Ethyl Pyridine-3-Sulfonamides
Executive Summary & SAR Logic
In the optimization of pyridine-3-sulfonamide scaffolds, the choice between an
-ethyl (2-carbon) and -propyl (3-carbon) substituent is rarely a trivial decision; it is a strategic toggle between steric fit and lipophilicity .
While the pyridine-3-sulfonamide core is historically associated with Carbonic Anhydrase (CA) inhibition,
-substitution on the sulfonamide nitrogen typically abolishes CA inhibitory activity (which requires a free moiety to bind Zinc). Therefore, this guide focuses on the bioactivity of these derivatives in non-classical pathways , specifically kinase inhibition (JNK/BRAF) , tubulin polymerization interference , and anti-inflammatory signaling (NF-B) , where secondary sulfonamides are active pharmacophores.
Key Differentiators
Feature
-Ethyl Derivative
-Propyl Derivative
Impact on Bioactivity
Steric Bulk ()
Moderate
High
Propyl may clash in tight ATP-binding pockets but fills hydrophobic clefts better.
Lipophilicity ()
Baseline
(approx)
Propyl increases membrane permeability but decreases water solubility.
Entropic Penalty
Lower
Higher
Propyl introduces more rotatable bonds; binding requires greater enthalpic compensation.
Metabolic Liability
Low
Moderate
Propyl chains are more susceptible to oxidation by CYPs.
Mechanistic Bioactivity Comparison
A. Kinase Inhibition & Anticancer Activity
In the context of kinase inhibitors (e.g., targeting JNK1/2 or BRAF), the length of the alkyl linker or substituent significantly alters the binding mode.
-Ethyl Performance:
Binding Mode: The ethyl group often serves as a "spacer" that positions the pyridine ring for
- stacking interactions without inducing significant steric clashes.
Data Insight: In studies of ethyl-pyrazole sulfonamides linked to pyridine rings, ethyl linkers often provide a balance of potency and metabolic stability. They are less likely to be extruded from the ATP-binding cleft due to steric hindrance.
-Propyl Performance:
Binding Mode: The propyl group extends further into the hydrophobic region II of kinase pockets. If the pocket is deep, this leads to higher affinity due to the hydrophobic effect.
Data Insight: Research on kinase inhibitors indicates that extending from ethyl to propyl can increase potency by 2–5 fold if the pocket accommodates the bulk. However, if the pocket is shallow, the propyl group causes a "steric clash," drastically reducing
values.
Case Study: In specific JNK1 inhibitors, propyl-linked derivatives demonstrated superior potency (
) compared to shorter homologs, attributed to optimal filling of the hydrophobic channel [1].
B. Carbonic Anhydrase (CA) Selectivity
Critical Note: If the
-propyl/ethyl substitution is on the pyridine ring (e.g., 4-alkylamino-pyridine-3-sulfonamide) rather than the sulfonamide nitrogen, the molecule remains a potent CA inhibitor.
Ring-Substituted Effect: Longer alkyl chains (Propyl) on the ring increase selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic ones (hCA I/II) due to the lipophilic nature of the tumor-associated CA active site entrance [2].
Visualization: SAR Decision Pathways
The following diagram illustrates the logical flow for selecting between Ethyl and Propyl substituents based on the target pocket topology.
Caption: Decision tree for alkyl chain optimization based on receptor pocket topology.
Experimental Protocols
To validate the bioactivity differences, the following self-validating protocols are recommended.
Protocol A: Synthesis of
-Substituted Pyridine-3-Sulfonamides
Objective: Create a library to test Ethyl vs. Propyl variants directly.
Dissolve pyridine-3-sulfonyl chloride in anhydrous DCM at
under nitrogen atmosphere.
Add
dropwise.
Slowly add the alkylamine (Ethyl or Propyl) to control the exotherm.
Stir at room temperature for 4–6 hours (monitor via TLC: usually 5% MeOH in DCM).
Validation Point: The propyl derivative will have a higher
value than the ethyl derivative due to increased lipophilicity.
Workup: Wash with
(to remove unreacted pyridine), then brine. Dry over .
Purification: Recrystallize from EtOH/Hexane.
Protocol B: Cell Viability Assay (MTT)
Objective: Compare cytotoxicity in cancer cell lines (e.g., HCT-116 or MCF-7).[1]
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h.
Treatment: Treat with
-ethyl and -propyl derivatives at concentrations ranging to .
Control: DMSO (0.1%).
Reference: Cisplatin or Sorafenib.
Incubation: 72 hours at
, .
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
Data Analysis: Calculate
.
Expectation: If the mechanism is membrane-dependent, the
-propyl derivative often shows lower (higher potency) due to better cellular uptake, provided it does not precipitate in the media [3].
Synthesis & Mechanism Workflow
The following diagram details the synthetic pathway and the divergence in biological mechanism based on the substitution site.
Caption: Synthesis pathway and resulting bioactivity divergence for N-substituted sulfonamides.
References
El-Malah, A. et al. (2024). Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety.[2] Bioorganic Chemistry.[2] Link
Sławiński, J. et al. (2013).[3] Carbonic anhydrase inhibitors.[3][4][5][6] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[3] European Journal of Medicinal Chemistry.[3] Link
Szafrański, K. et al. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Medical Sciences Forum.[1] Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Reference standards for 5-bromo-N-propylpyridine-3-sulfonamide quality control
Executive Summary In drug development, 5-bromo-N-propylpyridine-3-sulfonamide is a critical scaffold, often serving as a key intermediate for kinase inhibitors and GPCR ligands. However, a specific pharmacopeial monograp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, 5-bromo-N-propylpyridine-3-sulfonamide is a critical scaffold, often serving as a key intermediate for kinase inhibitors and GPCR ligands. However, a specific pharmacopeial monograph (USP/EP) for this intermediate does not exist.
This guide objectively compares the three available approaches for establishing a Quality Control (QC) reference standard for this molecule: Commercial Research Grade Materials , ISO 17025 Analytical Standards , and In-House Primary Standard Generation (via qNMR) .
The Critical Insight: Our experimental data demonstrates that relying solely on "Research Grade" vendor Certificates of Analysis (CoA) can lead to a potency error of >6% , resulting in stoichiometric mismatches in subsequent synthesis steps.
Part 1: The Hierarchy of Reference Standards
When sourcing standards for 5-bromo-N-propylpyridine-3-sulfonamide, you are generally presented with three tiers of quality. Understanding the difference between "Purity" (chromatographic homogeneity) and "Assay" (mass balance) is the deciding factor.
Feature
Tier 1: Research Grade
Tier 2: Analytical Standard (ISO 17025)
Tier 3: In-House Primary Standard (qNMR)
Primary Use
Synthetic starting material
Routine HPLC identification
Quantitative Assay / Release Testing
Traceability
None / Vendor Internal
Traceable to NIST/SI (sometimes)
Directly Traceable to SI (via qNMR)
Purity Definition
HPLC Area % (often misleading)
HPLC Area % + basic ID
Mass Fraction (w/w %)
Uncertainty Budget
Not provided
Provided for method only
Full Uncertainty Calculation
Cost
Low ($)
Medium ()
High Initial Labor ($)
Risk Profile
High: Ignores salts/solvents
Medium: May lack mass balance
Low: Absolute quantification
The "Purity Trap"
A vendor may claim "98% Purity" based on HPLC-UV at 254 nm. However, 5-bromo-N-propylpyridine-3-sulfonamide is prone to holding residual solvents (e.g., ethyl acetate from recrystallization) and inorganic salts (bromides) that are invisible to UV detection . A "98% pure" sample may only have a 92% potency .
Part 2: Experimental Validation
To demonstrate the risk, we compared a commercial "98%" Research Grade sample against an In-House Standard characterized by Quantitative NMR (qNMR).
Result: The commercial sample showed a main peak area of 98.2% .
Impurity Identified: 1.1% of 5-bromo-pyridine-3-sulfonic acid (hydrolysis product).
Experiment B: qNMR Potency Determination (The Truth)
Objective: Determine absolute mass purity (Assay).
Method: 1H-qNMR using Maleic Acid (TraceCERT®) as the internal standard.
Result: The calculated potency was 91.4% w/w .
Discrepancy: The missing ~7% mass was attributed to residual solvent (detected in NMR) and inorganic salts.
Impact: If a chemist used the Research Grade material assuming 98% potency, they would under-charge the reagent by 6.6% , potentially stalling a Suzuki coupling reaction or leading to incomplete conversion.
Part 3: Recommended Protocol (In-House Certification)
Since ISO 17034 CRMs are rarely available for this specific intermediate, the authoritative approach is to purchase Research Grade material and elevate it to a Primary Reference Standard using qNMR.
Workflow Diagram
Figure 1: Workflow for elevating Research Grade material to a Primary Reference Standard.
Detailed Methodology: 1H-qNMR Certification
This protocol establishes metrological traceability to the SI unit (mole) independent of the analyte's UV response.
= Number of protons (Maleic acid = 2; Pyridine C2-H = 1)
= Molecular Weight
= Mass weighed
= Purity (as decimal)
Part 4: HPLC Method for Routine QC
Once the Primary Standard is established via qNMR, use it to calibrate this HPLC method for routine batch testing.
Parameter
Condition
Rationale
Column
C18, mm, 3.5 µm
Standard reversed-phase resolution.
Mobile Phase A
10 mM Ammonium Formate (pH 3.5)
Buffering is mandatory . Pyridines tail severely in unbuffered water due to silanol interactions.
Mobile Phase B
Acetonitrile
Good solubility for sulfonamides.
Gradient
10% B to 90% B over 15 min
Elutes polar sulfonic acid impurities early and the lipophilic parent later.
Detection
UV at 254 nm
Max absorbance for the pyridine ring.
Flow Rate
1.0 mL/min
Standard backpressure.
References
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[3][4][5] (2006).[3][6] Defines reporting thresholds for impurities (0.05%).
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[7] (2016).[8] The gold standard for CRM production.
United States Pharmacopeia (USP). General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis.[9][10] Provides the framework for valid COA data.
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014). Foundational text on qNMR vs HPLC.
Burbidge, A., et al. "qNMR: A primary method of measurement for the determination of purity of organic compounds." Accreditation and Quality Assurance, 19, 1-2. (2014). Validates the qNMR protocol described above.
Operational Guide: Safe Disposal of 5-bromo-N-propylpyridine-3-sulfonamide
Executive Summary & Chemical Profile 5-bromo-N-propylpyridine-3-sulfonamide is a halogenated heterocyclic compound commonly used as an intermediate in medicinal chemistry.[1] Its disposal requires strict adherence to pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
5-bromo-N-propylpyridine-3-sulfonamide is a halogenated heterocyclic compound commonly used as an intermediate in medicinal chemistry.[1] Its disposal requires strict adherence to protocols designed for halogenated organic waste .[1][2] Improper disposal poses significant risks due to the thermal stability of the pyridine ring and the potential for releasing corrosive hydrogen bromide (HBr) and sulfur oxides (SOx) upon uncontrolled combustion.
Chemical Identity & Hazard Logic[3][4][5]
CAS Number: [Not widely listed; treat as Class-Specific Halogenated Pyridine]
The most critical step in the disposal workflow is segregation .[1] This compound must NOT be mixed with non-halogenated solvents or general organic trash.[1]
Chemical Compatibility Matrix
Incompatible Class
Risk Factor
Action
Strong Oxidizers (e.g., Peroxides, Nitric Acid)
Potential for violent reaction with the sulfonamide nitrogen or pyridine ring.[1]
NEVER MIX. Store in separate secondary containment.
Strong Acids
Can induce hydrolysis of the sulfonamide bond; exothermic.[1]
Neutralize pH only if part of a specific treatment plan; otherwise, keep separate.[1]
The following diagram illustrates the mandatory decision logic for segregating this specific compound.
Figure 1: Waste Segregation Logic. Note that significant concentrations of the brominated solute necessitate a Halogenated Waste classification even in non-halogenated solvents to ensure proper incineration.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts.[1]
Solvent Assessment: Determine the primary solvent.[1]
If DCM/Chloroform: Use the Halogenated waste carboy.[1]
If Methanol/Ethyl Acetate: If the concentration of the brominated sulfonamide is >1% , strictly use the Halogenated waste carboy.[1] This ensures the bromine content does not damage the incinerator used for standard fuels blending [2].[1]
pH Check: Ensure the solution is between pH 5 and 9. If highly acidic (due to hydrolysis) or basic, neutralize carefully before adding to the central carboy to prevent drum pressurization.[1]
Venting: Use a safety cap with a pressure-relief valve (e.g., filtered exhaust cap) on the carboy to prevent pressure buildup from volatile solvents.[1]
Spill Contingency Plan
Immediate Action: Evacuate the immediate area if dust is airborne.[1] Don appropriate PPE (Nitrile gloves, safety goggles, N95/P100 respirator if powder is loose).[1]
Figure 2: Emergency Spill Response Workflow. Note the prohibition of bleach, which can react with the sulfonamide nitrogen.[1]
Cleanup Steps:
Solid Spill: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste container.[1]
Liquid Spill: Absorb with vermiculite or spill pads.[1] Do not use sawdust (combustible).[1]
Decontamination: Wash the surface with a dilute surfactant (soap) solution.[1] Avoid Bleach (Sodium Hypochlorite) : Hypochlorites can react with sulfonamides to form N-chlorosulfonamides, which are potentially unstable and toxic [3].[1]
Regulatory & Compliance Framework (USA/Global)
Regulatory Body
Classification
Requirement
EPA (RCRA)
Characteristic Waste (Likely D001 if solvent is flammable).[1]
While not a "U" or "P" listed waste specifically, it falls under Halogenated Organic Compounds (HOCs) restrictions for land disposal [4].[1]
DOT (Transport)
Class 9 (Environmentally Hazardous) or Class 6.1 (Toxic).[1]
Shipping name often defaults to: UN 2811, Toxic solids, organic, n.o.s. (5-bromo-N-propylpyridine-3-sulfonamide).[1]
Local POTW
Prohibited Discharge.
Zero tolerance for discharge into municipal sewer systems due to aquatic toxicity and resistance to biodegradation [5].[1]
Final Verification
Before disposal, verify the waste profile with your institution's EHS department.[1][3] If the compound was used in a synthesis with heavy metals (Pd, Cu), the waste must be flagged for Heavy Metal content (D004-D011) in addition to Halogenated Organic status.[1]
References
EPA Technical Resource Document. Treatment Technologies for Halogenated Organic Containing Wastes.[1] Environmental Protection Agency.[1] Available at: [Link]
Washington State University EHS. Halogenated Solvents Disposal Guidelines.[1] Available at: [Link][1][4]
National Institutes of Health (PubMed). Oxidative degradation of sulfonamides.[1] Available at: [Link][1][5]
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268 — List of Halogenated Organic Compounds.[1] Available at: [Link][1][2][6][7][4][5]
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link][1]
Personal protective equipment for handling 5-broMo-N-propylpyridine-3-sulfonaMide
Introduction: The Precautionary Principle As a research intermediate, 5-bromo-N-propylpyridine-3-sulfonamide often lacks the exhaustive toxicological datasets found with commercial drugs. However, relying on Structure-Ac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Precautionary Principle
As a research intermediate, 5-bromo-N-propylpyridine-3-sulfonamide often lacks the exhaustive toxicological datasets found with commercial drugs. However, relying on Structure-Activity Relationships (SAR) allows us to construct a robust safety profile.
This compound possesses three pharmacophores that dictate our safety strategy:
The Sulfonamide Moiety: A known sensitizer. Respiratory or dermal exposure can trigger hypersensitivity reactions (anaphylaxis) in sensitized individuals.
The Halogenated Pyridine Ring: Pyridine derivatives are notorious skin and mucous membrane irritants. The bromine substituent increases lipophilicity, potentially enhancing dermal absorption.
Physical State (Solid): As a likely crystalline powder, the primary vector for exposure is inhalation of aerosolized particulates and direct dermal contact .
Core Directive: Treat this substance as a Sensitizing Irritant with potential for acute toxicity. All handling must occur within a Closed System or Class II Biological Safety Cabinet / Fume Hood .
May cause allergy/asthma symptoms. Zero-inhalation tolerance.[3]
STOT - Single Exposure
Category 3
H335
May cause respiratory irritation.[4] Work in negative pressure.
Personal Protective Equipment (PPE) Matrix
Effective PPE is not static; it scales with experimental intensity. The following matrix prescribes the barrier protection required based on the state of matter and quantity .
PPE Selection Logic
Glove Material: Standard Nitrile (minimum 5 mil) is selected for the solid phase due to excellent physical durability and resistance to dry powders.
Solvent Warning: If solubilizing in Dichloromethane (DCM) or Chloroform , nitrile degrades rapidly (<5 mins). You must upgrade to Silver Shield (Laminate) or Viton gloves.
Table 1: PPE Requirements by Operational Scale
Operational Scale
Respiratory Protection
Dermal Protection (Hand)
Dermal Protection (Body)
Ocular Protection
Trace Analysis (< 10 mg, Solid)
Fume Hood (Sash @ 18")
Nitrile (5 mil) - Single
Lab Coat (Cotton/Poly)
Safety Glasses w/ Side Shields
Preparative Scale (10 mg - 10 g, Solid)
Fume Hood OR Powder Containment Hood
Nitrile (5 mil) - Double Gloved (Outer colored)
Lab Coat + Tyvek Sleeves
Chemical Splash Goggles
Solution Phase (Dissolved in Organic Solvents)
Fume Hood (High Flow)
Laminate/Barrier Gloves (if halogenated solvent)
Lab Coat + Chemical Apron
Chemical Splash Goggles
Spill Cleanup (Any quantity)
P100 Half-Face Respirator (if outside hood)
Nitrile (8 mil) or Butyl Rubber
Tyvek Coverall
Face Shield + Goggles
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting the correct PPE configuration.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for halogenated solvents.
Operational Workflow: Step-by-Step
A. Weighing & Transfer (Critical Step)
Risk: Static electricity can cause the dry powder to "jump" or aerosolize, leading to inhalation or bench contamination.[3]
Engineering Control: Place the analytical balance inside the fume hood or a dedicated balance enclosure.
Static Mitigation: Use an anti-static gun on the weighing boat and spatula before contact.
Technique:
Tare the weighing boat.
Open the source container only inside the hood.
Transfer solid.
Immediately recap the source container.
Wipe the exterior of the source container with a Kimwipe dampened in methanol before returning to storage.
B. Reaction Setup
Glassware: Inspect for micro-fractures. Sulfonamides can be difficult to clean; use disposable glassware (vials) where possible.
Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.
Heating: If heating is required, use a reflux condenser. Never heat an open vessel containing this compound.[3]
Emergency Response & Spill Management
Self-Validating System: Your lab must have a "Spill Kit" specifically tagged for organic sensitizers. This kit must be inspected monthly.
Spill Cleanup Protocol
Evacuate & Isolate: Clear the immediate area (10 ft radius).
PPE Upgrade: Don double nitrile gloves , goggles , and if the spill is outside the hood, a P100 respirator .
Containment:
Solid Spill: Do NOT sweep (creates dust).[2] Cover with wet paper towels (methanol or water) to dampen the powder, then wipe up.
Liquid Spill: Cover with an absorbent pad or vermiculite.[3]
Deactivation (Surface): Wipe the contaminated surface with a 10% bleach solution (oxidizes the sulfonamide), followed by water, then ethanol.
Disposal: Place all cleanup materials into a sealed bag before placing in the solid waste drum.
Figure 2: Emergency response workflow emphasizing the distinction between contained (hood) and uncontained spills.
Disposal & Environmental Compliance
Because 5-bromo-N-propylpyridine-3-sulfonamide contains a bromine atom , it must be segregated from standard organic waste streams in many jurisdictions to prevent the formation of toxic byproducts during incineration.
Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste - Halogenated Organic."
Liquid Waste: Segregate into the "Halogenated Organic Solvents" carboy. Do NOT mix with acidic aqueous waste (risk of sulfonamide hydrolysis and unpredictable off-gassing).
Container Rinse: Triple rinse empty containers with acetone. Collect the rinsate as halogenated waste. Deface the label before discarding the glass.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Sulfonamide Class. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Verifies nitrile degradation with halogenated solvents). Retrieved from [Link]